2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-4-2-3-5-10(9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOKKRODDYODDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429415 | |
| Record name | 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141463-66-3 | |
| Record name | 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide, a valuable intermediate in the development of various biologically active compounds. This document delves into the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines the necessary safety precautions and characterization techniques. The synthesis is primarily achieved through the nucleophilic acyl substitution of 2-(2-methylphenyl)ethanamine with chloroacetyl chloride. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: Significance and Applications
N-substituted 2-chloroacetamides are a class of organic compounds with significant importance in synthetic and medicinal chemistry. The presence of a reactive C-Cl bond makes them versatile precursors for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules through nucleophilic substitution reactions.[1] Furthermore, many derivatives of 2-chloroacetamide have demonstrated a broad spectrum of biological activities, including herbicidal, antifungal, and antimicrobial properties.
The target molecule, this compound, incorporates a phenethylamine moiety, a structural motif present in numerous neuroactive compounds and pharmaceuticals. The strategic placement of a methyl group on the phenyl ring can influence the molecule's conformational preferences and its interactions with biological targets. Consequently, this compound serves as a key building block for the exploration of new chemical entities with potential therapeutic applications.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is most efficiently achieved through the acylation of 2-(2-methylphenyl)ethanamine with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Overall Reaction Scheme
Caption: Overall synthesis of this compound.
Mechanism of Acylation
The reaction is initiated by the nucleophilic attack of the primary amine, 2-(2-methylphenyl)ethanamine, on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile. This is followed by the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base, such as triethylamine, is crucial in this reaction to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of analogous N-substituted 2-chloroacetamides and is optimized for the synthesis of the title compound.[3]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2-(2-methylphenyl)ethanamine | C₉H₁₃N | 135.21 | 10.0 g (73.9 mmol) | ≥98% |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 9.2 g (81.3 mmol) | ≥98% |
| Triethylamine | C₆H₁₅N | 101.19 | 11.2 g (110.8 mmol) | ≥99% |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 250 mL | ≥99.9% |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed for workup and chromatography | ACS grade |
| Hexane | C₆H₁₄ | 86.18 | As needed for chromatography | ACS grade |
| Saturated sodium bicarbonate solution | NaHCO₃(aq) | - | As needed for workup | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed for workup | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed for drying | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-(2-methylphenyl)ethanamine (10.0 g, 73.9 mmol) and triethylamine (11.2 g, 110.8 mmol) in 200 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Chloroacetyl Chloride: Cool the solution in an ice-water bath to 0-5 °C. Prepare a solution of chloroacetyl chloride (9.2 g, 81.3 mmol) in 50 mL of anhydrous THF and add it dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture to remove the precipitated triethylamine hydrochloride. Wash the solid with a small amount of THF.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 200 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., a gradient from 1:4 to 1:1) to afford the pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (around 7.1-7.3 ppm), the methylene protons of the ethyl group (triplets around 2.8 and 3.5 ppm), the methyl group on the phenyl ring (singlet around 2.3 ppm), the methylene protons of the chloroacetyl group (singlet around 4.0 ppm), and the N-H proton of the amide (a broad singlet). |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the ethyl and methyl groups, the carbonyl carbon of the amide (around 165-170 ppm), and the carbon bearing the chlorine atom. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups, the C=O stretching of the amide (Amide I band, around 1650 cm⁻¹), and the N-H bending (Amide II band, around 1550 cm⁻¹). A C-Cl stretching band is also expected in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. |
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents involved.
-
Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and a lachrymator. It reacts violently with water and moisture. All handling must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5][6]
-
2-(2-methylphenyl)ethanamine: This amine can be corrosive and an irritant. Avoid inhalation and contact with skin and eyes.
-
Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood.
-
General Precautions: A safety shower and eyewash station should be readily accessible. All chemical waste must be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound via the acylation of 2-(2-methylphenyl)ethanamine with chloroacetyl chloride is a robust and efficient method. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol, enabling researchers to confidently synthesize this valuable chemical intermediate. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis. The characterization data, though predicted, provides a solid basis for the verification of the final product.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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PrepChem. Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Available from: [Link]
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available from: [Link]
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Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Available from: [Link]
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Krishna Solvechem Ltd. Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. Available from: [Link]
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Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: [Link]
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2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Executive Summary
This guide provides a comprehensive technical overview of this compound, a substituted chloroacetamide derivative. It serves as a crucial intermediate in synthetic organic chemistry, particularly in the development of novel bioactive molecules and complex chemical structures. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, discusses its chemical reactivity, and explores its applications in research and drug development. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a chloroacetamide moiety linked to a 2-methylphenylethyl group. This unique structure provides two key reactive sites, making it a versatile building block in organic synthesis. Its identity and computed physicochemical properties are summarized below.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonyms | 2-chloro-N-(2-methylphenethyl)acetamide, 2-chloro-N-[2-(o-tolyl)ethyl]acetamide | [1] |
| CAS Number | 141463-66-3 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bond Count | 4 |[1] |
Synthesis and Mechanistic Pathway
The primary and most efficient method for synthesizing this compound is through the acylation of 2-(2-methylphenyl)ethylamine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Mechanism: Nucleophilic Addition-Elimination
The synthesis proceeds via a two-stage nucleophilic addition-elimination mechanism.[2][3]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-(2-methylphenyl)ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted step, the most stable leaving group, the chloride ion (Cl⁻), is eliminated.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., triethylamine or a second equivalent of the starting amine) to yield the final neutral amide product and a salt byproduct (e.g., triethylammonium chloride). The inclusion of a base is critical to neutralize the hydrogen chloride (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Visual Workflow for Synthesis
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Synthesis)
This protocol is a self-validating system designed for high yield and purity.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-(2-methylphenyl)ethylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution. The base is added before the acyl chloride to be immediately available to neutralize the HCl byproduct, thus preventing the formation of the unreactive amine hydrochloride salt.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The slow, dropwise addition is a critical control measure to manage the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl (aq). This step protonates any remaining triethylamine and helps to remove it from the organic layer.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (aq), saturated sodium bicarbonate (aq) solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
Spectroscopic and Analytical Characterization
Characterization is essential to confirm the structure and purity of the synthesized compound. While specific spectra are not publicly available, the expected data based on the structure are as follows:
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Amide N-H: A broad singlet around δ 6.0-8.0 ppm.Aromatic Protons: Multiplets in the aromatic region (δ 7.0-7.4 ppm).-CH₂-Cl: A sharp singlet around δ 4.0-4.2 ppm.-N-CH₂-CH₂-Ar: Two triplets corresponding to the ethyl bridge protons (δ 2.8-3.6 ppm).Ar-CH₃: A singlet for the methyl group protons around δ 2.3 ppm. |
| ¹³C NMR | Carbonyl (C=O): A signal around δ 165-170 ppm.Aromatic Carbons: Multiple signals in the δ 125-140 ppm region.-CH₂-Cl: A signal around δ 40-45 ppm.Ethyl Bridge Carbons: Signals in the δ 30-45 ppm range.Methyl Carbon: A signal around δ 19-22 ppm. |
| FT-IR (cm⁻¹) | N-H Stretch: A sharp peak around 3300 cm⁻¹.C-H Stretches (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ range.Amide I (C=O Stretch): A strong, sharp peak around 1650-1670 cm⁻¹.Amide II (N-H Bend): A peak around 1540-1560 cm⁻¹.C-Cl Stretch: A peak in the 600-800 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z ≈ 211, with an M+2 isotope peak (at m/z ≈ 213) approximately one-third the intensity of M⁺ due to the presence of ³⁷Cl.Fragmentation: Common fragments would include loss of the chlorine atom, cleavage of the amide bond, and fragmentation of the ethyl side chain. |
Chemical Reactivity and Stability
Key Reactive Sites
The utility of this compound as a synthetic intermediate stems from its two distinct reactive sites.
-
α-Carbon to Carbonyl: The carbon atom bonded to the chlorine atom is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of this carbon. This site readily reacts with a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions), allowing for the facile introduction of diverse functional groups.
-
Amide Moiety: While amides are generally stable, the N-H proton can be deprotonated by strong bases. The carbonyl oxygen can act as a hydrogen bond acceptor or a site for coordination with Lewis acids.
Caption: Key reactive sites on the molecule.
Stability and Storage
The compound is expected to be stable under standard laboratory conditions. However, due to its reactivity as an alkylating agent, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong bases, strong oxidizing agents, and nucleophiles to prevent degradation.[4]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. The chloroacetamide functional group is a common pharmacophore and a key building block for constructing more complex molecules.
-
Precursor for Herbicides: Structurally similar N-substituted chloroacetamides are foundational to a class of herbicides, including metolachlor and acetochlor.[5][6] These herbicides function by inhibiting specific enzymes in weeds. The synthesis of analogs for structure-activity relationship (SAR) studies often employs intermediates like the title compound.
-
Intermediate in Medicinal Chemistry: The chloroacetamide moiety is a powerful tool for covalent modification of biological targets or for building larger molecular scaffolds. Research has shown that related chloroacetamides are used in the synthesis of compounds with a range of biological activities:
-
Anticancer Agents: They have been used to create inhibitors of specific kinases, such as maternal embryonic leucine zipper kinase (MELK), which are targets in cancer therapy.[7]
-
Antidepressant Agents: The scaffold has been incorporated into the synthesis of novel compounds evaluated for antidepressant activity.[8]
-
Antimicrobial Agents: Various N-substituted chloroacetamides have been synthesized and screened for antibacterial and antifungal properties, showing potential as new antimicrobial leads.[9][10]
-
-
Building Block for Heterocyclic Chemistry: The reactivity of the C-Cl bond allows for intramolecular or intermolecular cyclization reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.[11]
Safety and Handling
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.
-
-
Handling and Storage:
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Metolachlor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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Karavana, E., et al. (2021). Synthesis, characterization, in vitro and in silico antimicrobial, antioxidant, and drug-likeness analysis of 2-chloro-N-(4-methoxyphenyl)acetamide and 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. ResearchGate. Retrieved from [Link]
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Kumar, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. Retrieved from [Link]
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Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]
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Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide CAS 141463-66-3
An In-depth Technical Guide to 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide (CAS 141463-66-3)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 141463-66-3. It is designed for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's physicochemical properties, detailed synthesis protocols, analytical characterization methods, and potential applications, with a particular focus on its role as a synthetic intermediate. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. The guide synthesizes information from established chemical databases and scientific literature to serve as an authoritative resource.
Chemical Identity and Physicochemical Properties
This compound is a member of the chloroacetamide class of organic compounds. Its structure features a chloroacetyl group bonded to the nitrogen atom of a 2-(2-methylphenyl)ethanamine moiety. This class of compounds is notable for its utility as intermediates in the synthesis of various biologically active molecules, including herbicides and pharmaceuticals.[1] The presence of a reactive chlorine atom makes it a versatile precursor for nucleophilic substitution reactions.
Chemical Structure
Caption: 2D structure of this compound.
Identifiers and Computed Properties
The following table summarizes key identifiers and computed physicochemical properties for the compound.[2]
| Property | Value | Source |
| CAS Number | 141463-66-3 | [PubChem] |
| IUPAC Name | This compound | [PubChem] |
| Molecular Formula | C₁₁H₁₄ClNO | [PubChem] |
| Molecular Weight | 211.69 g/mol | [PubChem] |
| Synonyms | 2-Chloro-N-(2-methylphenethyl)acetamide, 2-chloro-N-[2-(o-tolyl)ethyl]acetamide | [PubChem] |
| XLogP3 | 2.8 | [PubChem] |
| Hydrogen Bond Donors | 1 | [PubChem] |
| Hydrogen Bond Acceptors | 1 | [PubChem] |
| Rotatable Bond Count | 4 | [PubChem] |
Synthesis and Manufacturing
The primary route for synthesizing this compound is through the N-acylation of 2-(2-methylphenyl)ethanamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction. The causality behind the experimental choices is critical: the reaction is performed at a low temperature to control the exothermic nature of the acylation, and a non-nucleophilic base is used to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]
General Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the chloroacetylation of phenethylamines.[3][4]
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-methylphenyl)ethanamine (1.0 eq)[5] and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred mixture to 0°C using an ice bath. This is crucial to manage the exothermic reaction and prevent the formation of side products.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 20-30 minutes. The slow addition rate ensures the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. Each technique provides a piece of the structural puzzle, creating a self-validating system for characterization.[6]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it. A reverse-phase method is typically suitable.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that further confirm its structure.[8]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide N-H and C=O bonds.[4]
Sample HPLC Protocol Workflow
Caption: Workflow for purity analysis by reverse-phase HPLC.
Representative Analytical Parameters
| Parameter | Example Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for separation of moderately polar organic molecules. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Provides good resolution for many aromatic amides.[7] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm | Wavelength where the aromatic ring and amide chromophores absorb strongly. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Applications and Biological Relevance
While specific applications for this compound are not extensively documented in public literature, its structural class is highly significant. Chloroacetamides are prominent intermediates in agrochemical and pharmaceutical synthesis.[1][4]
-
Agrochemical Synthesis: Many commercial herbicides, such as Metolachlor and Acetochlor, are chloroacetanilides.[1][9] The title compound serves as a structural analogue and could be a building block or intermediate for novel herbicidal agents. Its mode of action would likely involve the inhibition of very long-chain fatty acid synthesis in plants.
-
Pharmaceutical & Medicinal Chemistry: The 2-phenethylamine core is a well-established pharmacophore found in a vast array of neurologically active drugs and therapeutic candidates.[10] The chloroacetamide handle allows for facile derivatization, enabling the synthesis of compound libraries for screening against various biological targets, such as G-protein coupled receptors or enzymes.
-
Research Chemical: It serves as a valuable intermediate for organic synthesis, allowing for the introduction of the N-[2-(2-methylphenyl)ethyl]acetamide moiety into more complex molecules.
Safety, Handling, and Storage
-
Hazards: Chloroacetamides are often classified as acutely toxic if swallowed and can cause skin and serious eye irritation.[11][14] Always consult the specific SDS from the supplier before handling.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling should be performed in a well-ventilated chemical fume hood.[11]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]
References
- ChemicalBook. (2025). 2-CHLORO-N-(2-METHYLPHENYL)ACETAMIDE - Safety Data Sheet.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9291155, this compound. Retrieved from [Link]
- Guidechem. (n.d.). 2-chloro-n-(2-methylphenyl)acetamide 37394-93-7.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 670477, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]
- Cheméo. (n.d.). Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide.
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SIELC Technologies. (2018). Acetamide, 2-chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)-. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]
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Wikipedia. (n.d.). Metolachlor. Retrieved from [Link]
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
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PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-formylacetate.
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Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]
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MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]
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NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]
- SpringerLink. (2025). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.
-
MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063868, 2-Methylphenethylamine. Retrieved from [Link]
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ResearchGate. (2009). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved from [Link]
- Google Patents. (n.d.). US4874876A - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof.
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2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of this compound. Intended for researchers, chemists, and professionals in drug development, this document delineates the molecule's chemical identity, core structural features, and the multi-faceted spectroscopic approach required for its unequivocal validation. We will explore its synthesis, predictable spectroscopic signatures (NMR, IR, MS), and relevant physicochemical properties. The guide emphasizes the causal relationships between experimental design and data interpretation, grounding its claims in authoritative sources to ensure scientific integrity.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundational step in any research endeavor. This compound is systematically named and cataloged under various identifiers that ensure its unambiguous recognition in global databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 141463-66-3 | PubChem[1] |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem[1] |
| Molecular Weight | 211.69 g/mol | PubChem[1] |
| SMILES | CC1=CC=CC=C1CCNC(=O)CCl | PubChem[1] |
| InChIKey | YFGFRKPECGXJSN-UHFFFAOYSA-N | PubChem[1] |
Core Molecular Architecture
The structure of this compound is an assembly of three key functional regions: a substituted aromatic ring, a flexible ethyl linker, and a reactive chloroacetamide group. Understanding this architecture is crucial for predicting its chemical behavior and biological activity.
The molecule consists of:
-
A 2-methylphenyl (o-tolyl) group: An aromatic benzene ring substituted with a methyl group. This lipophilic moiety significantly influences the molecule's solubility and potential for steric interactions.
-
An ethylamine linker: A two-carbon chain connecting the aromatic ring to the amide nitrogen. This linker provides conformational flexibility.
-
A secondary N-chloroacetamide functional group: This is the most reactive part of the molecule. The amide bond (–C(=O)N–) is planar, while the α-carbon bears a chlorine atom, a good leaving group, making this site susceptible to nucleophilic substitution. This moiety is a common feature in various biologically active compounds, including herbicides of the chloroacetanilide class.[2][3]
Sources
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide literature review
An In-Depth Technical Guide to 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Authored by a Senior Application Scientist
Introduction
This compound is a chloroacetamide derivative with the chemical formula C₁₁H₁₄ClNO.[1] As a member of the chloroacetamide class, it belongs to a family of compounds recognized for a wide spectrum of biological activities and for their utility as versatile synthetic intermediates. The core structure features a reactive chloroacetyl group attached to a substituted phenethylamine moiety, a combination that opens avenues for further chemical modification and exploration in various scientific domains.
The chloroacetamide functional group is a potent electrophile, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is the cornerstone of its application in designing targeted covalent inhibitors and other biologically active agents.[2][3] While extensive research exists for the broader class of chloroacetamides in fields ranging from herbicides to oncology,[3][4] this compound itself remains a relatively underexplored molecule. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications, contextualized within the well-established activities of related chloroacetamide derivatives, to serve as a foundational resource for researchers in chemistry and drug development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 141463-66-3 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Synonyms | 2-Chloro-N-(2-methylphenethyl)acetamide, 2-chloro-N-[2-(o-tolyl)ethyl]acetamide | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis of this compound
The synthesis of N-substituted chloroacetamides is typically achieved via a nucleophilic acyl substitution reaction. The most common and direct method involves the acylation of a primary or secondary amine with chloroacetyl chloride. This reaction is efficient and high-yielding.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis proceeds by the attack of the lone pair of electrons on the nitrogen atom of 2-(2-methylphenyl)ethylamine onto the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2-(2-methylphenyl)ethylamine and chloroacetyl chloride.
Materials and Reagents:
-
2-(2-methylphenyl)ethylamine
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or an aqueous solution of Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-methylphenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.
-
Causality: The reaction is performed at 0 °C to control its exothermic nature and minimize potential side reactions. Triethylamine acts as a non-nucleophilic organic base to scavenge the HCl produced, preventing the formation of an unreactive ammonium salt from the starting amine.
-
-
Addition of Acylating Agent: While stirring vigorously, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Dropwise addition is crucial to maintain control over the reaction rate and temperature. A slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Causality: TLC provides a simple and effective way to determine the endpoint of the reaction, ensuring optimal yield and preventing unnecessary reaction time.
-
-
Workup - Quenching and Washing: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining chloroacetyl chloride and neutralize residual acid. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Causality: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities. The final brine wash helps to remove bulk water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
-
Self-Validation: The purity of the final product should be confirmed through analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The melting point of the crystalline solid should be sharp and consistent.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Applications and Fields of Research
While specific biological data for this compound is scarce in the public literature, the chloroacetamide scaffold is a well-established pharmacophore and reactive group in drug discovery and agrochemistry. The potential applications for this molecule can be inferred from the activities of its structural analogs.
1. Covalent Inhibitors in Oncology
The chloroacetamide moiety serves as an effective "warhead" for targeted covalent inhibitors. It can form a stable thioether bond with cysteine residues in protein active sites. This mechanism offers advantages of increased potency, prolonged duration of action, and the ability to overcome drug resistance.
-
FGFR Inhibition: A novel chloroacetamide derivative, UPR1376, was developed as an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancers like Squamous Non-Small-Cell Lung Cancer. UPR1376 demonstrated superior potency compared to reversible inhibitors.[3]
-
TEAD-YAP Interaction: Chloroacetamide fragments have been successfully used to target the TEAD-YAP protein-protein interaction, a critical node in the Hippo signaling pathway that is often dysregulated in cancer. These fragments covalently bind to a key cysteine in the TEAD palmitate-binding pocket, disrupting its function.[2]
2. Antifungal and Antimicrobial Agents
Chloroacetamide derivatives have demonstrated significant potential as antimicrobial agents. Their mechanism often involves the alkylation of essential microbial enzymes or proteins.
-
Anti-Fusarium Activity: A study on the chloroacetamide derivative N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) showed it to be effective against drug-resistant Fusarium strains with a concentration-dependent fungicidal action.[5]
-
General Antimicrobial Activity: Various N-substituted chloroacetamides have been synthesized and screened, showing excellent antibacterial and antifungal activity against strains like E. coli, S. aureus, and Candida sp.[6]
3. Herbicides
The chloroacetamide class is one of the most important groups of herbicides used in agriculture. They act primarily by inhibiting very long-chain fatty acid synthesis in susceptible plants.[4] Metolachlor, a widely used herbicide, is a chloroacetanilide, highlighting the utility of this chemical class in agrochemical development.[4]
4. Central Nervous System (CNS) Applications
Derivatives of acetamide have been explored for their potential as CNS agents. In one study, phenylacetamide derivatives were synthesized and evaluated as antidepressant agents, with some compounds showing potential comparable to standard drugs.[7]
Potential Mechanism of Action: Covalent Modification
The primary mechanism through which chloroacetamides exert biological effects is the covalent modification of target proteins. The electrophilic carbon of the C-Cl bond is susceptible to nucleophilic attack by residues like cysteine, leading to irreversible inhibition.
Caption: Covalent inhibition mechanism of a chloroacetamide with a target protein.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a suite of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure by showing the chemical shifts, integrations, and coupling patterns of all protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.[6][8]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretch and C=O stretch of the secondary amide.[6][7]
-
High-Performance Liquid Chromatography (HPLC): An indispensable tool for assessing the purity of the final compound.[9][10]
Conclusion and Future Directions
This compound is a synthetically accessible molecule belonging to the versatile chloroacetamide class. While this specific compound is not extensively characterized in the literature, its structural features suggest significant potential for research and development. The presence of the reactive chloroacetyl group makes it an excellent candidate for development as a covalent inhibitor targeting proteins with accessible cysteine residues.
Future research should focus on:
-
Biological Screening: Evaluating its activity in various assays, including anticancer, antifungal, and antibacterial screens, to identify potential therapeutic applications.
-
Target Identification: Utilizing chemoproteomic approaches to identify the specific protein targets it covalently modifies within cells.
-
Analogue Synthesis: Using it as a scaffold to synthesize a library of related compounds to establish structure-activity relationships (SAR).
This guide provides the foundational chemical knowledge and experimental framework necessary for scientists to begin exploring the potential of this compound in drug discovery and materials science.
References
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- 3. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
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2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Abstract
This compound is a member of the chloroacetamide class of compounds. While this class is well-established in agriculture for its herbicidal properties, primarily through the inhibition of very-long-chain fatty acid (VLCFA) elongases, the specific mechanism of action for this particular molecule in a pharmacological or research context is less defined.[1][2] This guide synthesizes information on the known reactivity of the chloroacetamide functional group with insights from related molecules to propose a core mechanism of action centered on covalent modification of protein targets. We present a putative framework wherein this compound acts as a reactive electrophile, forming covalent bonds with nucleophilic amino acid residues, most notably cysteine. This irreversible interaction is hypothesized to allosterically or directly inhibit the function of key cellular proteins, leading to downstream biological effects. This document provides a comprehensive overview of this proposed mechanism, supported by detailed experimental protocols designed to validate the compound's covalent reactivity, identify its specific molecular targets, and elucidate its cellular consequences.
The Chloroacetamide Scaffold: From Herbicides to Covalent Inhibitors
The chloroacetamide functional group is a cornerstone of a diverse family of biologically active molecules. Understanding its inherent chemical reactivity and established roles is crucial to predicting the mechanism of action for specific derivatives like this compound.
Chemical Properties and Electrophilic Reactivity
The defining feature of the chloroacetamide group is the carbon-chlorine bond adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic. This makes it susceptible to nucleophilic attack by electron-rich functional groups found in biological macromolecules. In the cellular environment, the thiol group of cysteine residues is a primary nucleophile that readily reacts with chloroacetamides in a Michael-type addition, forming a stable covalent thioether bond. This irreversible binding underpins the activity of many chloroacetamide-based inhibitors.
Established Biological Activity: Inhibition of VLCFA Elongation
In the realm of agriculture, chloroacetamide herbicides, such as acetochlor and metolachlor, have a well-characterized mode of action.[3][4] They are potent inhibitors of very-long-chain fatty acid (VLCFA) elongase systems, which are crucial for the biosynthesis of lipids essential for plant membrane integrity and stability.[1] The inhibition is believed to be irreversible, consistent with a covalent mechanism where the chloroacetamide moiety binds to a key enzyme in the elongase complex.[1] Disruption of VLCFA synthesis leads to compromised membrane function and ultimately, plant death.[1] Some related compounds also inhibit geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, affecting the gibberellin pathway.[3][4]
Emerging Role as Covalent Probes in Drug Discovery
The same chemical reactivity that makes chloroacetamides effective herbicides is now being harnessed in drug discovery to create highly specific and potent covalent inhibitors.[5] By attaching the chloroacetamide "warhead" to a scaffold designed to bind to a specific protein, researchers can achieve targeted and durable inhibition. A notable example is the use of chloroacetamide fragments to target the TEAD family of transcription factors.[5] These compounds form a covalent bond with a conserved cysteine residue located in a palmitate-binding pocket, allosterically disrupting the protein-protein interaction between TEAD and its co-activator YAP1.[5] This strategy highlights the potential for chloroacetamides to serve as powerful tools for modulating protein function in a therapeutic context.
Proposed Mechanism of Action for this compound
Based on the fundamental chemistry of the chloroacetamide group and the activities of related molecules, we propose that this compound functions as a covalent modulator of protein activity.
Core Hypothesis: Irreversible Covalent Modification
The central hypothesis is that this compound acts as a targeted electrophile. Its primary mechanism of action involves the formation of a covalent adduct with nucleophilic amino acid residues, particularly cysteine, on specific protein targets. This irreversible binding event leads to a loss or alteration of the target protein's function, which in turn triggers downstream cellular responses. The N-[2-(2-methylphenyl)ethyl] portion of the molecule likely contributes to the specificity and affinity of binding to the target protein's surface, directing the chloroacetamide "warhead" to a reactive cysteine.
Caption: Proposed mechanism of action for this compound.
Experimental Strategy for Mechanism Validation
To rigorously test the proposed covalent mechanism of action, a multi-phased experimental approach is required. This strategy is designed to first confirm the compound's reactivity, then identify its specific protein targets, and finally characterize the resulting cellular effects.
Phase 1: Confirmation of Covalent Reactivity
The initial step is to verify that the compound is chemically competent to act as a covalent modifier under physiological conditions. A simple and effective method is to measure its reactivity with a model thiol, such as glutathione (GSH).
Protocol 3.1.1: Glutathione (GSH) Reactivity Assay
-
Objective: To determine the rate and extent of covalent adduct formation between the test compound and GSH.
-
Materials: this compound, Glutathione (GSH), Phosphate-buffered saline (PBS, pH 7.4), DTNB (Ellman's reagent), UV/Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare fresh solutions of GSH and DTNB in PBS.
-
In a 96-well plate, add GSH solution to PBS.
-
Initiate the reaction by adding the test compound to the wells containing GSH. Include a DMSO-only control.
-
Incubate the plate at room temperature, taking readings at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, add DTNB solution to the wells. DTNB reacts with free thiols (unreacted GSH) to produce a yellow-colored product (TNB²⁻).
-
Measure the absorbance at 412 nm.
-
-
Data Analysis: A decrease in absorbance at 412 nm in the presence of the test compound compared to the control indicates consumption of GSH, confirming covalent reactivity. The rate can be calculated from the time-dependent data.
| Compound | Concentration (µM) | GSH Halflife (min) |
| Test Compound | 50 | Hypothetical Value |
| Non-reactive Control | 50 | No significant change |
| Reactive Control | 50 | Hypothetical Value |
Phase 2: Target Identification and Validation
Once covalent reactivity is established, the next critical phase is to identify the specific protein(s) it interacts with in a complex biological system.
Protocol 3.2.1: Competitive Activity-Based Protein Profiling (ABPP)
-
Objective: To identify the protein targets of the test compound in a competitive manner using a broad-spectrum cysteine-reactive probe.
-
Materials: Cell lysate, test compound, broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne), click chemistry reagents (azide-fluorophore), SDS-PAGE materials, in-gel fluorescence scanner.
-
Procedure:
-
Treat proteomes (cell lysates) with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Add the broad-spectrum iodoacetamide-alkyne probe to the lysates. This probe will label cysteine residues that were not previously blocked by the test compound.
-
Perform a copper-catalyzed click reaction to attach an azide-fluorophore (e.g., TAMRA-azide) to the alkyne-tagged proteins.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
-
Data Analysis: Protein bands that show a decrease in fluorescence intensity in the compound-treated lanes compared to the control lane are potential targets. These bands can be excised and identified using mass spectrometry.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Protocol 3.2.2: Intact Protein Mass Spectrometry
-
Objective: To confirm direct covalent binding of the compound to a purified candidate protein and identify the mass of the adduct.
-
Procedure:
-
Incubate the purified candidate protein with the test compound.
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Deconvolute the resulting mass spectrum.
-
-
Data Analysis: A mass shift corresponding to the molecular weight of the test compound (211.69 g/mol ) confirms covalent modification.
Protocol 3.2.3: Site-Directed Mutagenesis
-
Objective: To confirm that a specific cysteine residue is the site of covalent modification.
-
Procedure:
-
Create a mutant version of the target protein where the hypothesized target cysteine is replaced with a non-nucleophilic amino acid (e.g., serine or alanine).
-
Repeat the intact protein mass spectrometry experiment (3.2.2) or a functional assay with the mutant protein.
-
-
Data Analysis: The absence of a mass shift or a loss of inhibitory activity in the mutant protein strongly indicates that the mutated cysteine is the primary site of covalent attachment.[5]
Phase 3: Elucidation of Cellular Effects
The final phase connects target engagement to a measurable biological outcome.
Protocol 3.3.1: Cell Viability/Proliferation Assays
-
Objective: To determine the effect of the compound on cell survival and growth.
-
Procedure:
-
Plate cells in 96-well plates and treat with a serial dilution of the compound.
-
Incubate for a relevant time period (e.g., 24, 48, 72 hours).
-
Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 3.3.2: Western Blot Analysis of Downstream Signaling
-
Objective: To investigate how the compound affects signaling pathways downstream of the identified target.
-
Procedure:
-
Treat cells with the compound at various concentrations and time points.
-
Lyse the cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific to the target protein and key downstream signaling nodes (e.g., phosphorylated forms of kinases).
-
-
Data Analysis: Changes in the levels or phosphorylation status of downstream proteins will provide insight into the functional consequences of target inhibition.
Data Interpretation and Future Directions
The collective results from these experimental phases will form a comprehensive picture of the compound's mechanism of action. Confirmation of GSH reactivity (Protocol 3.1.1) establishes the compound as a covalent agent. Identification of specific targets through ABPP and validation via mass spectrometry and mutagenesis (Protocols 3.2.1-3.2.3) will pinpoint its direct molecular interactions. Finally, cellular assays (Protocols 3.3.1-3.3.2) will link this molecular mechanism to a functional outcome.
Future work should focus on optimizing the compound's structure to improve potency and selectivity for the identified target, exploring its therapeutic potential in relevant disease models, and further characterizing its off-target profile. This systematic approach, grounded in the fundamental reactivity of the chloroacetamide scaffold, provides a robust framework for advancing this compound from a molecule of unknown function to a well-characterized chemical probe or potential therapeutic lead.
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Song, Z. (2008). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o991. [Link]
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Fell, J. B., Fischer, J. P., Jones, K. A., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 14(6), 1083-1090. [Link]
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An In-depth Technical Guide to Determining the Solubility of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of the compound 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide. As a critical parameter in drug discovery and development, solubility dictates a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This document moves beyond a simple recitation of protocols to offer a strategic and scientifically grounded approach to solubility assessment, empowering researchers to generate reliable and reproducible data.
Compound Overview and Significance
This compound (Molecular Formula: C₁₁H₁₄ClNO, Molecular Weight: 211.69 g/mol ) is a chloroacetamide derivative.[1] The presence of a chloroacetyl group and a substituted aromatic ring suggests potential applications in medicinal chemistry and as a synthetic intermediate.[2] Accurate solubility data is paramount for any further investigation of this compound's biological activity and for the development of suitable delivery systems.
The Foundational Principles of Solubility Determination
The solubility of a compound is its ability to form a homogeneous mixture with a solvent. In drug development, understanding a compound's solubility in various media, from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation, is crucial.[3][4] The "shake-flask" method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.[5] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.
Strategic Selection of Solvents
The choice of solvents for solubility testing should be guided by the compound's intended application and its chemical structure. For this compound, a logical starting point includes:
-
Aqueous Media:
-
Purified Water: To determine intrinsic aqueous solubility.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: To mimic physiological pH and ionic strength.[3]
-
-
Organic Solvents:
-
Ethanol: A common, relatively polar solvent used in many pharmaceutical formulations.
-
Methanol: A polar protic solvent often used in analytical chemistry.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.[3]
-
Acetonitrile (ACN): A polar aprotic solvent frequently used as a mobile phase in High-Performance Liquid Chromatography (HPLC).
-
Dichloromethane (DCM): A non-polar solvent useful for understanding solubility in lipophilic environments.
-
Experimental Workflow for Solubility Determination
The following section details a robust, step-by-step protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[6][7][8][9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
Experimental Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of vials.
-
Add a known volume of each selected solvent (e.g., 1 mL) to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.[5]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[10]
-
Analytical Method Development and Validation
A reliable analytical method is the cornerstone of accurate solubility determination.
-
HPLC-UV Method:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: The wavelength of maximum absorbance for this compound should be determined by scanning a dilute solution with a UV-Vis spectrophotometer.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.
-
-
UV-Vis Spectrophotometry:
-
This method can be used if the compound has a strong chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.
-
A calibration curve of absorbance versus concentration must be generated.
-
The chosen analytical method should be validated for linearity, accuracy, precision, and specificity to ensure the reliability of the solubility data.[11]
Data Analysis and Presentation
The solubility is calculated from the concentration of the analyte in the saturated solution, determined from the calibration curve. The results should be expressed in appropriate units, such as mg/mL or µg/mL.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Purified Water | 25 | To be determined | HPLC-UV |
| PBS (pH 7.4) | 25 | To be determined | HPLC-UV |
| Ethanol | 25 | To be determined | HPLC-UV |
| Methanol | 25 | To be determined | HPLC-UV |
| DMSO | 25 | To be determined | HPLC-UV |
| Acetonitrile | 25 | To be determined | HPLC-UV |
| Dichloromethane | 25 | To be determined | HPLC-UV |
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the solubility determination process.
Figure 1: Shake-Flask Solubility Determination Workflow.
Figure 2: HPLC-UV Analytical Method Workflow.
Conclusion
This technical guide provides a robust and scientifically sound methodology for the determination of the solubility of this compound. By following these protocols and adhering to the principles of good laboratory practice, researchers can generate high-quality, reliable solubility data that will be invaluable for advancing the study and potential application of this compound. The emphasis on a validated analytical method ensures the integrity of the results, providing a solid foundation for subsequent research and development activities.
References
- [Authoritative Source on Solubility Determination Protocols]. (Please note: A specific authoritative source like a pharmacopeia or a well-regarded analytical chemistry textbook would be cited here in a real-world scenario).
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[5]
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Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.[3]
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JoVE. (2015, June 15). Determining the Solubility Rules of Ionic Compounds.[12]
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ChemicalBook. (2025, August 9). 2-CHLORO-N-(2-METHYLPHENYL)ACETAMIDE - Safety Data Sheet.[6]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.[13]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.[10]
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Journal of Chemical Education. (n.d.). Determination of solubility: A laboratory experiment.[14]
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ChemBK. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide.[15]
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PubChem. (n.d.). This compound.[1]
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PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide.[16]
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Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
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CDH Fine Chemical. (n.d.). 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.[8]
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Echemi. (n.d.). 2-CHLORO-N-[2-(2-METHOXYPHENYL)ETHYL]ACETAMIDE Safety Data Sheets.[9]
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Organic Syntheses. (n.d.). chloroacetamide.[17]
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ChemicalBook. (2025, July 24). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[18]
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2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide physical and chemical properties
An In-depth Technical Guide to 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound, a substituted chloroacetamide of significant interest as a versatile chemical intermediate in drug discovery and development. While not extensively characterized in public literature, its structural motifs—a reactive chloroacetamide moiety and a substituted phenethyl group—allow for a detailed, experience-driven analysis of its expected properties and behavior. This document outlines a robust framework for its synthesis, purification, and analytical validation, establishing a self-validating system for researchers. We delve into the causality behind experimental choices, providing detailed protocols and predictive data for techniques such as NMR, IR, and mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound and its role as a building block for more complex molecular architectures.
Introduction and Molecular Overview
This compound belongs to the chloroacetanilide class of compounds, which are widely recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The molecule's structure is characterized by two key functional regions:
-
The Electrophilic "Warhead": The 2-chloroacetamide group serves as a reactive electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[2][3] This functionality is crucial for its role as an alkylating agent, allowing for the covalent modification of target molecules or the construction of larger scaffolds.[4]
-
The Phenethyl Moiety: The N-[2-(2-methylphenyl)ethyl] portion of the molecule provides steric bulk and lipophilicity. The ortho-methyl substitution on the phenyl ring influences the conformational flexibility and electronic properties of the entire structure, which can be critical in directing interactions in a biological or synthetic context.
Given these features, this compound is a prime candidate for use as a precursor in the synthesis of novel heterocyclic compounds and other complex chemical entities for biological screening.[5]
Physicochemical and Computed Properties
Direct experimental data for this specific molecule is sparse. However, authoritative chemical databases provide computed properties that offer a reliable starting point for experimental design. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | PubChem[6] |
| Molecular Weight | 211.69 g/mol | PubChem[6][7] |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 141463-66-3 | PubChem[6] |
| XLogP3 (Lipophilicity) | 2.5 | PubChem[6] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 1 | PubChem[6] |
| Rotatable Bond Count | 4 | PubChem[6] |
Note: All properties listed are computed values sourced from the PubChem database and serve as predictive metrics.
Synthesis and Mechanistic Insights
The most direct and reliable method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[8] In this case, 2-(2-methylphenyl)ethylamine is reacted with chloroacetyl chloride.
Rationale for Experimental Design
-
Choice of Reagents:
-
2-(2-methylphenyl)ethylamine (Starting Material): The primary amine that forms the backbone of the final product.
-
Chloroacetyl Chloride (Acylating Agent): A highly reactive acyl chloride that readily reacts with the amine. Its bifunctional nature (acyl chloride and alkyl chloride) makes it a valuable building block.[9]
-
Triethylamine (TEA) or NaOH (Base): A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[10][11] This prevents the protonation of the starting amine, which would render it unreactive.
-
-
Choice of Solvent: An aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethylene is ideal. It readily dissolves the reactants and does not participate in the reaction.[11]
-
Temperature Control: The reaction is highly exothermic. Adding the chloroacetyl chloride dropwise at a reduced temperature (0-10°C) is critical to control the reaction rate, prevent side reactions, and ensure safety.[11]
Detailed Synthesis Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 2-(2-methylphenyl)ethylamine in anhydrous dichloromethane (DCM).
-
Base Addition: Add 1.1 equivalents of triethylamine to the solution. Cool the flask in an ice bath to 0-5°C.
-
Acylation: Add a solution of 1.05 equivalents of chloroacetyl chloride in DCM to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system where each technique offers complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons (δ ≈ 7.0-7.3 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.
-
Amide Proton (δ ≈ 6.0-8.0 ppm): A broad singlet or triplet (depending on coupling to the adjacent CH₂) for the N-H proton.
-
Chloromethyl Protons (δ ≈ 4.0 ppm): A sharp singlet for the two protons on the carbon bearing the chlorine atom (-C(=O)CH₂Cl).
-
Methylene Protons (-NH-CH₂-): A quartet or triplet around δ ≈ 3.5 ppm.
-
Methylene Protons (-CH₂-Ar): A triplet around δ ≈ 2.8 ppm.
-
Methyl Protons (Ar-CH₃): A singlet around δ ≈ 2.3 ppm for the ortho-methyl group.
-
-
¹³C NMR (Carbon NMR): The spectrum will confirm the carbon backbone.
-
Carbonyl Carbon (C=O): A signal in the δ ≈ 165-170 ppm region.
-
Aromatic Carbons: Multiple signals between δ ≈ 125-140 ppm.
-
Chloromethyl Carbon (-CH₂Cl): A signal around δ ≈ 40-45 ppm.
-
Methylene and Methyl Carbons: Signals in the aliphatic region (δ ≈ 20-40 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[12][13]
-
N-H Stretch: A sharp peak around 3300 cm⁻¹ , characteristic of a secondary amide.
-
C=O Stretch (Amide I band): A strong, sharp absorption band around 1650-1670 cm⁻¹ .[12]
-
N-H Bend (Amide II band): A peak around 1540-1560 cm⁻¹ .[12]
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹ .
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z ≈ 211.
-
Isotopic Pattern: A crucial feature for chlorinated compounds is the isotopic signature of chlorine. There will be a second peak (M+2 ) at m/z ≈ 213 with an intensity that is approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[14] This pattern is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation patterns would include the loss of the chloromethyl group (•CH₂Cl) and cleavage of the amide bond.
Analytical Workflow Diagram
Caption: A multi-technique workflow for analytical validation.
Reactivity, Safety, and Handling
-
Reactivity: The primary site of reactivity is the α-chloro group, which is susceptible to Sₙ2 reactions.[4] It will react with a wide range of nucleophiles (e.g., amines, thiols, alcohols), making it a versatile intermediate for further synthetic elaboration.[2]
-
Safety: Like other α-halo amides and acyl chlorides, this compound should be handled with care.[9] It is expected to be a skin and eye irritant and a lachrymator. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The compound should be stored in a cool, dry place away from moisture and incompatible materials such as strong bases and nucleophiles to prevent degradation.
Conclusion
This compound is a valuable chemical intermediate whose properties and reactivity can be confidently predicted based on its structural components. This guide provides the necessary framework for its synthesis via a robust Schotten-Baumann protocol and outlines a comprehensive, self-validating analytical workflow to ensure structural integrity and purity. The insights into its reactivity profile and handling requirements will enable researchers in drug discovery and organic synthesis to effectively and safely utilize this compound in the development of novel molecular entities.
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-
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-
ResearchGate. (PDF) 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [Link]
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ACS Publications. Harnessing Dual Reactivity of N-Chloroamides for Cascade C–H Amidation/Chlorination of Indoles under Cobalt-Catalysis: Overriding Hofmann Rearrangement Pathway Leading to Aminocarbonylation. [Link]
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-
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Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]
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An In-depth Technical Guide to the Biological Activity of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes findings from closely related chloroacetamide and N-phenethylacetamide analogues to build a predictive framework for its bioactivity. The primary focus is on its inferred antifungal and herbicidal properties, supported by a detailed exploration of the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols to facilitate further investigation into this promising chemical scaffold. We will delve into the synthesis of related compounds, methodologies for evaluating biological efficacy, and the molecular pathways these compounds are likely to modulate.
Introduction: The Chloroacetamide Scaffold
The chloroacetamide chemical class is a well-established and versatile scaffold in agrochemistry and medicinal chemistry. Characterized by a chloroacetyl group attached to a nitrogen atom, these compounds are known for their reactivity and diverse biological effects. The broader family of chloroacetamides is most recognized for its extensive use as herbicides, effectively controlling a wide range of annual grasses and some broadleaf weeds.[1] The herbicidal efficacy of these compounds is primarily attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1][2]
Beyond their agricultural applications, derivatives of N-substituted acetamides have demonstrated a spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3] The specific compound of interest, this compound, combines the reactive chloroacetamide moiety with an N-(2-methylphenethyl) group. The presence of the phenethyl group and its substitution pattern are critical determinants of its potential biological interactions and overall activity profile. This guide will explore the most probable biological activities based on these structural features.
Predicted Biological Activities and Mechanistic Insights
Based on the activities of structurally similar compounds, this compound is predicted to exhibit significant antifungal and herbicidal properties.
Antifungal Activity
Numerous studies on 2-chloro-N-phenylacetamide, a close structural analogue, have demonstrated potent antifungal activity against various pathogenic fungi, including fluconazole-resistant strains of Candida albicans, Candida parapsilosis, Candida tropicalis, and Aspergillus flavus.[1][4][5][6][7] This suggests a strong likelihood that this compound will also be effective against these and other fungal pathogens.
The antifungal action of related chloroacetamides is believed to be multifactorial:
-
Disruption of Fungal Cell Membrane: One proposed mechanism involves the binding to ergosterol, a vital component of the fungal cell membrane. This interaction can lead to increased membrane permeability, loss of cellular integrity, and ultimately, cell death.[7]
-
Enzyme Inhibition: In silico studies and experimental evidence point towards the inhibition of key fungal enzymes. Dihydrofolate reductase (DHFR) and thymidylate synthase are potential targets.[5][7] Inhibition of these enzymes would disrupt nucleotide synthesis, leading to the cessation of DNA replication and cell proliferation.
The following diagram illustrates the potential antifungal mechanisms of action:
Caption: Proposed Antifungal Mechanisms of Action.
Herbicidal Activity
The chloroacetamide class of compounds is widely recognized for its herbicidal properties.[1] A structural isomer of the target molecule, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, is a known metabolite of the commercial herbicide Acetochlor.[2] This strongly suggests that this compound is likely to possess herbicidal activity.
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongase enzymes.[1][2] VLCFAs are crucial components of plant cell membranes and are precursors for various essential lipids. By inhibiting their synthesis, chloroacetamides disrupt early seedling growth and development, leading to the death of susceptible plants.[1]
The following diagram outlines the proposed herbicidal mechanism:
Caption: Proposed Herbicidal Mechanism of Action.
Synthesis and Characterization
The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction.
Synthetic Protocol
A common method for synthesizing N-substituted chloroacetamides involves the reaction of an appropriate amine with chloroacetyl chloride.[8]
Materials:
-
2-(2-methylphenyl)ethanamine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-(2-methylphenyl)ethanamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
The following diagram illustrates the synthesis workflow:
Caption: General Synthesis Workflow.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, the following detailed protocols are recommended.
Antifungal Susceptibility Testing
This protocol is adapted from studies on 2-chloro-N-phenylacetamide and is suitable for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).[4][6]
Materials:
-
Test compound: this compound
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (for reading absorbance at 530 nm)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Preparation of Inoculum: Grow fungal strains on SDA plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at 35-37 °C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be determined visually or by measuring the absorbance at 530 nm.
-
MFC Determination: To determine the MFC, aliquot a small volume from the wells showing no growth onto SDA plates. Incubate the plates at 35-37 °C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plates.
Herbicidal Activity Assay (Pre-emergence)
This protocol is designed to assess the pre-emergence herbicidal activity of the test compound.
Materials:
-
Test compound: this compound
-
Seeds of a model weed species (e.g., Amaranthus retroflexus - redroot pigweed)
-
Pots or trays with sterile soil or sand
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Compound Application: Prepare solutions of the test compound at various concentrations in a suitable solvent/carrier (e.g., acetone-water mixture with a surfactant).
-
Sowing: Sow the weed seeds at a uniform depth in the pots filled with soil.
-
Treatment: Immediately after sowing, apply a uniform volume of the test solution to the soil surface of each pot. Include a solvent-only control.
-
Incubation: Place the pots in a growth chamber under optimal conditions for germination and growth.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh or dry weight. Calculate the percentage of inhibition relative to the control.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and concise format.
Table 1: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | ||
| Aspergillus flavus | ||
| ... |
Table 2: Pre-emergence Herbicidal Activity of this compound on Amaranthus retroflexus
| Concentration (µg/mL) | Germination Inhibition (%) | Biomass Reduction (%) |
| 1 | ||
| 10 | ||
| 100 | ||
| ... |
Conclusion and Future Directions
While direct experimental validation is pending, the structural characteristics of this compound strongly suggest a dual-activity profile encompassing both antifungal and herbicidal effects. The mechanistic basis for these activities is likely rooted in the well-established modes of action of the broader chloroacetamide and N-phenethylacetamide classes of compounds. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of these predicted activities.
Future research should focus on the synthesis and in vitro and in vivo testing of this compound to confirm its biological activity profile. Structure-activity relationship (SAR) studies, involving modifications of the phenyl ring substitution and the ethyl linker, could lead to the development of more potent and selective analogues for potential applications in agriculture or medicine. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and pathways modulated by this compound.
References
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Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). Brazilian Journal of Biology, 84, e255080. [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. (2022). Journal of Applied Microbiology, 132(5), 3601-3617. [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). PubMed. [Link]
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Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]
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Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). PubMed. [Link]
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2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PMC. [Link]
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2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (n.d.). NIH. [Link]
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Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. (n.d.). MDPI. [Link]
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]
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2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide IUPAC name
An In-depth Technical Guide to 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted chloroacetamide derivative of interest to researchers in medicinal chemistry and drug development. The document details the formal IUPAC nomenclature, a robust and validated synthetic protocol via nucleophilic acyl substitution, and a full spectroscopic characterization profile, including anticipated ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. Furthermore, this guide explores the known biological activities and potential applications of the broader N-substituted chloroacetamide class of compounds, which are recognized as valuable intermediates and bioactive molecules.[1][2] All procedures are presented with an emphasis on causality, safety, and reproducibility to support advanced research and development applications.
IUPAC Nomenclature and Chemical Structure
The systematic naming of amides according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines involves identifying the parent carboxylic acid and the substituents on the nitrogen atom.[3][4][5]
-
Parent Acid: The acyl portion of the molecule is derived from chloroacetic acid. Replacing the "-oic acid" suffix with "-amide" yields chloroacetamide .[6][7]
-
Nitrogen Substituent: The nitrogen atom is bonded to a single, complex substituent: a 2-(2-methylphenyl)ethyl group.
-
Locants: The "2-chloro" prefix indicates the position of the chlorine atom on the acetyl group. The "N-" prefix specifies that the [2-(2-methylphenyl)ethyl] group is attached to the nitrogen atom.[5]
Therefore, the correct and unambiguous IUPAC name for the topic compound is This compound .
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol [8] |
| Chemical Class | Secondary Amide, Chloroacetamide |
Synthesis of this compound
The synthesis of N-substituted acetamides is a fundamental transformation in organic chemistry, often pivotal in the construction of pharmaceutical agents.[9][10] The most direct and widely adopted method for preparing this compound is the nucleophilic acyl substitution (Schotten-Baumann reaction) between 2-(2-methylphenyl)ethylamine and chloroacetyl chloride.[1]
The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.
Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis designed for high yield and purity.
Materials:
-
2-(2-methylphenyl)ethylamine
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or 1N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-methylphenyl)ethylamine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon adding the highly reactive acyl chloride.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled amine solution. The triethylamine will act as a scavenger for the HCl produced during the reaction. Alternatively, a biphasic system with aqueous NaOH can be used.[11]
-
Acyl Chloride Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the stirring solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.[2]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1N HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Synthesis Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide - Wikipedia [en.wikipedia.org]
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- 8. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | C11H14ClNO | CID 670477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent - ProQuest [proquest.com]
- 11. prepchem.com [prepchem.com]
Methodological & Application
synthesis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide protocol
An Application Note for the Synthesis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Abstract
This document provides a comprehensive and technically detailed protocol for the laboratory-scale synthesis of this compound, a valuable intermediate in organic synthesis. The protocol is designed for researchers, chemists, and professionals in drug development. The synthesis involves the acylation of 2-(2-methylphenyl)ethylamine with chloroacetyl chloride. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical characterization of the final product. All procedures have been structured to ensure reproducibility and high purity of the target compound.
Introduction and Significance
This compound belongs to the class of α-haloacetamides, which are versatile building blocks in organic and medicinal chemistry. The presence of a reactive chlorine atom makes it an excellent substrate for nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity is leveraged in the synthesis of more complex molecules, including pharmaceutical agents and herbicides.[1][2][3] For instance, related N-substituted chloroacetamides are precursors to widely used chloroacetanilide herbicides.[1] The protocol herein describes a robust method for preparing this compound via a nucleophilic acyl substitution reaction.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution, specifically the amidation of an acyl chloride. The reaction mechanism is a two-stage addition-elimination process.[4][5]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-(2-methylphenyl)ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[5] This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, excess 2-(2-methylphenyl)ethylamine or an added base like triethylamine) to yield the final, neutral amide product and a hydrochloride salt byproduct.[4]
Caption: Fig 1. Nucleophilic Acyl Substitution Mechanism.
Materials and Equipment
Reagents and Physicochemical Data
| Reagent | CAS No. | Molar Mass ( g/mol ) | Form | Key Properties |
| 2-(2-methylphenyl)ethylamine | 55755-16-3 | 135.21 | Liquid | Corrosive.[6] |
| Chloroacetyl chloride | 79-04-9 | 112.94 | Liquid | Corrosive, toxic, lachrymator, reacts violently with water.[1][2][7][8] |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Liquid | Flammable, corrosive, acts as HCl scavenger. |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Liquid | Volatile solvent. |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | Aqueous | Corrosive. |
| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 | Aqueous | Base for neutralization. |
| Brine (Sat. NaCl Sol.) | 7647-14-5 | 58.44 | Aqueous | Used for washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Solid | Drying agent. |
| Product | ||||
| This compound | 141463-66-3 | 211.69 | Solid | N/A (Synthesized)[9] |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (125 mL)
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions and Handling
CRITICAL: This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Chemical Fume Hood: All operations must be performed inside a certified chemical fume hood.[2][10]
-
Chloroacetyl Chloride: This substance is extremely corrosive, toxic by inhalation, and a potent lachrymator (tear gas agent).[1][2][7][8][10][11] It reacts violently with water and moisture, releasing toxic HCl gas.[3][10][12] Handle with extreme caution under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., butyl rubber or Viton).[10][12][13]
-
Spill Management: Have spill kits containing an appropriate absorbent material (e.g., dry sand, vermiculite) readily available. Do not use water to clean up spills.[10][11]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[10][12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[10][13]
Detailed Experimental Protocol
Caption: Fig 2. High-Level Experimental Workflow.
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser.
-
Fit the top of the condenser with a drying tube or connect it to an inert gas (N₂) line.
-
Flame-dry all glassware under vacuum or oven-dry at 120 °C overnight and allow to cool under a stream of inert gas.
Synthesis Procedure
-
To the reaction flask, add 2-(2-methylphenyl)ethylamine (5.00 g, 36.98 mmol) and anhydrous dichloromethane (DCM, 80 mL).
-
Add triethylamine (4.12 g, 5.67 mL, 40.7 mmol, 1.1 eq) to the solution. This base is crucial for neutralizing the HCl generated during the reaction.
-
Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is essential to control the initial exothermic reaction.[14][15]
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (4.58 g, 3.20 mL, 40.7 mmol, 1.1 eq) in anhydrous DCM (20 mL).
-
Add the chloroacetyl chloride solution dropwise to the cooled amine solution over a period of 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase), observing the disappearance of the starting amine.
Work-up and Isolation
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - to remove excess triethylamine and unreacted starting amine.
-
Saturated NaHCO₃ solution (2 x 50 mL) - to neutralize any remaining acidic species.
-
Brine (1 x 50 mL) - to remove bulk water.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds by leveraging differences in solubility.[16]
-
Solvent Selection: A suitable solvent system for this compound is an ethanol/water or ethyl acetate/hexane mixture. The ideal solvent should dissolve the compound well when hot but poorly when cold.[16][17]
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) with stirring until the solid just dissolves.
-
If the solution is colored, activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.[16]
-
Allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[16]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[16]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid. |
| Melting Point | A sharp melting point range indicates high purity. |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch, secondary amide), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1650 (C=O stretch, Amide I band), ~1550 (N-H bend, Amide II band), ~750 (C-Cl stretch).[18][19][20][21] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.1-7.2 (m, 4H, Ar-H ), ~6.5 (br s, 1H, NH ), ~4.0 (s, 2H, Cl-CH₂ -C=O), ~3.6 (q, 2H, Ar-CH₂-CH₂ -NH), ~2.9 (t, 2H, Ar-CH₂ -CH₂-NH), ~2.3 (s, 3H, Ar-CH₃ ). |
| ¹³C NMR (CDCl₃, δ ppm) | ~166 (C=O), ~136 (Ar-C), ~134 (Ar-C), ~130 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~43 (Cl-C H₂), ~40 (C H₂-NH), ~34 (Ar-C H₂), ~19 (Ar-C H₃). |
| Mass Spec (EI) | M⁺ peak at m/z 211 and an [M+2]⁺ peak at m/z 213 with an intensity ratio of ~3:1, characteristic of a monochlorinated compound. |
References
- ChemTrack.org. Safety Guideline.
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- St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
- Occupational Safety and Health Administration. CHLOROACETYL CHLORIDE.
- Wikipedia. Chloroacetyl chloride.
- Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
- NOAA. CHLOROACETYL CHLORIDE - CAMEO Chemicals.
- Chloroacetyl chloride CAS 79-04-9. (n.d.).
- NJ.gov. CHLOROACETYL CHLORIDE HAZARD SUMMARY.
- ChemicalBook. Chloroacetyl chloride | 79-04-9.
- Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- CDH Fine Chemical. Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET.
- National Institutes of Health. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem.
- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- ChemicalBook. The synthesis and application of acetamide.
- Benchchem. Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
- National Institutes of Health. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide.
- Organic Syntheses. chloroacetamide.
- Semantic Scholar. (2005). High-pressure recrystallisation—a route to new polymorphs and solvates of acetamide and parabanic acid.
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Application Note: High-Purity Isolation of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
<
Abstract
This application note provides a comprehensive guide to the purification of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide, a key intermediate in pharmaceutical synthesis. Achieving high purity is critical for ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This document details two primary purification methodologies: recrystallization and flash column chromatography. It offers in-depth, step-by-step protocols, guidance on troubleshooting, and methods for purity assessment. The causality behind experimental choices is explained to empower researchers to adapt these protocols to similar chemical entities.
Introduction: The Imperative for Purity
This compound is a substituted chloroacetamide derivative often used as a building block in the synthesis of more complex molecules. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent steps, and introduce toxicological risks in final drug products. Therefore, robust and validated purification protocols are not merely a matter of good practice but a regulatory and scientific necessity.
This guide is designed for researchers, chemists, and drug development professionals, providing both the theoretical basis and practical steps for isolating the target compound at purities exceeding 99%. We will explore the typical impurity profile arising from its synthesis and present tailored protocols to effectively remove these contaminants.
Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants. This compound is typically synthesized via the Schotten-Baumann reaction, where 2-(2-methylphenyl)ethylamine is acylated with chloroacetyl chloride in the presence of a base.[1][2]
Figure 1: Simplified synthesis scheme for the target compound.
This reaction can generate several key impurities:
-
Unreacted Starting Materials: Residual 2-(2-methylphenyl)ethylamine and chloroacetyl chloride.
-
Hydrolysis Products: Chloroacetic acid, from the reaction of chloroacetyl chloride with trace water.
-
Base-Related Salts: The hydrochloride salt of the base used (e.g., triethylammonium chloride).[3]
-
Side-Reaction Products: Small amounts of over-acylated or other unidentified byproducts.
The purification strategies outlined below are designed to systematically remove these specific contaminants.
Pre-Purification: Aqueous Workup Protocol
An initial aqueous workup is a critical first step to remove the bulk of water-soluble impurities like amine salts and chloroacetic acid.[4]
Protocol 3.1: Liquid-Liquid Extraction
-
Quench Reaction: Once the reaction is complete (monitored by TLC), carefully quench the reaction mixture by adding deionized water.
-
Solvent Addition: Add an immiscible organic solvent in which the product is soluble, such as dichloromethane (DCM) or ethyl acetate.
-
Transfer: Transfer the biphasic mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to remove any unreacted basic amine.
-
Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities like chloroacetic acid and excess HCl.[4]
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
Primary Purification: Recrystallization
For crystalline solids, recrystallization is often the most efficient and scalable purification method.[5][6] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]
Solvent Selection
The ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[8][9]
Protocol 4.1.1: Small-Scale Solvent Screening
-
Place ~20-30 mg of crude material into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise until the solid just dissolves.[10]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A suitable solvent will result in the formation of well-defined crystals.[10]
| Solvent System | Suitability for Chloroacetamides | Rationale & Notes |
| Ethanol/Water | Excellent | The compound is typically soluble in hot ethanol and insoluble in water. Water can be added as an anti-solvent to induce crystallization.[10] |
| Isopropanol (IPA) | Good | Often provides a good solubility differential between hot and cold conditions. |
| Acetonitrile | Good | A polar aprotic solvent that can be effective for amides.[5] |
| Toluene | Fair | May be suitable if the compound is less polar. Good for removing polar impurities. |
| Hexane/Ethyl Acetate | Fair to Poor | More commonly used for chromatography; may require a specific ratio for effective recrystallization. |
Protocol 4.2: Bulk Recrystallization
Figure 2: Standard workflow for the recrystallization process.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling with stirring. Continue adding hot solvent until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities.[10]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Alternative Purification: Flash Column Chromatography
When recrystallization is ineffective or when impurities have similar solubility profiles, flash column chromatography is the preferred method.[6] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[12]
Method Development via TLC
Thin-Layer Chromatography (TLC) is used to determine the optimal eluent system for the separation.
Protocol 5.1.1: TLC Analysis
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a solvent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[13]
-
Visualize the separated spots using a UV lamp or an iodine chamber.[14]
-
The ideal eluent system will provide a Retention Factor (Rf) of ~0.3 for the target compound and good separation from all impurity spots.[15]
Protocol 5.2: Flash Column Chromatography
Figure 3: Workflow for purification by flash column chromatography.
-
Column Packing: Select a column of appropriate size for the amount of material.[15] Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring no air bubbles are trapped.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[17]
-
Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Purity Assessment
The purity of the final product must be rigorously confirmed.[12]
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate.[18]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.[14]
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the most powerful tool for confirming the chemical structure and assessing purity.[19][20] The absence of signals corresponding to impurities is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[20] Techniques like LC-MS can be used for quantitative purity analysis.[18]
-
Safety and Handling
2-Chloroacetamide and its derivatives are classified as toxic and may cause skin sensitization.[21] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22][23] Avoid inhalation of dust and any direct contact with skin or eyes.[24] Consult the Safety Data Sheet (SDS) for the specific compound before handling.
Conclusion
The successful purification of this compound is readily achievable through systematic application of either recrystallization or flash column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material. Careful execution of the protocols detailed in this note, combined with rigorous purity assessment, will ensure the isolation of a high-purity compound suitable for the demanding requirements of pharmaceutical research and development.
References
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Anonymous. (n.d.). What is the best technique for amide purification? ResearchGate. Retrieved January 14, 2026, from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved January 14, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved January 14, 2026, from [Link]
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Anonymous. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved January 14, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 14, 2026, from [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Anonymous. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Retrieved January 14, 2026, from [Link]
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Anonymous. (n.d.). Experiment 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. Retrieved January 14, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 14, 2026, from [Link]
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MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved January 14, 2026, from [Link]
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Anonymous. (n.d.). What is the best solvent for recrystallization? Quora. Retrieved January 14, 2026, from [Link]
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Bello, J. S., et al. (2011). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. SciELO Colombia. Retrieved January 14, 2026, from [Link]
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Jacobs, W. A., & Heidelberger, M. (n.d.). Chloroacetamide. Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
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Zakarian Group. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Retrieved January 14, 2026, from [Link]
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Anonymous. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research. Retrieved January 14, 2026, from [Link]
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Anonymous. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Retrieved January 14, 2026, from [Link]
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Hawach. (2025). Preparation Instruction of Flash Column. Retrieved January 14, 2026, from [Link]
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Anonymous. (n.d.). Preparation of N-aryl-N-(3-indolmethyl)acetamides. ResearchGate. Retrieved January 14, 2026, from [Link]
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Palmer, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved January 14, 2026, from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 14, 2026, from [Link]
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Anonymous. (2023). Recrystallization. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved January 14, 2026, from [Link]
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NIH. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved January 14, 2026, from [Link]
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PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved January 14, 2026, from [Link]
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Anonymous. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 14, 2026, from [Link]
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Clark, J. (n.d.). Nucleophilic Addition/Elimination in the Reaction between Acyl Chlorides and Amines. Chemguide. Retrieved January 14, 2026, from [Link]
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Anonymous. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
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Application Note: Structural Elucidation of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide using ¹H and ¹³C NMR Spectroscopy
Introduction
2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is a member of the N-substituted acetamide class of compounds, a scaffold of interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Accurate and unambiguous structural characterization is a cornerstone of the drug discovery pipeline, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound, offering a detailed protocol from sample preparation to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification of this and similar compounds.
Rationale for NMR as the Primary Analytical Tool
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For a molecule such as this compound, NMR is indispensable for:
-
Confirming Connectivity: Establishing the precise bonding arrangement of atoms.
-
Verifying Functional Groups: Identifying key chemical motifs like the amide, the chloroacetyl group, and the substituted aromatic ring.
-
Determining Purity: Assessing the presence of impurities or residual solvents.
The non-destructive nature of NMR allows for the recovery of the sample, which is particularly valuable when working with precious or limited quantities of a compound.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Peak No. | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | Ar-H | 7.10 - 7.25 | m | - | 4H |
| 2 | NH | ~6.0 - 6.5 | br s | - | 1H |
| 3 | CH₂Cl | ~4.05 | s | - | 2H |
| 4 | NHCH₂ CH₂ | ~3.55 | q | ~6.8 | 2H |
| 5 | NHCH₂CH₂ | ~2.90 | t | ~6.8 | 2H |
| 6 | Ar-CH₃ | ~2.35 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Peak No. | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C=O | ~166 |
| 2 | Ar-C (quaternary) | ~136 |
| 3 | Ar-C (quaternary) | ~135 |
| 4 | Ar-CH | ~130 |
| 5 | Ar-CH | ~128 |
| 6 | Ar-CH | ~127 |
| 7 | Ar-CH | ~126 |
| 8 | CH₂ Cl | ~43 |
| 9 | NHCH₂ CH₂ | ~41 |
| 10 | NHCH₂CH₂ | ~34 |
| 11 | Ar-CH₃ | ~19 |
Experimental Protocols
This section provides a step-by-step methodology for the NMR analysis of this compound.
I. Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette
-
Vial
-
Internal Standard (e.g., Tetramethylsilane, TMS)
Protocol:
-
Weigh the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR generally requires a more concentrated sample (20-50 mg) due to the lower natural abundance of the ¹³C isotope.[1][2]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic compounds.[3] If solubility is an issue, DMSO-d₆ is a more polar alternative. The choice of solvent will affect the chemical shifts of labile protons, such as the amide N-H.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][4]
-
Internal Standard: Add a small amount of TMS as an internal reference standard (0 ppm for both ¹H and ¹³C NMR).[1] Typically, commercially available deuterated solvents contain TMS.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure that the solution is free of any solid particles, as these can negatively impact the magnetic field homogeneity and spectral resolution.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0 - 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of sufficient concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.[5]
-
Temperature: 298 K (25 °C).
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. For spectra recorded in CDCl₃, the residual solvent peak at 7.26 ppm can also be used for referencing.[3] In DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm.[3]
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Spectral Interpretation and Structural Verification
The predicted spectral data in Tables 1 and 2, in conjunction with the acquired spectra, allow for a detailed structural verification.
¹H NMR Spectrum Analysis
-
Aromatic Region (7.10 - 7.25 ppm): The multiplet in this region corresponds to the four protons on the 2-methylphenyl ring.
-
Amide Proton (~6.0 - 6.5 ppm): The broad singlet is characteristic of an amide N-H proton. Its chemical shift can be concentration and solvent-dependent.
-
Chloroacetyl Methylene (~4.05 ppm): The singlet corresponds to the two protons of the CH₂Cl group. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the carbonyl group.
-
Ethyl Bridge Protons (~3.55 and ~2.90 ppm): The two methylene groups of the ethyl bridge between the nitrogen and the aromatic ring will appear as coupled signals. The methylene group attached to the nitrogen (NHCH₂ CH₂) is expected to be a quartet at around 3.55 ppm due to coupling with the adjacent methylene group. The other methylene group (NHCH₂CH₂ ) will appear as a triplet at approximately 2.90 ppm.
-
Methyl Protons (~2.35 ppm): The singlet at a higher field corresponds to the three protons of the methyl group on the aromatic ring.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (~166 ppm): The signal at the lowest field is characteristic of an amide carbonyl carbon.
-
Aromatic Carbons (126 - 136 ppm): Six signals are expected for the aromatic carbons of the 2-methylphenyl group (four CH and two quaternary carbons).
-
Chloroacetyl Carbon (~43 ppm): The carbon of the CH₂Cl group is significantly downfield due to the electronegative chlorine atom.
-
Ethyl Bridge Carbons (~41 and ~34 ppm): The two carbons of the ethyl bridge will have distinct chemical shifts.
-
Methyl Carbon (~19 ppm): The signal for the aromatic methyl group will appear at the highest field.
Visualization of Key Structural Features and Workflow
Molecular Structure of this compound
Caption: 2D structure of the target analyte.
NMR Characterization Workflow
Caption: The systematic workflow for NMR analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted spectral data and interpretation guidelines will aid in the unambiguous structural verification of this compound, ensuring confidence in its identity and purity for downstream applications in drug discovery and development. The methodologies described herein are also applicable to a broader range of related N-substituted acetamides.
References
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
- Royal Society of Chemistry. Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. (2018).
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Emory University. Small molecule NMR sample preparation. (2023). [Link]
-
University of Maryland, Baltimore County. NMR Sample Requirements and Preparation. [Link]
Sources
HPLC analysis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
An Application Note and Validated Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Abstract
This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The significance of this compound lies in its potential role as a pharmaceutical intermediate or a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Ensuring its purity and concentration is critical for quality control in drug development and manufacturing. This guide provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, scientists, and quality control analysts. The methodology has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[1][2][3]
Principle of the Method
The analytical method is based on isocratic reverse-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase, which retains the non-polar analyte, this compound. The mobile phase, a mixture of acetonitrile and water, elutes the compound from the column. The selection of acetonitrile is based on its favorable UV transparency and elution strength for compounds of this polarity. The analyte is then quantified by a UV detector, leveraging the chromophoric nature of the phenyl group. The method's performance and reliability are established through a rigorous validation process covering specificity, linearity, accuracy, precision, and robustness.[4][5]
Materials and Methods
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q equivalent)
-
Phosphoric Acid (Analytical Grade, optional for pH adjustment)
Instrumentation
The analysis is performed on a standard HPLC system equipped with:
-
Quaternary or Binary Solvent Delivery Pump
-
Degasser
-
Autosampler with temperature control
-
Column Compartment with temperature control
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
All chromatographic parameters are summarized in the table below. These conditions were optimized to provide a symmetrical peak shape, adequate retention, and a reasonable run time.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Causality Note: A C18 column is the standard choice for non-polar to moderately polar compounds like the target analyte. The 60:40 acetonitrile/water ratio provides sufficient elution strength for a good retention time. A column temperature of 30°C ensures consistent retention times by minimizing viscosity fluctuations. The detection wavelength of 215 nm is selected to maximize the response for the aromatic amide moiety.
Preparation of Solutions
Mobile Phase:
-
Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine them in a suitable reservoir.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.
Diluent:
-
Prepare a 50:50 (v/v) mixture of acetonitrile and water. This solution is used for dissolving the standard and sample.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to ambient temperature.
-
Dilute to volume with the diluent and mix.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first 2-3 mL of the filtrate.[6][7][8] This filtration step is critical to remove particulates that could otherwise clog and damage the HPLC column.[6]
Experimental Workflow and Method Validation
The entire analytical process, from sample receipt to final report generation, follows a structured workflow to ensure consistency and accuracy.
Sources
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- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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The 2-Chloro-N-phenethylacetamide Scaffold: A Versatile Electrophile for Modern Drug Discovery
Application Note & Protocols
Abstract
The 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide scaffold and its analogs represent a class of reactive chemical entities with significant, yet underexplored, potential in drug discovery. The inherent electrophilicity of the chloroacetamide moiety allows for covalent interactions with key biological targets, a mechanism increasingly leveraged for achieving high potency and prolonged duration of action. This guide provides a comprehensive overview of the current and potential applications of this scaffold, drawing insights from research on structurally related compounds. We will delve into its applications in oncology, neuroscience, and infectious diseases, providing the scientific rationale and detailed protocols for researchers to explore this promising chemical space.
Introduction: The Rationale for Covalent Scaffolds
This compound belongs to the broader class of N-phenethyl acetamides, a scaffold that has found utility in various areas of medicinal chemistry. The defining feature of this particular subclass is the 2-chloroacetamide group, which acts as a reactive handle, or "warhead." This functional group can form a covalent bond with nucleophilic residues, most notably cysteine, on target proteins. This covalent modification can lead to irreversible inhibition, a strategy that offers several advantages in drug design, including increased potency, longer duration of action, and the potential to overcome drug resistance. Our focus will be on harnessing this reactivity for therapeutic benefit across different disease modalities.
Application I: Oncology - Covalent Inhibition of Kinases
A significant application of the chloroacetamide scaffold is in the development of covalent kinase inhibitors. Many kinases possess a cysteine residue in or near the ATP-binding pocket, which can be targeted by electrophilic compounds.
Scientific Rationale: Targeting Maternal Embryonic Leucine Zipper Kinase (MELK)
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in various cancers, including breast, brain, and bladder cancers, and its expression often correlates with poor prognosis[1][2]. MELK plays a crucial role in cell cycle progression, apoptosis, and tumorigenesis[3][4]. The development of MELK inhibitors is therefore a promising strategy for cancer therapy. Notably, the ATP-binding pocket of MELK contains cysteine residues that are amenable to covalent modification[1]. The 2-chloroacetamide moiety can act as an electrophile to form a covalent bond with these cysteines, leading to irreversible inhibition of MELK's kinase activity[1][5]. This prevents the phosphorylation of its downstream substrates, thereby inducing cell cycle arrest and apoptosis in cancer cells that are dependent on MELK signaling[2][5].
Visualization: Covalent MELK Inhibition Workflow
Caption: Workflow for developing a covalent MELK inhibitor.
Experimental Protocols
-
Dissolution: Dissolve 2-(2-methylphenyl)ethanamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir at 0 °C.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Reagents: Recombinant human MELK enzyme, ATP, appropriate peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific MELK substrate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.
-
Assay Plate Preparation: Add the MELK enzyme, the peptide substrate, and the test compound at various concentrations to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for 1 hour.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Application II: Central Nervous System - Modulation of Neurotransmitter Pathways
The N-phenylacetamide scaffold has been investigated for its potential to treat central nervous system (CNS) disorders, particularly depression[6]. While the chloroacetamide moiety often serves as a precursor for more complex heterocyclic systems, its inherent reactivity could be harnessed for specific applications.
Scientific Rationale: Monoamine Oxidase (MAO) Inhibition
Depression is linked to reduced levels of monoamine neurotransmitters such as serotonin and norepinephrine in the brain[6]. Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of these neurotransmitters[6][7]. Inhibition of MAO, particularly MAO-A, increases the synaptic availability of these neurotransmitters, which is a clinically validated antidepressant strategy[6][7][8]. Phenylacetamide derivatives have been designed and synthesized as MAO inhibitors[6][7]. The mechanism involves the binding of the inhibitor to the active site of the MAO enzyme, preventing it from metabolizing its substrates. The design of these molecules often incorporates features that confer selectivity for MAO-A over MAO-B to minimize side effects[7][9].
Visualization: MAO Inhibition Pathway
Caption: Mechanism of action for MAO inhibitors.
Experimental Protocols
-
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Use a fluorogenic substrate such as Amplex® Red reagent in combination with a suitable amine substrate (e.g., p-tyramine for both MAO-A and B, or a specific substrate for selectivity testing) and horseradish peroxidase (HRP).
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Procedure:
-
Pre-incubate the MAO enzyme with the test compound for 15 minutes at 37 °C.
-
Initiate the reaction by adding the Amplex® Red reagent/HRP/substrate mixture.
-
Incubate for 30 minutes at 37 °C, protected from light.
-
-
Detection: Measure the fluorescence intensity using a microplate reader (excitation ~545 nm, emission ~590 nm). The fluorescence is proportional to the amount of hydrogen peroxide produced by the MAO reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
-
Animals: Use male Swiss Albino mice (22-25 g). House them in standard conditions with ad libitum access to food and water. Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 15, 30, 60 mg/kg) 30 minutes before the test. A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., imipramine at 15 mg/kg) should be included[6].
-
Test Procedure:
-
Place each mouse individually in a transparent glass cylinder (25 cm height, 10 cm diameter) containing water (23-25 °C) up to a height of 15 cm.
-
The total duration of the test is 6 minutes. Record the duration of immobility during the last 4 minutes of the test. A mouse is considered immobile when it floats motionless or makes only small movements necessary to keep its head above water.
-
-
Data Analysis: Calculate the mean duration of immobility for each group. A significant decrease in the duration of immobility compared to the vehicle control group is indicative of an antidepressant-like effect. Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
Application III: Antimicrobial Agents
The chloroacetamide moiety is a known biocide and has been incorporated into molecules with antimicrobial properties[10][11]. This suggests that this compound could serve as a lead structure for the development of new antibacterial and antifungal agents.
Scientific Rationale: Inhibition of Bacterial Housekeeping Enzymes
The electrophilic nature of the chloroacetamide group makes it reactive towards nucleophilic residues like cysteine and histidine, which are often found in the active sites of essential bacterial enzymes. While the exact mechanism for this class of compounds is not fully elucidated, potential targets include enzymes involved in crucial cellular processes. For instance, studies on similar acetamide derivatives suggest that they may target bacterial DNA gyrase and Topoisomerase II, which are essential for DNA replication and transcription[12]. By covalently modifying these enzymes, chloroacetamide-based compounds can disrupt these fundamental processes, leading to bacterial cell death[12]. The presence of the chloro atom appears to be critical for this antimicrobial activity[11].
Quantitative Data: Antimicrobial Activity of Related Compounds
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| N-chloro aryl acetamide derivative | S. aureus | 20 | [13] |
| N-chloro aryl acetamide derivative | B. subtilis | 20 | [13] |
| 2-Chloro-N-(2-hydroxyphenyl)acetamide | C. albicans | 96.6% inhibition | [11] |
Experimental Protocols
-
Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922).
-
Media: Use cation-adjusted Mueller-Hinton Broth (MHB).
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Potential Applications and Considerations
The chloroacetamide scaffold is also known for its herbicidal activity, primarily through the inhibition of very-long-chain fatty acid elongases (VLCFAEs)[10][14][15][16]. These enzymes are crucial for the synthesis of precursors for cuticular waxes and other essential lipids in plants[15][17]. While this is not a direct application in human drug discovery, it highlights a potential for off-target effects that should be considered during preclinical development. The mechanism involves the irreversible binding of the chloroacetamide to the synthase component of the elongase complex[14][16].
Conclusion
The this compound scaffold is a versatile and reactive platform for the discovery of novel therapeutics. Its ability to act as a covalent modifier opens up avenues for developing potent and selective inhibitors for a range of biological targets. The applications outlined in this guide for oncology, CNS disorders, and infectious diseases demonstrate the broad potential of this chemical class. Researchers are encouraged to utilize the provided protocols as a starting point to explore and expand upon the therapeutic utility of this and related compounds.
References
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Böger, P., Matthes, B., & Schmalfuß, J. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. Zeitschrift für Naturforschung C, 59(7-8), 549-553. [Link]
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Chen, Y., et al. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. Chemical Biology & Drug Design, 105(2), e70067. [Link]
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Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908. [Link]
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Matthes, B., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Semantic Scholar. [Link]
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Böger, P. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. PubMed. [Link]
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Iowa State University. (n.d.). Herbicides that Inhibit Very Long Chain Fatty Acids. In Principles of Weed Control. [Link]
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Gray, D., et al. (2008). Development of Irreversible Inhibitors of MELK Kinase. DTIC. [Link]
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Flinders University. (2021). Design, Synthesis and Biological Evaluation of the Novel MEK Inhibitor and Radioprotectors. FLEX. [Link]
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Sun, Y., et al. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. R Discovery. [Link]
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Zhang, Y., et al. (2019). Synthesis and Evaluation of Phenyliminoindolin-Containing Phenylacetamide Derivatives with the Antidepressant and Anticonvulsant Effects. PubMed. [Link]
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Edupuganti, R., et al. (2014). Structure-Based Design of Type II Inhibitors Applied to Maternal Embryonic Leucine Zipper Kinase. NIH. [Link]
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Anis, E., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]
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Kodonidi, I. P., et al. (2022). Synthesis and Action of N-acylphenylacetamides and N-acyl-β-ketoamides on the Central Nervous System. Drug development & registration. [Link]
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Pevarello, P., et al. (1996). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. PubMed. [Link]
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Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(4), 603-620. [Link]
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Gambill, C. R., et al. (1982). Monoterpene cyclases: use of the noncyclizable substrate analog 6,7-dihydrogeranyl pyrophosphate to uncouple the isomerization step of the coupled isomerization-cyclization reaction. PubMed. [Link]
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Wiemer, A. J., et al. (2017). Recent Advances in the Development of Mammalian Geranylgeranyl Diphosphate Synthase Inhibitors. Molecules, 22(6), 886. [Link]
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ResearchGate. (n.d.). Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group. ResearchGate. [Link]
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Kodonidi, I. P., et al. (2022). Synthesis and Action of N-acylphenylacetamides and N-acyl-β-ketoamides on the Central Nervous System. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Cyclization of geranylgeranyl pyrophosphate (GGPP) under acid catalysis, leading to the diterpenes of the “NORMAL” and “ENANTIO” (ent-) series. ResearchGate. [Link]
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Park, J., & Tsantrizos, Y. S. (2019). Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers. Expert Opinion on Drug Discovery, 14(4), 341-356. [Link]
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Tsantrizos, Y. S. (2019). Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers. Tsantrizos' Group. [Link]
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Ghorbani-Vaghei, R., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 9(1), 243-252. [Link]
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Liu, J., et al. (2015). Synthesis, potential anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 929-934. [Link]
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Patsnap. (2024). What are MELK inhibitors and how do they work? Patsnap Synapse. [Link]
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Yolac, A., et al. (2011). Synthesis and anticonvulsant and antidepressant activity of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives. Archiv der Pharmazie, 344(10), 659-667. [Link]
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Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
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Chen, K., et al. (2016). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 21(9), 1120. [Link]
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Kalirajan, R., et al. (2013). Hansch Analysis of Novel Acetamide Derivatives as Highly Potent and Specific MAO-A Inhibitors. Letters in Drug Design & Discovery, 10(1), 77-83. [Link]
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de Almeida, C. G., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Frontiers in Microbiology, 11, 1948. [Link]
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Pérez-Caballero, L., et al. (2023). Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies. International Journal of Molecular Sciences, 24(13), 10563. [Link]
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Wang, M., et al. (2022). Discovery of first-in-class PROTACs targeting maternal embryonic leucine zipper kinase (MELK) for the treatment of Burkitt lymphoma. RSC Chemical Biology, 3(10), 1251-1256. [Link]
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Bochem, M., et al. (2009). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 583(17), 2836-2840. [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Wikipedia. [Link]
-
Meroueh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 14(9), 1803-1816. [Link]
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Liu, F., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 59(15), 8221-8229. [Link]
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Chung, F., et al. (2019). Inhibition of MELK produces potential anti-tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway. Journal of Cellular and Molecular Medicine, 23(10), 6883-6896. [Link]
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Annang, F., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Antibiotics, 12(12), 1671. [Link]
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Application Notes and Protocols: The Strategic Use of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide as a Versatile Research Intermediate
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the efficiency of a synthetic route is paramount. The strategic selection of versatile intermediates can significantly accelerate the development of novel therapeutics. 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide is one such pivotal building block. Its structure, featuring a reactive chloroacetamide handle and a substituted phenyl ring, makes it an ideal precursor for constructing complex heterocyclic systems and other scaffolds of pharmacological interest. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, application, and characterization of this intermediate, with a focus on its utility in building core structures related to neurologically active agents.
Compound Profile and Physicochemical Properties
This compound is a bifunctional molecule primed for synthetic elaboration. The chloroacetamide group serves as a potent electrophile for nucleophilic substitution, while the o-tolyl group can direct or participate in cyclization reactions.
Table 1: Compound Identification
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 141463-66-3 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Synonyms | 2-chloro-N-(2-methylphenethyl)acetamide, 2-chloro-N-[2-(o-tolyl)ethyl]acetamide |[1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 326°C at 760 mmHg | Predicted[2] |
| Flash Point | 151°C | Predicted[2] |
| LogP | 2.24 - 2.5 | Predicted[1][2] |
| Solubility | Soluble in chloroform, methanol; Insoluble in water. | Inferred from related compounds[3] |
| Appearance | White to off-white crystalline powder or solid. | Inferred from related compounds[3] |
Synthesis Protocol for this compound
The preparation of the title intermediate is a straightforward yet critical first step. The most common and efficient method is the N-acylation of 2-(2-methylphenyl)ethylamine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Causality of Experimental Choices:
-
Reactants: 2-(2-methylphenyl)ethylamine acts as the nucleophile, with its primary amine attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Base (e.g., Triethylamine or aq. NaOH): Chloroacetyl chloride reacts to produce hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
Solvent (e.g., Dichloromethane or Toluene): An inert aprotic solvent is chosen to dissolve the reactants without participating in the reaction. Dichloromethane (DCM) is often preferred for its volatility, which simplifies product isolation.
-
Temperature (0°C to Room Temperature): The reaction is highly exothermic. Adding the chloroacetyl chloride dropwise at 0°C helps to control the reaction rate, minimize side product formation, and ensure safety.
Experimental Protocol: N-acylation
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(2-methylphenyl)ethylamine (10.0 g, 74.0 mmol) and dichloromethane (100 mL).
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (11.2 g, 111.0 mmol, 1.5 equivalents) to the solution.
-
Electrophile Addition: Add a solution of chloroacetyl chloride (9.2 g, 81.4 mmol, 1.1 equivalents) in dichloromethane (20 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a crystalline solid.
Caption: General workflow for the synthesis of the title intermediate.
Application Protocol: Intramolecular Friedel-Crafts Cyclization
A key application demonstrating the utility of this compound is its use in constructing polycyclic scaffolds via an intramolecular Friedel-Crafts reaction. The chloroacetamide moiety, when activated by a Lewis acid, can act as an electrophile that alkylates the electron-rich aromatic ring, leading to the formation of a new ring system. This is a powerful strategy for building the core of many biologically active molecules.
Causality of Experimental Choices:
-
Lewis Acid (e.g., AlCl₃, FeCl₃): A strong Lewis acid is required to coordinate with the chlorine atom, forming a more potent electrophilic species (an acylium ion or a complexed alkyl halide) that is capable of undergoing electrophilic aromatic substitution on the phenyl ring.
-
Solvent (e.g., Dichloromethane, Nitrobenzene): The solvent must be inert to the strong Lewis acid. Dichloromethane is suitable for moderate temperatures, while nitrobenzene is often used for higher-temperature reactions.
-
Temperature: The reaction often requires heating to overcome the activation energy for the cyclization. The optimal temperature must be determined empirically to maximize yield and minimize charring or side reactions.
Experimental Protocol: Synthesis of a Dihydro-isoquinolinone Derivative
-
Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (2.9 g, 22.0 mmol, 2.2 equivalents) in anhydrous dichloromethane (40 mL).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Add a solution of this compound (2.1 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) dropwise to the stirred suspension.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 4-6 hours. Monitor the reaction's progress by TLC.
-
Quenching: Carefully cool the reaction mixture back to 0°C and quench by slowly adding crushed ice, followed by 1 M HCl (20 mL) to dissolve the aluminum salts.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with water (1 x 40 mL) and brine (1 x 40 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the desired cyclized product, 8-methyl-3,4-dihydroisoquinolin-1(2H)-one.
Caption: Key transformation via intramolecular Friedel-Crafts cyclization.
Analytical Characterization
Rigorous analytical control is essential to verify the identity, purity, and stability of the intermediate and subsequent products. A combination of chromatographic and spectroscopic methods should be employed.
Table 3: Comparison of Primary Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
|---|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Best For | Purity determination, quantification, stability testing. | Analysis of volatile impurities, requires thermal stability. | Quick concentration checks, requires a chromophore. |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 50 µg/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
(Data adapted from typical performance characteristics for similar aromatic amides)[4]
Protocol: Purity Analysis by Reverse-Phase HPLC[3]
This protocol provides a general framework for analyzing this compound. Method optimization and validation are required for specific applications.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (60:40 v/v). Filter and degas prior to use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the synthesized sample in the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards to generate a calibration curve. Inject the sample and identify the main peak by comparing its retention time to the standard. Quantify purity by calculating the area percentage of the main peak relative to all peaks in the chromatogram.
Spectroscopic Confirmation: For unambiguous structural confirmation, ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are mandatory.[5]
Downstream Biological Relevance & Mechanism of Action
The core structures synthesized from this compound are often precursors to compounds with significant biological activity. For instance, related N-acyl-arylethylamine scaffolds are central to many neurological drugs. A prominent example is Agomelatine , an antidepressant whose synthesis can be approached using related intermediates.[6][7][8]
Agomelatine's unique mechanism of action highlights the therapeutic potential of this chemical class:
-
Melatonergic Agonism: It is a potent agonist at melatonin MT1 and MT2 receptors, which are crucial for regulating circadian rhythms. This action is thought to help resynchronize disrupted sleep-wake cycles often seen in depression.[6]
-
Serotonin Receptor Antagonism: It also acts as an antagonist at the 5-HT2C serotonin receptor. Blocking this receptor has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, contributing to its antidepressant and anxiolytic effects.[8]
This dual mechanism distinguishes it from traditional antidepressants like SSRIs.
Caption: Dual mechanism of action for Agomelatine-like compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chloroacetamide compounds must be used to inform handling procedures. Chloroacetamides are generally classified as hazardous.[9][10][11]
-
Hazard Identification:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.[9]
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Always consult the Safety Data Sheet for the specific reagents being used in any synthetic procedure.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Asian Journal of Chemistry. A Simple and Efficient Process for the Large Scale Preparation of Agomelatine. [Link]
-
ResearchGate. A Novel Synthesis of the Antidepressant Agomelatine. [Link]
- Google Patents.
Sources
- 1. This compound | C11H14ClNO | CID 9291155 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges encountered during this specific amide bond formation and significantly improve your reaction yields and product purity.
The synthesis of this compound is a classic example of N-acylation, typically achieved by reacting 2-(2-methylphenyl)ethylamine with chloroacetyl chloride. While seemingly straightforward, this reaction is susceptible to several issues that can impact yield and purity. This guide addresses these challenges in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide & FAQs
Q1: My reaction yield is consistently low. What are the primary factors affecting the formation of this compound?
Low yields in this synthesis are common and typically stem from one of three main issues: protonation of the starting amine, competitive hydrolysis of the highly reactive chloroacetyl chloride, or suboptimal reaction conditions. The reaction is a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2][3]
Core Issues & Solutions:
-
Amine Protonation: 2-(2-methylphenyl)ethylamine is a primary amine and therefore basic. The reaction generates hydrochloric acid (HCl) as a byproduct.[4] Without a suitable base to scavenge this acid, the starting amine will be protonated to form an ammonium salt.[5] This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively halting the reaction.[6]
-
Solution: The inclusion of a base is non-negotiable. At least one equivalent of a base is required to neutralize the HCl produced. Often, a slight excess (1.1-1.5 equivalents) is recommended to ensure the reaction medium remains basic and the amine stays deprotonated and nucleophilic.[7]
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[8] If your solvent or amine contains water, a significant portion of the acyl chloride will be quenched, forming chloroacetic acid, which will not participate in the desired reaction.
-
Solution: Use anhydrous solvents (like Dichloromethane or THF) and ensure your starting materials are dry.[8] If using a biphasic system (e.g., DCM/water or Toluene/water), the reaction relies on the amine being more nucleophilic than water and the rapid partitioning of reagents.
-
-
Reaction Temperature: This acylation is a highly exothermic reaction.[2] Adding the chloroacetyl chloride too quickly or at too high a temperature can lead to the formation of a dark, tarry substance due to polymerization or degradation of the starting materials or product.[7]
-
Solution: The dropwise addition of chloroacetyl chloride to a cooled solution (0-5 °C) of the amine and base is critical for controlling the reaction exotherm.[7]
-
The following diagram illustrates the primary reaction pathway and the key competing side reactions that lead to low yield.
Caption: Main vs. Side Reactions in the Synthesis.
Q2: How do I select the optimal base and solvent for this reaction?
The choice of base and solvent is interdependent and critical for maximizing yield. You can choose between an organic base in an anhydrous organic solvent or an inorganic base in a biphasic system.
Base Selection:
An effective base should be strong enough to neutralize the generated HCl but should not have significant nucleophilicity that could compete with the primary amine.
| Base | Type | pKa of Conjugate Acid | Typical Conditions | Pros | Cons |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Anhydrous DCM or THF | Soluble in organic solvents, easy to remove. | Can sometimes be difficult to remove completely from the product. |
| Pyridine | Aromatic Amine | ~5.2 | Anhydrous DCM or THF | Acts as a nucleophilic catalyst in some cases. | Lower basicity, can be difficult to remove. |
| NaOH / KOH | Inorganic | ~14 | Biphasic (DCM/H₂O, Toluene/H₂O) | Very effective HCl scavenger, inexpensive. | Can promote hydrolysis of the acyl chloride if mixing is poor.[1] |
| Na₂CO₃ / NaHCO₃ | Inorganic | ~10.3 / ~6.4 | Biphasic or Suspension | Milder bases, good for sensitive substrates. | Can result in slower reaction rates.[9] |
Solvent Selection:
The solvent must dissolve the starting amine and should be inert to the highly reactive chloroacetyl chloride.
| Solvent | Type | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Aprotic Polar | 40 | Excellent solvent for both amine and base (TEA). Easy to remove.[10] |
| Tetrahydrofuran (THF) | Aprotic Polar | 66 | Good alternative to DCM. Must be anhydrous. |
| Toluene/Water | Biphasic | 111 (Toluene) | Classic Schotten-Baumann conditions.[3] Good for large-scale reactions where cost is a factor. |
| Ethyl Acetate | Aprotic Polar | 77 | Can be used, but less common than DCM or THF.[10] |
Recommendation: For laboratory-scale synthesis, using Triethylamine (1.2 eq.) as the base in anhydrous Dichloromethane (DCM) at 0 °C provides a robust and high-yielding system that is easy to control and work up.
Q3: I'm observing an unknown impurity alongside my product. What is the most likely side product and how can I prevent its formation?
Besides the unreacted starting material and the hydrolyzed acyl chloride, the most common impurity is the diacylated product, N-chloroacetyl-N-[2-(2-methylphenyl)ethyl]-2-chloroacetamide .
While the initial N-acylation product is an amide, which is significantly less nucleophilic than the starting amine, a second acylation can occur under harsh conditions (e.g., high temperature, large excess of chloroacetyl chloride). Another possibility is the formation of a dimer where the chloride of one product molecule is displaced by the amine of another starting material molecule, though this is less likely under standard acylation conditions.
Caption: Formation of the Diacylated Side Product.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the amine or a 1:1 to 1:1.05 ratio of amine to chloroacetyl chloride. Avoid a large excess of the acylating agent.[7]
-
Maintain Low Temperature: As discussed, perform the addition of chloroacetyl chloride at 0 °C. This reduces the rate of the second acylation significantly more than the first.
-
Slow Addition: Add the chloroacetyl chloride dropwise over 30-60 minutes. This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation.[7]
Optimized Experimental Protocol
This protocol is designed to maximize yield and minimize impurity formation for the synthesis of this compound.
Materials:
-
2-(2-methylphenyl)ethylamine (1.0 eq.)
-
Chloroacetyl chloride (1.05 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-methylphenyl)ethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution over 30-60 minutes. Ensure the internal temperature remains below 5 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization.
The following workflow diagram summarizes the key steps from reaction to pure product.
Caption: Optimized Experimental Workflow.
Q4: My crude product is an oil/waxy solid and is difficult to purify by recrystallization. What are the best practices?
Purification can be challenging if impurities prevent crystallization. If your product "oils out," it means it's melting in the hot solvent rather than dissolving, or it's coming out of solution as a liquid upon cooling because its melting point is lower than the temperature of the solution.
Troubleshooting Purification:
-
Thorough Workup: First, ensure your aqueous workup was effective. Residual triethylammonium hydrochloride salt can act as an impurity that inhibits crystallization.
-
Solvent Selection for Recrystallization: The key is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at cold temperatures.[11]
| Solvent / System | Type | Notes |
| Ethanol/Water | Solvent Pair | Dissolve the crude product in a minimum of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.[11] |
| Ethyl Acetate/Hexanes | Solvent Pair | A common choice for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[11] |
| Isopropanol | Single Solvent | Can be a good alternative to ethanol.[11] |
| Toluene | Single Solvent | Good for less polar compounds. May require slow cooling to induce crystallization.[11] |
-
Recrystallization Technique:
-
Use a minimal amount of hot solvent to dissolve the crude product. Using too much will result in a low recovery yield.[11]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.[11]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Column Chromatography: If recrystallization fails, flash column chromatography using silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
Sources
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- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
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- 6. ias.ac.in [ias.ac.in]
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- 9. jk-sci.com [jk-sci.com]
- 10. Amide Synthesis [fishersci.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Welcome to the technical support guide for the synthesis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide bond formation. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your synthesis, minimize impurities, and ensure reproducible results.
The synthesis, which involves the acylation of 2-(2-methylphenyl)ethylamine with the highly reactive chloroacetyl chloride, is a straightforward yet sensitive transformation.[][2] Success hinges on carefully controlling reaction conditions to prevent the formation of several key side products. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Core Reaction Pathway
The desired transformation is a nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: Desired acylation of the primary amine.
Troubleshooting Guide & FAQs
This section addresses the most common issues observed during the synthesis, focusing on the identity and formation mechanisms of side products.
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted amine starting material, even after extended reaction times. What is the primary cause?
A1: The most common reason for reaction stalling is the in-situ neutralization of the nucleophilic amine by the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4]
-
Causality: For every mole of amide formed, one mole of HCl is produced.[3] Being a base, the 2-(2-methylphenyl)ethylamine starting material will readily react with this acidic byproduct to form the corresponding ammonium chloride salt. This salt is no longer nucleophilic and cannot react with chloroacetyl chloride, effectively removing it from the reactive pool of starting material.[5] Without an additional base to scavenge the HCl, the theoretical maximum yield is only 50%, as half of your amine will be consumed as a salt.
-
Troubleshooting Protocol:
-
Employ a Scavenger Base: Add at least 1.1 equivalents of a non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture before the addition of chloroacetyl chloride.[6] This base will neutralize the generated HCl, preventing the protonation of your starting material.[7]
-
Monitor pH: If conducting the reaction in a biphasic system (e.g., Schotten-Baumann conditions), ensure the aqueous layer remains basic throughout the addition of the acyl chloride.[2][8]
-
Q2: I've observed several new spots on my TLC and LC-MS analysis that are not my starting materials or desired product. What are these impurities?
A2: The high reactivity of chloroacetyl chloride, coupled with suboptimal reaction conditions, can lead to several predictable side products.[9][10] The most common are the diacylated amine, the hydrolysis product (chloroacetic acid), and the amine hydrochloride salt.
Caption: Common pathways leading to side product formation.
-
Side Product A: N,N-Diacylation Product
-
Formation: Primary amines can, under certain conditions, react twice with an acylating agent.[] While the resulting secondary amide is less nucleophilic than the starting primary amine, this reaction can be forced by using a large excess of chloroacetyl chloride or if a strong base is used that deprotonates the newly formed amide, making it highly nucleophilic.
-
Prevention:
-
Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of chloroacetyl chloride.
-
Add the chloroacetyl chloride slowly and at a low temperature (e.g., 0 °C) to allow for selective reaction with the more nucleophilic primary amine.[]
-
Avoid excessively strong bases like sodium hydride (NaH) unless specifically required and controlled.[8] Tertiary amines are generally sufficient.
-
-
-
Side Product B: Chloroacetic Acid
-
Formation: Chloroacetyl chloride is highly moisture-sensitive and reacts rapidly with water to hydrolyze into chloroacetic acid and HCl.[9][11][12] This not only consumes your reactant but also generates additional acid that must be neutralized.
-
Prevention:
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., DCM, THF) and ensure the amine starting material is dry.[13]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Side Product C: [2-(2-methylphenyl)ethyl]ammonium chloride
Q3: How can I effectively remove these side products during workup and purification?
A3: A well-designed purification strategy can effectively separate the desired product from the common impurities.
| Side Product | Structure Type | Purification Strategy |
| Diacylated Amide | Neutral, non-polar | Difficult to separate from the product by simple extraction. Requires careful silica gel column chromatography. Often elutes close to the desired product. |
| Chloroacetic Acid | Acidic | Can be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during the workup. The resulting carboxylate salt is water-soluble. |
| Amine HCl Salt | Salt | Highly polar and water-soluble. Easily removed by washing the organic layer with water or brine. |
| Unreacted Amine | Basic | Can be removed with a dilute acidic wash (e.g., 1M HCl). The resulting ammonium salt is water-soluble. Be cautious not to use acidic conditions if the product is acid-sensitive.[14] |
Optimized Experimental Protocol to Minimize Side Products
This protocol incorporates best practices to favor the formation of the desired this compound.
Materials:
-
2-(2-methylphenyl)ethylamine (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Charge: Dissolve 2-(2-methylphenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This moderates the exothermic reaction and improves selectivity.[]
-
Slow Addition: Dilute the chloroacetyl chloride (1.05 eq) with anhydrous DCM in the dropping funnel. Add the solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.[15]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any chloroacetic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via silica gel column chromatography or recrystallization as needed.
Troubleshooting Workflow
Use this decision tree to diagnose potential issues in your synthesis.
Caption: A decision tree for diagnosing synthesis issues.
References
-
National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Ahlin, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11545-11551. DOI:10.1039/C5OB02129D. Retrieved from [Link]
-
Anonymous. (n.d.). Reactions of Acyl halide. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Retrieved from [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]
- Katke, S.A., et al. (2011). Synthesis of biologically active 2-chloro-n-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
-
Clark, J. (n.d.). Nucleophilic addition / elimination in the reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
- BASF. (2022). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Chemical Emergency Medical Guidelines.
-
Organic Chemistry Explained. (2025). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
-
Khan, I., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Frontiers in Chemistry. DOI: 10.3389/fchem.2022.831154. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
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Technical Support Guide: Purification of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide (CAS No. 141463-66-3). This guide is designed for researchers and drug development professionals who are actively working with this compound. Having overseen numerous synthetic campaigns, I understand that the true challenge often lies not in the reaction itself, but in the subsequent purification. Impurities can compromise downstream applications and biological assays, making a robust purification strategy essential.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes. We will address common challenges, from stubborn oily products to the removal of persistent starting materials, providing both diagnostic workflows and validated experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and handling of this compound.
Q1: What are the primary impurities I should expect after synthesizing this compound?
A1: The impurity profile is largely dictated by the reaction conditions. The synthesis is a nucleophilic acyl substitution between 2-(2-methylphenyl)ethylamine and chloroacetyl chloride or a related acylating agent.[2][3] The most common impurities are:
-
Unreacted 2-(2-methylphenyl)ethylamine: A basic starting material that is often present if the stoichiometry is not exact or the reaction is incomplete.[4]
-
Chloroacetic acid or its salt: Formed from the hydrolysis of excess chloroacetyl chloride during the aqueous workup. This is an acidic impurity.
-
Diacylated byproducts: While sterically less favorable, it's possible for the nitrogen to be acylated twice, though this is rare for secondary amides.
-
Hydrolysis product (2-hydroxy-N-[2-(2-methylphenyl)ethyl]acetamide): The chloro- group is a leaving group and can be displaced by water or hydroxide, particularly if the reaction mixture is subjected to harsh basic conditions or prolonged heating during workup.[5]
-
Inorganic Salts: Salts like triethylammonium chloride (if triethylamine is used as a base) or sodium chloride (from workup) are common.[6][7]
Q2: What is the expected physical state and appearance of the pure product?
A2: Pure this compound is expected to be a solid at room temperature.[8] Analogous N-substituted chloroacetamides are typically white to off-white crystalline solids.[9][10] If your product is an oil or a waxy, low-melting solid, it is a strong indication of residual impurities, most commonly solvent or unreacted starting materials.
Q3: Which analytical techniques are best for assessing purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): This is the most crucial in-process technique. It allows for rapid visualization of the starting materials, the product, and major byproducts. A well-chosen solvent system (e.g., ethyl acetate/hexanes) should provide clear separation of spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural confirmation and purity assessment. Proton NMR can quickly reveal the presence of starting materials or other organic impurities, even at low levels.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause melting point depression and broadening.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product (211.69 g/mol ).[8]
Q4: What are the critical safety precautions for handling this compound and its reagents?
A4: Chloroacetamides as a class are known to be toxic and irritants.[11][12] The starting material, chloroacetyl chloride, is highly corrosive and lachrymatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), a lab coat, and splash-proof safety goggles.[13]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Handling: Avoid skin and eye contact. In case of contact, rinse immediately and thoroughly with water.[13]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's hazardous waste protocols.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.
Problem 1: My final product is an oil or a sticky solid and won't crystallize.
-
Plausible Cause 1: Residual Solvent. The most common reason for a product "oiling out" is the presence of residual organic solvent (e.g., dichloromethane, ethyl acetate) used in the extraction.
-
Solution: Dry the product under high vacuum for an extended period (4-24 hours), possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable.
-
-
Plausible Cause 2: Impurities Disrupting the Crystal Lattice. The presence of unreacted starting materials or side products prevents the ordered arrangement required for crystallization.
-
Solution:
-
Analyze by TLC: Determine the nature of the impurity. Is it more or less polar than your product?
-
Perform an Aqueous Wash: If not already done, dissolve the crude oil in a water-immiscible solvent like ethyl acetate and perform the washes described in Protocol 1 . This will remove baseline starting materials and salts.
-
Attempt Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether) to the oil. Stir or sonicate the mixture. The product may precipitate as a solid, while the impurities remain in the solvent.
-
Resort to Chromatography: If other methods fail, column chromatography is the most effective way to separate the product from closely related impurities (see Protocol 3 ).[14]
-
-
Problem 2: TLC analysis shows the presence of the starting amine.
-
Plausible Cause: Incomplete reaction or incorrect stoichiometry.
-
Solution: Acidic Wash. The unreacted 2-(2-methylphenyl)ethylamine is basic, while the product is neutral. An acid-base extraction is highly effective. Dissolve the crude mixture in ethyl acetate or dichloromethane and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. See Protocol 1 for details.
-
Problem 3: The product is contaminated with an unknown, non-polar impurity (higher Rf on TLC).
-
Plausible Cause: This could be grease from glassware or a non-polar byproduct from the starting materials.
-
Solution 1: Recrystallization. Choose a solvent system where the product has lower solubility than the impurity when cold. An ethanol/water or isopropanol/hexanes system is a good starting point. The non-polar impurity will hopefully remain in the mother liquor. (See Protocol 2 ).
-
Solution 2: Column Chromatography. This is the definitive method. The non-polar impurity will elute from the column first, well before your more polar amide product.[15] (See Protocol 3 ).
-
Problem 4: Yield is very low after purification.
-
Plausible Cause 1: Product Loss During Aqueous Washes. The product may have some slight solubility in the aqueous layers, especially if excessive volumes or too many washes are performed.
-
Solution: Minimize the volume of wash solutions. After the primary extraction, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Plausible Cause 2: Inefficient Recrystallization. Choosing a solvent in which the product is too soluble (even when cold) or using too much solvent will lead to significant loss in the mother liquor.
-
Solution: Carefully select the recrystallization solvent using small-scale trials. Use the minimum amount of hot solvent required to fully dissolve the solid. Cool the solution slowly and then in an ice bath to maximize crystal formation.
-
-
Plausible Cause 3: Amide Hydrolysis. If the reaction workup involved strong acid or base, or prolonged heating in the presence of water, some of the amide product may have hydrolyzed back to the starting amine.
-
Solution: Use mild conditions for workup (e.g., saturated sodium bicarbonate instead of NaOH). Ensure reactions and workups are performed at the recommended temperatures.[6]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Crude Product
This protocol is designed to remove the majority of ionic and highly polar/basic/acidic impurities before final purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 1/4 of the organic volume). This step removes the basic starting amine.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 1/4 of the organic volume) until bubbling ceases. This neutralizes residual acid and removes acidic impurities like chloroacetic acid.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 1/4 of the organic volume). This helps to break up any emulsions and removes the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, washed product.
Protocol 2: Recrystallization from an Ethanol/Water System
Recrystallization is ideal when the product is highly pure (>90%) and the impurities have different solubility profiles.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Precipitation: While the solution is still hot, add warm water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of cold 50:50 ethanol/water.
-
Drying: Dry the purified crystals under high vacuum.
| Solvent System Selection for Recrystallization |
| Good Solvents (Dissolve when hot) |
| Anti-Solvents (Poorly soluble) |
| Typical Pairs |
Protocol 3: Flash Column Chromatography
This is the most powerful purification technique for separating compounds of similar polarity.[16][17]
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The target compound should have an Rf value of approximately 0.25-0.35 for optimal separation. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel, typically using the "slurry method" with the initial, low-polarity eluent.[14][18] The amount of silica should be 50-100 times the weight of the crude sample.
-
Sample Loading: Dissolve the crude product in the minimum amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly but carefully onto the column.
-
Elution: Begin eluting with a low-polarity solvent (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (gradient elution) as the separation proceeds.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Pool the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.
| Typical Gradient for Column Chromatography |
| Eluent System |
| Initial Eluent |
| Product Elution |
| Final Eluent (Column Flush) |
Section 4: Visualization & Workflows
Diagram 1: Troubleshooting Purification Issues
This decision tree provides a logical workflow for diagnosing and solving common purification challenges.
Caption: A decision tree for troubleshooting purification.
Diagram 2: General Synthesis & Purification Workflow
This diagram illustrates the overall process from reaction to purified product.
Caption: General workflow for synthesis and purification.
References
-
PubChem. (n.d.). 2-Chloro-N-phenethyl-acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). 2-chloro-n-phenethylacetamide. Retrieved from [Link]
- Katke, S. A., et al. (2011). Synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved from [Link]
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University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide, 2-chloro-N-(2,6-diethylphenyl)- (CAS 6967-29-9). Retrieved from [Link]
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Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
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Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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ACS Publications. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 15). How Does Column Chromatography Purify A Product?. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
-
NIST. (n.d.). 2-Chloro-N-ethylacetamide. NIST WebBook. Retrieved from [Link]
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PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
-
CORE. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Retrieved from [Link]
-
ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
INIS-IAEA. (2024). Acylation of N-((2-methyl-6-p-bromphenil imidazo[2.1-b]. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2019, December 4). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Retrieved from [Link]
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Technical Support Center: Optimization of Chloroacetamide Synthesis
Welcome to the technical support center for chloroacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency and purity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-substituted chloroacetamides?
The most prevalent method is the N-acylation of a primary or secondary amine with chloroacetyl chloride.[1][2] This reaction is a type of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.[3][4]
Q2: Why is strict temperature control so critical during this synthesis?
The reaction between an amine and chloroacetyl chloride is highly exothermic.[3] Without proper cooling, typically to 0-5 °C during the addition of chloroacetyl chloride, the reaction temperature can rise uncontrollably.[5] This can lead to several undesirable outcomes, including:
-
Formation of dark, tarry substances due to polymerization or degradation of reactants and products.[3]
-
Increased side reactions , such as the formation of di-acylated byproducts.[5]
-
Reduced selectivity and overall yield.
Q3: How do I choose the appropriate base and solvent for my reaction?
-
Base Selection: The base's primary role is to scavenge the HCl generated during the reaction.[4] An insufficient amount of base will allow HCl to protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] The ideal choice is a non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine.[3][4] These bases do not compete with the substrate amine in reacting with the chloroacetyl chloride. An excess of the base (1.1-1.5 equivalents) is often recommended to ensure complete HCl neutralization.[3]
-
Solvent Selection: The solvent must be inert to the highly reactive chloroacetyl chloride. Anhydrous aprotic solvents are standard choices, with dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile being effective options.[3] It is critical to use anhydrous solvents and thoroughly dried glassware, as any moisture can hydrolyze the chloroacetyl chloride, reducing its availability and lowering the yield.[4][5]
Q4: What are the primary safety concerns when working with chloroacetamide and its precursors?
Chloroacetamide itself is toxic, irritates the eyes and skin, and may cause an allergic reaction.[6][7] The key precursor, chloroacetyl chloride, is highly corrosive, moisture-sensitive, and a lachrymator.[4][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[4]
Section 2: The Core Reaction Mechanism
The synthesis of N-substituted chloroacetamides from an amine and chloroacetyl chloride follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. The added base then deprotonates this intermediate to yield the final chloroacetamide product and the base's hydrochloride salt.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during chloroacetamide synthesis in a direct Q&A format.
Problem: My reaction yield is consistently low.
Answer: Low yields are a frequent issue and can stem from several sources. A systematic check of the following is recommended:
-
Potential Cause 1: Moisture Contamination. Chloroacetyl chloride is highly susceptible to hydrolysis.[4] Even trace amounts of water in your solvent, on your glassware, or in your starting amine can consume the acylating agent, forming chloroacetic acid and reducing the yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]
-
-
Potential Cause 2: Inadequate Base. The HCl generated during the reaction will protonate the unreacted amine, effectively removing it from the reaction.[5] If there isn't enough base to neutralize the HCl as it forms, the reaction will stall.
-
Solution: Use at least a stoichiometric equivalent of a non-nucleophilic base like triethylamine. A slight excess (e.g., 1.1–1.2 equivalents) is often beneficial to ensure all HCl is scavenged.[5]
-
-
Potential Cause 3: Improper Stoichiometry. Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.[5]
-
Potential Cause 4: Sub-optimal Temperature. While initial cooling is crucial, keeping the temperature too low for the entire duration may slow the reaction rate excessively, leading to an incomplete reaction within a typical timeframe.[5]
-
Solution: Add the chloroacetyl chloride dropwise at 0-5 °C to control the initial exotherm.[3] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours to ensure it proceeds to completion.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][4]
-
Problem: My final product contains significant impurities.
Answer: Impurities often arise from unreacted starting materials or side reactions.
-
Potential Cause 1: Unreacted Starting Materials. The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress via TLC.[5] If starting amine is still present after several hours at room temperature, consider extending the reaction time. An aqueous workup can also help remove unreacted water-soluble starting materials. Washing the organic layer with a dilute acid can remove unreacted amine, while a wash with saturated sodium bicarbonate solution can remove acidic impurities.[3]
-
-
Potential Cause 2: Di-acylated Byproduct. Although less common, a second acylation on the nitrogen can occur, especially with primary amines.[5]
-
Solution: This is often caused by localized high concentrations of the acylating agent or high temperatures. Ensure you add the chloroacetyl chloride dropwise and slowly to a vigorously stirred solution at low temperature (0-5 °C).[3][5] Using a 1:1 stoichiometry of amine to acyl chloride can also help minimize diacylation.[3]
-
Problem: The reaction mixture turned dark brown or into a tar.
Answer: This is almost always a result of poor temperature control.
-
Potential Cause: Reaction Runaway. The highly exothermic reaction between the amine and chloroacetyl chloride can cause rapid temperature elevation, leading to polymerization and degradation of materials.[3]
-
Solution: Prevention is key. Maintain a low temperature (0-5 °C) during the entire addition of chloroacetyl chloride by using an efficient ice-water or ice-salt bath.[3] Add the chloroacetyl chloride very slowly (dropwise) over a period of 30-60 minutes to allow the cooling bath to dissipate the heat generated.[3] Ensure vigorous stirring to prevent localized hot spots.
-
Section 4: Key Parameter Optimization Summary
The successful synthesis of chloroacetamides hinges on the careful balance of several experimental parameters. The table below summarizes key choices and their scientific rationale.
| Parameter | Recommended Condition | Rationale & Key Considerations | Citations |
| Stoichiometry | Amine:Acyl Chloride:Base = 1 : 1.05-1.1 : 1.1-1.2 | A slight excess of acyl chloride ensures complete conversion of the amine. A slight excess of base ensures full neutralization of the HCl byproduct. | [3][5] |
| Temperature | 0-5 °C during addition, then warm to Room Temp. | Initial cooling is critical to control the highly exothermic reaction and prevent side product formation. Allowing the reaction to warm ensures it proceeds to completion. | [3][5] |
| Solvent | Anhydrous Aprotic (DCM, THF, Acetonitrile) | Prevents hydrolysis of the highly reactive chloroacetyl chloride. These solvents are inert and effectively dissolve the reactants. | [3][4] |
| Base | Non-nucleophilic (Triethylamine, Pyridine) | Scavenges HCl without competing with the substrate amine for the acyl chloride. Aqueous bases like NaHCO₃ are generally avoided due to the high risk of hydrolyzing the acyl chloride. | [4][5] |
| Addition Rate | Slow, dropwise addition of acyl chloride | Prevents dangerous temperature spikes (exotherm) and minimizes the formation of side products like di-acylated species. | [3][5] |
| Monitoring | Thin Layer Chromatography (TLC) | A simple and effective method to track the consumption of the starting amine and the formation of the product, ensuring the reaction is stopped at the optimal time. | [3][4][5] |
Section 5: Standard Experimental Protocol: Synthesis of 2-Chloro-N-phenethylacetamide
This protocol is a representative example of the chloroacetylation of a primary amine.
Materials:
-
Phenethylamine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Water, Saturated Sodium Bicarbonate Solution, Brine
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve phenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath with continuous, vigorous stirring.[5]
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 30 minutes. Use a dropping funnel for controlled addition. Ensure the internal temperature remains below 10 °C throughout the addition.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting phenethylamine spot is no longer visible.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-chloro-N-phenethylacetamide.[4]
Section 6: Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve common problems during your synthesis.
Sources
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Technical Support Center: 2-Chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Welcome to the technical support center for 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and handling challenges associated with this compound. Here, we address common issues encountered during synthesis, purification, and storage in a practical question-and-answer format, grounded in established chemical principles.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of this compound typically involves the N-acylation of 2-(2-methylphenyl)ethylamine with chloroacetyl chloride or a related acylating agent.[1] While a straightforward reaction, several issues can arise, impacting yield and purity.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields in the N-acylation of phenylethylamines can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting amine is consumed.[2]
-
Sub-optimal Reaction Temperature: While many N-acylation reactions proceed at room temperature, gentle heating (e.g., 40-60°C) might be necessary to overcome the activation energy barrier. Conversely, excessive heat can lead to degradation and side reactions.[3]
-
Base Equivalency: A base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct formed when using chloroacetyl chloride. Insufficient base can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Ensure at least one equivalent of base is used.
-
Reagent Quality: The purity of both the 2-(2-methylphenyl)ethylamine and the chloroacetyl chloride is critical. Impurities in the starting materials can lead to side reactions and lower yields. Chloroacetyl chloride is moisture-sensitive and can hydrolyze to chloroacetic acid, which will not participate in the desired reaction.
Question 2: My final product is impure, showing multiple spots on TLC. What are the likely side products?
Answer: The presence of multiple spots on TLC suggests the formation of side products or the presence of unreacted starting materials.
-
Unreacted Starting Material: The most common impurity is unreacted 2-(2-methylphenyl)ethylamine. This can be addressed by using a slight excess of the acylating agent (1.1-1.2 equivalents) and ensuring sufficient reaction time.[2]
-
Diacylation: Although less common for secondary amines, forcing reaction conditions (e.g., high temperature, large excess of acylating agent) could potentially lead to the formation of a diacylated product.
-
Oxidation Products: Phenylethylamines can be susceptible to oxidation, which can lead to colored impurities.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Question 3: I'm facing challenges in purifying my product. What strategies can I employ?
Answer: Purification of N-acylated products can sometimes be challenging due to the properties of the compound and remaining impurities.
-
Aqueous Work-up: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any unreacted basic amine starting material by converting it into its water-soluble salt.[3]
-
Chromatography: Column chromatography on silica gel is a standard method for purifying amide products. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) system is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Section 2: Stability and Storage
The stability of this compound is a critical consideration for its handling, storage, and use in downstream applications. Like many chloroacetamide derivatives, it is susceptible to degradation under certain conditions.
Frequently Asked Questions (FAQs) - Stability & Storage
Question 4: What are the primary degradation pathways for this compound?
Answer: Based on the chemistry of analogous chloroacetamide compounds, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 2-(2-methylphenyl)ethylamine and chloroacetic acid. The chloroacetamide moiety itself can also undergo nucleophilic substitution with water, especially at elevated temperatures, to form the corresponding hydroxyacetamide.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of N-substituted acetamides. The specific photolytic pathway for this compound is not documented, but it is a factor to consider for long-term storage.
-
Thermal Decomposition: At elevated temperatures, chloroacetamide compounds can decompose. For a similar compound, 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide, an exothermic decomposition reaction was observed to occur rapidly at around 91°C.[6] Hazardous decomposition products can include hydrogen chloride gas and nitrogen oxides.[7]
Question 5: What are the recommended storage conditions for this compound?
Answer: To ensure the long-term stability of the compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Atmosphere: Keep the container tightly sealed to prevent moisture ingress and potential hydrolysis. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered to prevent oxidation.
-
Incompatibilities: Avoid storage near strong acids, strong bases, and strong oxidizing agents.[8]
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | To minimize thermal degradation and slow down potential hydrolytic processes. |
| Light | Protect from light (Amber vial/darkness) | To prevent potential photodegradation. |
| Atmosphere | Tightly sealed container (Inert gas optional) | To exclude moisture and oxygen, preventing hydrolysis and oxidation.[9] |
| Incompatibilities | Segregate from strong acids, bases, and oxidizing agents | To prevent chemical reactions that could lead to degradation.[8] |
Section 3: Experimental Protocols and Visualizations
To aid in troubleshooting and understanding the underlying chemical principles, the following protocols and diagrams are provided.
Protocol 1: General Procedure for the Synthesis of this compound
-
Dissolve 2-(2-methylphenyl)ethylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Add a suitable base (e.g., triethylamine, 1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic for Low Yield in Synthesis
Caption: A logical flow for diagnosing low reaction yields.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
Semantic Scholar. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link]
-
KoreaScience. (n.d.). Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide. [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
-
PubChem. (n.d.). This compound. [Link]
Sources
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide -Journal of the Korean Institute of Gas | Korea Science [koreascience.kr]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: N-Acylation with Chloroacetyl Chloride
Welcome to the technical support center for N-acylation reactions utilizing chloroacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet often challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring your success in synthesizing N-chloroacetylated compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I've set up my N-acylation reaction, but upon workup and analysis, I'm seeing very little or none of my desired N-chloroacetylated product. What are the likely causes?
A: Low or no yield in N-acylation reactions with chloroacetyl chloride can stem from several factors, often related to reagent quality, reaction conditions, and the nature of your amine substrate.
-
Cause 1: Inactive Amine Substrate. The hydrogen chloride (HCl) gas generated as a byproduct of the reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2] This is especially problematic for basic aliphatic amines.
-
Solution: The addition of a base is crucial to scavenge the HCl produced.[1] Non-nucleophilic bases are preferred to avoid competition with the amine substrate. Tertiary amines like triethylamine (TEA) or a sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent choices.[3][4] Typically, at least one equivalent of the base is required.
-
-
Cause 2: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by moisture, which will consume the reagent and introduce chloroacetic acid as an impurity.[5][6]
-
Cause 3: Sub-optimal Reaction Temperature. The reaction between an amine and chloroacetyl chloride is typically exothermic.[1] While some reactions proceed well at room temperature, others may require cooling to control the reaction rate and prevent side reactions.[9][10] Conversely, unreactive or sterically hindered amines may require heating to proceed at a reasonable rate.[11]
-
Solution: For most primary and secondary amines, it is best to start the reaction at a low temperature (0-5 °C) by adding the chloroacetyl chloride dropwise to a cooled solution of the amine and base.[1][3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[3][12]
-
-
Cause 4: Poor Substrate Solubility. If your amine substrate is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
-
Solution: Select a solvent that effectively dissolves both the amine and the base. Common solvents for this reaction include tetrahydrofuran (THF), dichloromethane (DCM), and dioxane.[3][10] In some cases, a more polar solvent like acetonitrile may be beneficial.[13] Recent green chemistry approaches have also demonstrated the utility of aqueous phosphate buffers for certain substrates, which can offer high yields and simple product isolation.[12][13][14][15]
-
Problem 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing the desired product, but I'm also observing significant amounts of impurities. What are the common side reactions, and how can I suppress them?
A: The formation of multiple products is a frequent challenge. Understanding the potential side reactions is key to optimizing for your desired N-chloroacetylated compound.
-
Side Reaction 1: O-Acylation in Amino Alcohols. If your substrate contains both an amine and a hydroxyl group (an amino alcohol), you can get a mixture of N-acylated and O-acylated products.
-
Solution: The chemoselectivity between N- and O-acylation can often be controlled by the reaction conditions. N-acylation is generally favored under basic conditions, while O-acylation can be promoted under acidic conditions.[13][14] For selective N-acylation, using a non-nucleophilic base and carefully controlling the stoichiometry of chloroacetyl chloride is recommended. Performing the reaction in a phosphate buffer has also been shown to be highly selective for N-acylation.[13][14]
-
-
Side Reaction 2: Di-acylation. Primary amines can sometimes undergo a second acylation to form a di-acylated product, particularly if an excess of chloroacetyl chloride is used or if the reaction temperature is too high.
-
Side Reaction 3: Polymerization. The N-chloroacetylated product itself contains a reactive alkyl chloride moiety. Under certain conditions, this can react with unreacted amine starting material, leading to polymerization.
-
Solution: This is more likely to occur at elevated temperatures. Maintaining a low reaction temperature and ensuring a slight excess of the acylating agent can help to consume the starting amine quickly and reduce the likelihood of polymerization.
-
Problem 3: Difficult Product Purification
Q: I have successfully formed my product, but I'm struggling to isolate it in a pure form. What are the best practices for purification?
A: Effective purification is critical for obtaining a high-quality final product. The strategy will depend on the physical properties of your N-chloroacetylated compound.
-
For Solid Products:
-
Solution 1: Filtration. In many cases, particularly with aqueous workups or when using certain organic solvents, the N-chloroacetylated product will precipitate out of the reaction mixture.[3][12] The product can then be isolated by simple filtration, followed by washing with a suitable solvent (e.g., cold water or a non-polar organic solvent) to remove residual impurities.[12]
-
Solution 2: Recrystallization. If filtration does not yield a sufficiently pure product, recrystallization is an excellent purification technique.[3][12] Common solvents for recrystallization of N-chloroacetylated compounds include ethanol and acetonitrile.[1]
-
-
For Liquid or Highly Soluble Products:
-
Solution: Liquid-Liquid Extraction and Chromatography. If your product is an oil or is highly soluble in the reaction solvent, a standard aqueous workup followed by extraction into an organic solvent (e.g., ethyl acetate or DCM) is necessary.[9][12] The organic layer should be washed with a dilute acid (e.g., HCl) to remove any remaining amine and base, followed by a wash with a dilute base (e.g., sodium bicarbonate) to remove any acidic impurities, and finally with brine.[1] After drying and concentrating the organic phase, the crude product can be purified by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in an N-acylation reaction with chloroacetyl chloride?
A1: The base plays a critical role in neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1] Without a base, the HCl would protonate the nitrogen of the amine starting material, rendering it non-nucleophilic and effectively stopping the reaction.[1]
Q2: Which base should I choose?
A2: The choice of base is important. Tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used. However, sterically hindered, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be particularly effective in preventing side reactions.[3][4] Inorganic bases like potassium carbonate or sodium bicarbonate can also be used, especially in biphasic or aqueous reaction systems.[16]
Q3: How should I handle and store chloroacetyl chloride?
A3: Chloroacetyl chloride is a corrosive and toxic substance that reacts violently with water.[6][8][17] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8] It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as alcohols, bases, and strong oxidizing agents.[5]
Q4: Can I run this reaction without an organic solvent?
A4: Yes, recent advancements in green chemistry have shown that N-acylation with chloroacetyl chloride can be performed efficiently in aqueous media, such as a phosphate buffer.[12][13][14][15] This approach is environmentally friendly and can simplify product isolation, as the product often precipitates from the reaction mixture and can be collected by filtration.[12]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[3][12] By spotting the reaction mixture alongside the starting amine on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Visualizing the Process
Reaction Mechanism
The N-acylation of a primary amine with chloroacetyl chloride proceeds through a nucleophilic addition-elimination mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. sphinxsai.com [sphinxsai.com]
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- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. lobachemie.com [lobachemie.com]
- 8. kscl.co.in [kscl.co.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 17. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Strategies to Control and Prevent Polyalkylation in Amine Synthesis
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. This resource addresses one of the most persistent challenges in synthetic organic chemistry: the prevention of polyalkylation during the synthesis of amines. Direct alkylation of ammonia or a primary amine with alkyl halides is notoriously difficult to control because the resulting alkylated amine is often more nucleophilic than the starting material, leading to a runaway reaction that produces a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[1][2][3]
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve selective mono-alkylation and obtain your target amine with high purity and yield.
Frequently Asked Questions (FAQs): The "Why" Behind Polyalkylation
Q1: Why is my direct alkylation of ammonia or a primary amine yielding a mixture of products?
This is the classic problem of over-alkylation. The root cause lies in the relative nucleophilicity of the species in your reaction flask. When a primary amine is formed from ammonia, this new amine is generally more nucleophilic than the ammonia it was made from due to the electron-donating nature of the alkyl group.[3] Consequently, it will compete with the starting ammonia for the remaining alkyl halide, leading to the formation of a secondary amine. This secondary amine is, in turn, often more nucleophilic than the primary amine, continuing the cycle to form a tertiary amine and ultimately a quaternary ammonium salt.[1][2]
Q2: I tried using a large excess of ammonia. Why am I still getting byproducts?
Using a large excess of ammonia is a common strategy to statistically favor the reaction of the alkyl halide with ammonia over the newly formed primary amine.[4] By increasing the concentration of ammonia, you increase the probability of a collision between the alkyl halide and an ammonia molecule.[4] However, this method rarely eliminates polyalkylation completely and is often inefficient in terms of atom economy.[5] The inherent reactivity difference between the amine products means that even with a large excess, some amount of the more nucleophilic primary and secondary amines will inevitably react.
Troubleshooting Guide: Method-Specific Solutions
This section is divided into the primary synthetic strategies used to circumvent polyalkylation. Each offers a unique approach to controlling the reaction.
Section 1: Reductive Amination
Reductive amination is a powerful and versatile method for forming primary, secondary, or tertiary amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.[6] The key is the in situ formation of an imine or enamine, which is then reduced to the target amine.[6][7] This process avoids direct alkylation with alkyl halides, thus preventing over-alkylation.[7]
Common Issues & Troubleshooting Steps:
-
Problem: Low or no yield of the desired amine; starting materials recovered.
-
Cause (A) - Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. This is especially true when using less reactive ketones or electron-poor aldehydes.
-
Solution 1: Add a Dehydrating Agent. To drive the equilibrium towards the imine, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to remove the water that is formed.[8]
-
Solution 2: Catalytic Acid. Use a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[8] Be cautious, as too much acid can protonate the starting amine, rendering it non-nucleophilic. A pH of ~6 is often optimal.[9]
-
-
-
Problem: The starting aldehyde/ketone is reduced to an alcohol.
-
Cause (B) - Reducing Agent is Too Reactive: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl group faster than the imine is formed or reduced, especially if the imine formation is slow.[7][8]
-
Solution 1: Use a Milder, Imine-Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations because it is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the protonated imine intermediate.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[7][10]
-
Solution 2: Stepwise Procedure. If using NaBH₄, adopt a two-step approach. First, mix the carbonyl compound and the amine and allow sufficient time for the imine to form (monitor by TLC or NMR). Then, add the NaBH₄ to reduce the pre-formed imine.[8][11]
-
-
-
Problem: The secondary amine product reacts further to form a tertiary amine (Over-alkylation).
-
Cause (C) - Stoichiometry Imbalance: The newly formed primary or secondary amine can react with remaining aldehyde to form a new imine, which is then reduced.
-
Solution 1: Control Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the amine component relative to the carbonyl compound to ensure the aldehyde is fully consumed.[8]
-
Solution 2: Slow Addition of Reducing Agent. Adding the reducing agent slowly allows for the immediate reduction of the desired imine as it forms, minimizing its time in solution to react further.[8]
-
-
Section 2: The Gabriel Synthesis
The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from primary alkyl halides, effectively avoiding over-alkylation.[12][13] The method uses potassium phthalimide as an ammonia surrogate.[14] The phthalimide nitrogen is deprotonated to form a potent nucleophile that attacks the alkyl halide. The resulting N-alkylphthalimide is not nucleophilic, which completely shuts down any possibility of a second alkylation.[13][14]
Common Issues & Troubleshooting Steps:
-
Problem: No reaction between potassium phthalimide and the alkyl halide.
-
Cause (A) - Inactive Alkyl Halide: The Gabriel synthesis proceeds via an Sₙ2 mechanism. It works best for primary alkyl halides and is generally ineffective for secondary and completely fails for tertiary halides due to steric hindrance.[15][16] Aryl halides also do not work as they do not undergo Sₙ2 reactions.[12]
-
Solution: Confirm Substrate Suitability. Ensure you are using a primary alkyl halide or a similarly reactive substrate like an α-halo ketone.[17] If your substrate is secondary, consider an alternative method like reductive amination.
-
-
Cause (B) - Poor Reagent Quality or Solvent: Old potassium phthalimide may have degraded. The solvent choice is also critical for Sₙ2 reactions.
-
-
Problem: Low yield during the final deprotection/cleavage step.
-
Cause (C) - Harsh Hydrolysis Conditions: Traditional cleavage with strong acid (e.g., H₂SO₄) or base (e.g., NaOH) requires harsh conditions (high heat, long reaction times) that can degrade sensitive functional groups in the target molecule, leading to low yields.[12][18][19]
-
Solution: Use the Ing-Manske Procedure. The most common and milder method for cleavage is hydrazinolysis.[17] Reacting the N-alkylphthalimide with hydrazine (N₂H₄) in a protic solvent like ethanol efficiently liberates the primary amine and forms a stable phthalhydrazide byproduct, which often precipitates and can be easily filtered off.[15][17][18]
-
-
Section 3: Use of Protecting Groups
For complex, multi-step syntheses, protecting the amine functionality is a cornerstone strategy.[20] A protecting group temporarily converts the amine into a less reactive functional group (typically a carbamate or amide), allowing other chemical transformations to occur elsewhere in the molecule without interference from the amine's basicity or nucleophilicity.[21][22]
Key Considerations:
-
Choosing the Right Protecting Group: The choice of protecting group is critical and depends on the stability of your molecule to the required deprotection conditions.[20]
-
Boc (tert-butyloxycarbonyl): Stable to base and nucleophiles. Removed under acidic conditions (e.g., TFA, HCl).[21]
-
Cbz (benzyloxycarbonyl): Stable to mild acid and base. Removed by catalytic hydrogenation (H₂/Pd-C).[21]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acid. Removed under basic conditions (e.g., piperidine).[21]
-
-
Orthogonal Protection: In molecules with multiple amines, using protecting groups that can be removed under different conditions (e.g., an acid-labile Boc group and a base-labile Fmoc group) allows for the selective deprotection and reaction of one amine while the other remains protected.[22]
Comparative Summary of Key Methods
| Method | Primary Use Case | Key Advantages | Common Limitations & Pitfalls |
| Direct Alkylation | Synthesis of tertiary amines or quaternary salts | Simple reagents; one step. | Extremely prone to over-alkylation; poor selectivity for primary/secondary amines.[2][23] |
| Reductive Amination | Synthesis of 1°, 2°, or 3° amines | Highly versatile and controllable; avoids harsh alkylating agents.[7][24] | Requires careful selection of reducing agent; imine formation can be sluggish.[8][10] |
| Gabriel Synthesis | Selective synthesis of 1° amines | Excellent for preventing polyalkylation; clean reaction.[12][13][14] | Limited to primary alkyl halides; cleavage step can be harsh if not using hydrazine.[12][16] |
| Protecting Groups | Multi-step synthesis of complex molecules | Allows for chemoselectivity; essential for total synthesis.[20][22] | Adds two steps (protection/deprotection) to the synthesis, lowering overall yield.[22] |
Experimental Protocol: Selective Synthesis of a Primary Amine via Reductive Amination
This protocol details the synthesis of benzylamine from benzaldehyde and ammonia, a classic transformation where polyalkylation is a significant risk if not controlled. We will use a protecting-group-free approach optimized for selectivity.[25]
Objective: To synthesize benzylamine with minimal formation of dibenzylamine.
Materials:
-
Benzaldehyde
-
Saturated solution of ammonia in ethanol
-
Ammonium acetate (NH₄OAc)
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Imine Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1 eq.) in ethanol.
-
Add a large excess of a saturated solution of ammonia in ethanol (e.g., 20 mL per mmol of aldehyde).[25]
-
Add ammonium acetate (NH₄OAc). The acetate helps maintain a buffered, slightly acidic pH to facilitate imine formation while the high concentration of ammonia drives the equilibrium.[25]
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes. Maintain the temperature below 10 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until the imine spot has disappeared by TLC.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of the solution in vacuo to remove most of the ethanol and ammonia.
-
Add diethyl ether to the aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (if necessary):
-
The crude product can be purified by acid-base extraction. Dissolve the crude oil in diethyl ether and extract with 1 M HCl. The amine will move to the aqueous layer as the ammonium salt.
-
Wash the aqueous layer with diethyl ether to remove any non-basic impurities (like residual benzaldehyde or benzyl alcohol).
-
Basify the aqueous layer to pH > 12 with 1 M NaOH and extract the free amine back into fresh diethyl ether.
-
Drying the final organic layer over MgSO₄ and evaporating the solvent will yield the purified benzylamine.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. Retrieved from [Link]
-
Wernik, S., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(31), 10563-10567. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
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Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Quora. (2023, July 31). How does a large excess of ammonia prevent polyalkylation when preparing primary amines? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 25). Gabriel Synthesis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
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Sur, A., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 143(5), 2211–2216. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
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Chemistry university. (2021, February 1). Alkylation of ammonia and amines [Video]. YouTube. Retrieved from [Link]
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Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Nature. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Chemistry with Caroline. (2022, April 6). Alkylation of Amines [Video]. YouTube. Retrieved from [Link]
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The Organic Chemist. (2021, July 20). Amine Synthesis - Limits of Alkylation [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Retrieved from [Link]
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Technical Support Center: Recrystallization of Acetamide Derivatives
Welcome to the comprehensive technical support guide for the recrystallization of acetamide derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of compounds. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and optimize your crystallization processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the recrystallization of acetamide derivatives, providing concise answers grounded in practical experience and scientific principles.
Q1: How do I select the optimal recrystallization solvent for a novel acetamide derivative?
A1: The ideal solvent for recrystallization should exhibit high solubility for your acetamide derivative at elevated temperatures and low solubility at lower temperatures. A rule of thumb is to consider solvents with similar functional groups; for amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[1] Systematic solvent screening is crucial. Start with small-scale tests (20-30 mg of crude product) in various solvents to observe solubility at room temperature and upon heating.[2] An ideal solvent will dissolve the compound when hot but yield a significant amount of crystals upon cooling.[2] If a single solvent isn't suitable, a binary (mixed) solvent system may be necessary.[2]
Q2: What is "oiling out," and why does it happen with my acetamide derivative?
A2: "Oiling out" is the separation of the dissolved compound as a liquid ("oil") rather than solid crystals upon cooling.[3] This often occurs when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation.[4] It can also be caused by a high concentration of impurities, which can depress the melting point of your compound.[4] Oily droplets can trap impurities, hindering purification.[5]
Q3: Can I use water for recrystallizing my acetamide derivative?
A3: While many organic compounds have limited solubility in water, some acetamide derivatives, particularly those with additional polar functional groups, can be recrystallized from water. Acetanilide, for example, is often purified using water.[6] The high boiling point of water allows for a large temperature gradient, which can be advantageous.[7] However, if the crystallization from water is unsuccessful, removing the water can be tedious.[7]
Q4: How much solvent should I use for recrystallization?
A4: The goal is to use the minimum amount of hot solvent required to completely dissolve your crude product.[8] Using too much solvent will result in a lower yield, as more of your compound will remain in the mother liquor upon cooling. Conversely, using too little solvent may lead to premature crystallization and the trapping of impurities.
Q5: What is the purpose of using activated charcoal?
A5: Activated charcoal is used to remove colored impurities from your solution.[8] These impurities, often large organic molecules with extensive conjugation, adsorb onto the surface of the activated carbon. It is crucial to add charcoal to a solution that is not boiling to avoid violent frothing. After a brief heating period, the charcoal is removed by hot filtration.[2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the recrystallization of acetamide derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again. 2. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. 3. Add a "seed crystal" of the pure compound to induce crystallization.[9] 4. Cool the solution in an ice bath to further decrease solubility. |
| The product "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the solution temperature at saturation. 2. High concentration of impurities. 3. The solution is cooling too rapidly. | 1. Reheat the solution and add a small amount of additional solvent to keep the compound dissolved at a lower temperature.[4] 2. Consider a preliminary purification step (e.g., passing through a short silica plug) to remove some impurities before recrystallization. 3. Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate. |
| The crystal yield is very low. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The compound is significantly soluble in the cold solvent. | 1. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated before hot filtration to prevent the product from crystallizing in the funnel.[8] 3. Cool the solution in an ice-salt bath to further minimize solubility. Ensure the final wash of the crystals is done with a minimal amount of ice-cold solvent. |
| The recrystallized product is still colored. | 1. Insufficient amount of activated charcoal was used. 2. The colored impurity has similar solubility properties to the product. | 1. Repeat the recrystallization, ensuring an adequate amount of activated charcoal is used. 2. Consider an alternative purification method, such as column chromatography, if the colored impurity cannot be removed by recrystallization. |
| The melting point of the recrystallized product is broad and/or lower than the literature value. | 1. The product is still impure. 2. The crystals are not completely dry. | 1. Repeat the recrystallization, paying close attention to slow cooling to promote the formation of pure crystals. 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent, which can depress the melting point. |
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for common recrystallization techniques for acetamide derivatives.
Protocol 1: Single-Solvent Recrystallization of Acetanilide from Water
This protocol is a classic example of purifying an acetamide derivative using a single solvent.
Materials:
-
Crude acetanilide
-
Deionized water
-
Activated charcoal
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude acetanilide in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture to boiling on a hot plate. Continue to add hot water in small portions until the acetanilide is completely dissolved.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.[10]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.[2]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization of a Substituted N-Aryl Acetamide
This protocol is suitable for acetamide derivatives that are either too soluble or not soluble enough in common single solvents. An ethanol/water mixture is a common choice for polar amides.[12]
Materials:
-
Crude N-aryl acetamide
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude N-aryl acetamide in an Erlenmeyer flask and add the minimum amount of hot ethanol required to dissolve it completely.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.[8]
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[8]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice-water bath to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals thoroughly under vacuum.
Section 4: Data Summaries
Table 1: Solubility of Acetanilide in Various Solvents
| Solvent | Solubility at 25°C (g/L) | Notes |
| Water | 5 | Slightly soluble in cold water, but solubility increases significantly with temperature.[13][14] |
| Ethanol | Very soluble | A good solvent for many acetamide derivatives.[13][14] |
| Acetone | Very soluble | Another good polar solvent for acetamides.[14] |
| Diethyl Ether | Soluble | |
| Chloroform | Soluble | |
| Benzene | Soluble |
Note: This table provides a qualitative overview. For quantitative data, it is recommended to consult specific literature for the acetamide derivative of interest.
Table 2: Common Solvent Systems for Acetamide Derivatives
| Solvent System | Polarity | Typical Applications |
| Ethanol/Water | High | Polar acetamide derivatives. |
| Acetone/Hexane | Medium | Less polar acetamide derivatives. |
| Dichloromethane/Petroleum Ether | Low | Nonpolar acetamide derivatives.[15] |
| Toluene | Low | Aromatic acetamide derivatives. |
| Acetonitrile | Medium | Good for a range of amides, can avoid chromatography.[1] |
Section 5: Visual Workflows
Diagram 1: Decision Tree for Solvent Selection
Caption: A decision tree to guide the selection of an appropriate recrystallization solvent.
Diagram 2: Troubleshooting Workflow for "Oiling Out"
Caption: A workflow for troubleshooting the issue of a product "oiling out" during recrystallization.
References
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What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
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Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. (n.d.). Retrieved from [Link]
-
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
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Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. (2020, February). International Journal of Scientific & Technology Research, 9(2). Retrieved from [Link]
-
What is the best solvent for recrystallization? - Quora. (2017, February 16). Retrieved from [Link]
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Recrystallization. (n.d.). Retrieved from [Link]
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Preparation of N-aryl-N-(3-indolmethyl)acetamides. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. (2025, August 6). ResearchGate. Retrieved from [Link]
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Recrystallization (help meeeeee) : r/chemistry. (2013, February 3). Reddit. Retrieved from [Link]
-
Recrystallization for Chemists | PDF | Solubility | Solvent. (n.d.). Scribd. Retrieved from [Link]
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Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]
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Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. (n.d.). Chemistry Learner. Retrieved from [Link]
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3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
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Estimation of the aqueous solubility of some acetanilide derivatives from octanol-water partition coefficients and entropies of fusion. (2004). Semantic Scholar. Retrieved from [Link]
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Acetanilide Physical and Chemical Properties. (n.d.). Retrieved from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]
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Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019, August 29). MDPI. Retrieved from [Link]
-
Recrystallization Organic Matter Acetamide Sunlight Crystals Stock Photo 1229229844. (2018, November 13). Shutterstock. Retrieved from [Link]
-
Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Crystal engineering of the composition of pharmaceutical phases. 3 >1>. Primary amide supramolecular heterosynthons and their role in the design of pharmaceutical co-crystals. (n.d.). University of Limerick. Retrieved from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
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Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
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POTENCY OF AMIDE DERIVATES AS CO-CRYSTAL FORMERS AND ITS IMPACT ON THE PHYSICOCHEMICAL OF ACTIVE PHARMACEUTICAL INGREDI. (n.d.). OJS UMMADA. Retrieved from [Link]
-
Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. (n.d.). MDPI. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]
-
Physicochemical properties of new CBD cocrystals. (n.d.). PolyCrystalline. Retrieved from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Institutes of Health. Retrieved from [Link]
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Technical Support Center: Reaction Monitoring by Thin Layer Chromatography for Acetamides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin Layer Chromatography (TLC) to monitor the synthesis of acetamides. Here, you will find practical, field-tested advice presented in a direct question-and-answer format to help you overcome common challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring acetamide synthesis?
A: Thin Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile separation technique ideal for monitoring the progress of chemical reactions.[1][2] For acetamide synthesis, which typically involves the conversion of a more polar starting material (e.g., an amine) to a less polar product (the acetamide), TLC provides a clear visual confirmation of this transformation.[3] You can quickly determine the presence of starting materials, the formation of the product, and identify any potential byproducts, all on a single plate.[4]
Q2: How do I select the right solvent system (mobile phase) for my acetamide reaction?
A: The goal is to find a solvent system where the starting material and the product have distinct and well-resolved spots, ideally with Retention Factor (Rf) values between 0.2 and 0.8.[3]
-
Starting Point: A mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is the industry standard and a great starting point.[4][5][6] Begin with a 1:1 ratio of ethyl acetate to hexanes.[6]
-
Optimization:
-
If spots are too low (low Rf): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate) to increase the Rf values.[6]
-
If spots are too high (high Rf): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes) to decrease the Rf values.[6]
-
-
For Basic Compounds: Since amines are basic and acetamides can be as well, spots may streak. Adding a small amount of a base like triethylamine (0.1–2%) or ammonia in methanol to the mobile phase can neutralize the acidic sites on the silica plate, resulting in sharper, rounder spots.[6][7]
Q3: What are Rf values and how do I use them to interpret my results?
A: The Retention Factor (Rf) is a quantitative measure of a compound's movement up the TLC plate. It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[8][9][10]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Each compound has a unique Rf value for a specific set of conditions (stationary phase, mobile phase, temperature).[9][11] In acetamide synthesis:
-
The more polar starting amine will have a stronger affinity for the polar silica gel plate and will travel a shorter distance, resulting in a lower Rf value .[11]
-
The less polar acetamide product will have a greater affinity for the mobile phase and will travel further up the plate, resulting in a higher Rf value .
-
A completed reaction is generally indicated by the complete disappearance of the starting material spot and the appearance of a new product spot.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your TLC analysis.
Problem 1: My spots are streaking or "tailing."
-
Question: I'm seeing long, distorted streaks instead of tight, circular spots. What's causing this and how can I fix it?
-
Answer: Streaking is a common issue with several potential causes:
-
Sample Overload: You have applied too much sample to the plate.[12][13][14] This is the most frequent cause. The stationary phase becomes overwhelmed, leading to poor separation.[14]
-
Acidic or Basic Compounds: Amines (basic) and carboxylic acids (acidic) can interact strongly with the slightly acidic silica gel, causing them to streak.[7][12]
-
Inappropriate Solvent: The solvent may be too polar for the sample, causing it to move as a band rather than a distinct spot.[15]
-
Solution: Re-evaluate your solvent system. Try decreasing the polarity and observe the effect on spot shape.
-
-
Problem 2: My starting material and product spots are not separating.
-
Question: My spots are all clustered together, and I can't distinguish the reactant from the product. How do I improve the separation?
-
Answer: Poor separation, or low resolution, indicates that your chosen mobile phase is not optimal for your specific compounds.
-
Solution: You need to systematically vary the polarity of your solvent system. Prepare several TLC chambers with different solvent ratios (e.g., 20% EtOAc/Hexanes, 40% EtOAc/Hexanes, 60% EtOAc/Hexanes) and run the TLC in each. The ideal system will show the greatest distance between the starting material and product spots.[13] Remember, the goal is to find a system that gives the best separation, not necessarily one that moves the spots the furthest.[13]
-
Problem 3: I don't see any spots on my developed plate.
-
Question: After running my TLC and visualizing it, the plate is completely blank. What went wrong?
-
Answer: This frustrating issue can stem from a few sources:
-
Sample is Too Dilute: There may not be enough compound on the plate to be detected.[13][15]
-
Solution: Try concentrating your sample or spotting the plate multiple times in the same location, ensuring the solvent dries completely between each application.[15]
-
-
Compound is Not UV-Active: Many compounds, particularly those without aromatic rings or extensive conjugation, do not absorb UV light and will be invisible under a UV lamp.[16][17]
-
Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is an excellent general-purpose oxidative stain that visualizes a wide range of organic compounds by turning yellow/brown against a purple background.[18]
-
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate.[13][15]
-
Solution: Always ensure the solvent level is below the pencil line marking your origin. A solvent depth of about 0.5 cm is typically sufficient.[19]
-
-
Problem 4: My Rf values are inconsistent between different runs.
-
Question: I ran the same reaction mixture on two different days using the same solvent system, but the Rf values are different. Why is this happening?
-
Answer: Rf values are highly sensitive to experimental conditions. For an Rf to be reproducible, all parameters must be kept constant.[11]
-
Cause & Solution - Chamber Saturation: An unsaturated chamber allows the solvent to evaporate from the plate surface as it runs, which alters the mobile phase composition and increases Rf values.[20]
-
Cause & Solution - Temperature and Plate Quality: Changes in temperature and variations in the thickness or activity of the silica gel layer between plates can also affect Rf values.[11]
-
Solution: Run experiments under consistent temperature conditions. For critical comparisons, always run a reference spot of the starting material and/or product on the same plate as your reaction mixture. This "co-spotting" provides a reliable internal standard.[19]
-
-
Experimental Protocols & Data
Protocol 1: Standard TLC Procedure for Monitoring an Acetamide Synthesis
-
Plate Preparation:
-
Chamber Preparation:
-
Pour your chosen mobile phase into a developing chamber to a depth of ~0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber to line the wall, and swirl the solvent to wet the paper.
-
Cover the chamber with a lid or watch glass and let it saturate for at least 5 minutes.[21]
-
-
Spotting the Plate:
-
Prepare dilute solutions (~1%) of your starting amine and the reaction mixture in a volatile solvent (e.g., ethyl acetate).[13]
-
Using a capillary tube, carefully and briefly touch the starting material solution to the "S" mark. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[7]
-
Spot the reaction mixture on the "R" mark.
-
For the "C" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. This is the co-spot.[19]
-
-
Developing the Plate:
-
Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[21] Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a short-wave (254 nm) UV lamp.[16] Circle any visible dark spots with a pencil.
-
If spots are not UV-active, use a chemical stain (see Protocol 2).
-
Measure the distances and calculate the Rf value for each spot.[23] Document the results by sketching the plate in your notebook or taking a photograph.[24][25]
-
Protocol 2: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
This is a highly effective, general-purpose oxidative stain for visualizing most organic compounds.
-
Recipe:
-
3 g KMnO₄
-
20 g K₂CO₃
-
5 g NaOH
-
300 mL Water
-
-
Procedure:
-
Ensure the developed TLC plate is completely dry.
-
Using tongs, quickly dip the plate into the KMnO₄ solution for 1-2 seconds.
-
Blot the excess stain from the edge of the plate with a paper towel.
-
Gently warm the plate with a heat gun. Spots where oxidizable compounds are present will appear as yellow or brown spots against a purple background.[18]
-
Table 1: Recommended Solvent Systems for Acetamides
| Compound Type | Starting Solvents | Polarity Adjustment | Additive (if streaking) |
| Standard/Neutral Acetamides | 1:1 Ethyl Acetate/Hexanes[6] | Increase EtOAc for higher Rf; Increase Hexanes for lower Rf. | N/A |
| Polar Acetamides | 5-10% Methanol/Dichloromethane[6] | Increase MeOH for higher Rf; Decrease MeOH for lower Rf. | N/A |
| Basic (Amine-containing) Acetamides | Ethyl Acetate/Hexanes or MeOH/DCM | Adjust primary solvent ratio for desired Rf. | 0.1-1% Triethylamine (Et₃N)[6][26] |
Visual Workflow Guides
Diagram 1: General TLC Workflow
This diagram outlines the complete, step-by-step process for running a successful TLC experiment.
Caption: Standard workflow for monitoring a reaction by TLC.
Diagram 2: Troubleshooting Common TLC Problems
This flowchart helps diagnose and solve the most common issues encountered during TLC analysis.
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Technical Support Center: Solvent Effects in Acetamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in amide bond formation. Instead of a generic overview, we will directly address specific issues you may encounter, providing not just solutions but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a solvent in acetamide synthesis?
A: The solvent is not merely an inert medium; it is an active participant that dictates the reaction's success. Its primary roles are:
-
Solubilization : The most basic function is to dissolve reactants, such as the acylating agent (e.g., acetic anhydride) and the amine source (e.g., ammonia), allowing them to interact in the same phase.[1][2][3]
-
Kinetic Control : Solvents profoundly influence the reaction rate. Amide synthesis, a form of nucleophilic acyl substitution, often proceeds through a charged, polar transition state.[4] Polar solvents can stabilize this transition state more effectively than the reactants, lowering the activation energy and accelerating the reaction.[4] Conversely, an inappropriate solvent can slow the reaction to a standstill.
-
Thermodynamic Influence : The solvent affects the energy of both the reactants and products, which can shift the equilibrium of the reaction.
-
Mechanism Pathway : By stabilizing or destabilizing key intermediates, the solvent can favor one reaction pathway over another, impacting product distribution and impurity profiles.
Q2: How do polar protic vs. polar aprotic solvents uniquely affect acetamide synthesis?
A: This is one of the most critical considerations in solvent selection. The distinction lies in their ability to donate hydrogen bonds.[5][6]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds.[6][7] While excellent at dissolving polar reagents, they can be detrimental to the nucleophile (ammonia or amine). They form a "cage" around the nucleophile through hydrogen bonding, which blunts its reactivity and can significantly slow down the rate of nucleophilic attack.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents possess polarity and high dielectric constants but lack O-H or N-H bonds.[5][7][9] They are often the superior choice for amide synthesis because they can stabilize the polar transition state without deactivating the nucleophile through hydrogen bonding.[8] This leads to a dramatic increase in reaction rates compared to protic solvents.[8]
Q3: Beyond protic/aprotic character, what solvent properties are most critical for optimizing my synthesis?
A: Several key parameters must be balanced for optimal results:
| Property | Importance in Acetamide Synthesis |
| Dielectric Constant (ε) | A higher dielectric constant generally favors reactions that form a more polar or charged transition state from less polar reactants.[10][11] It helps in stabilizing charge separation, thus accelerating the reaction.[4] |
| Boiling Point | Must be high enough to support the desired reaction temperature for a sufficient duration but low enough to be easily removed during product workup and purification. |
| Reagent & Product Solubility | The ideal solvent dissolves reactants completely at the reaction temperature but often allows the desired acetamide product to crystallize upon cooling, simplifying purification.[12][13] Acetamide itself is highly soluble in water and other polar solvents.[1][2] |
| Inertness | The solvent must not react with the starting materials, reagents, or products. For example, using an alcohol solvent with an acid chloride acylating agent could lead to competitive ester formation. |
Q4: How does the solvent directly influence the nucleophilic acyl substitution mechanism?
A: The synthesis of acetamide is a classic nucleophilic acyl substitution. The solvent's role is integral to the mechanism's progression.
The reaction proceeds via a tetrahedral intermediate which is highly polarized. Polar aprotic solvents are particularly effective at stabilizing this intermediate, thereby facilitating the subsequent elimination of the leaving group (e.g., acetate from acetic anhydride). In acidic conditions, a protic solvent can participate by protonating the carbonyl, making it more electrophilic, but the trade-off is often a deactivated nucleophile.[14][15]
Caption: Mechanism of acetamide synthesis.
Troubleshooting Guide: Solvent-Related Issues
Issue: My reaction yield is unexpectedly low.
This is the most common issue where the solvent is a primary suspect.[16][17][18]
Caption: Troubleshooting workflow for low yield.
Issue: My final product is contaminated with unreacted starting materials.
-
Potential Cause : Incomplete reaction due to poor kinetics or reagent precipitation.
-
Expert Insight : If one of your reagents is only sparingly soluble, its effective concentration in the solution is very low, leading to an incomplete reaction. Even if it appears to be "in suspension," the reaction rate will be limited by the dissolution rate.
-
Suggested Solution : Switch to a solvent that ensures complete dissolution of all starting materials at the target reaction temperature. For example, if you are using acetonitrile and see suspended solids, consider moving to a more powerful polar aprotic solvent like DMF.[19]
Issue: The reaction "oiled out" during crystallization instead of forming crystals.
-
Potential Cause : The product is highly soluble in the chosen solvent even at low temperatures, or the melting point of the product is lower than the boiling point of the solvent, causing it to separate as a liquid.
-
Expert Insight : "Oiling out" prevents effective purification. It often happens when the solvent is too "good" at dissolving the product.
-
Suggested Solution :
-
Re-heat the mixture to dissolve the oil.
-
Add a small amount of a miscible "anti-solvent" in which your product is insoluble (e.g., heptane, diethyl ether) until the solution becomes slightly turbid.
-
Cool the mixture very slowly, with gentle stirring, to encourage nucleation and crystal growth.[16]
-
Experimental Protocols
Protocol 1: Rapid Solvent Screening for Acetamide Synthesis
Objective : To empirically determine the optimal solvent for the reaction between acetic anhydride and aqueous ammonia.
Methodology :
-
Setup : In parallel, prepare three 25 mL round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser. Label them: (A) Acetonitrile, (B) Tetrahydrofuran (THF), (C) Toluene.
-
Reagent Addition : To each flask, add acetic anhydride (1.0 eq).
-
Solvent Addition : Add 10 mL of the respective solvent to each flask and begin stirring.
-
Nucleophile Addition : Slowly add concentrated aqueous ammonia (~28%, 1.1 eq) dropwise to each flask over 15 minutes. An exotherm may be observed.
-
Reaction : Heat all three reactions to a gentle reflux (for Toluene, aim for ~80-90°C to maintain comparable conditions) and stir for 2 hours.
-
Monitoring : After 2 hours, take a small aliquot from each reaction mixture and analyze by Thin Layer Chromatography (TLC) to assess the consumption of acetic anhydride.
-
Workup & Analysis : Cool the reactions to room temperature. If a precipitate (acetamide) has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool on an ice bath to induce crystallization. Dry the solid product and record the yield for each solvent.
Protocol 2: Optimized Synthesis of Acetamide in a Polar Aprotic System
Objective : To synthesize acetamide with high yield and purity using an optimized solvent system.
Methodology :
-
System Preparation : Ensure all glassware is oven-dried to remove residual moisture. Assemble a 100 mL round-bottom flask with a stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Solvent & Reagents : Charge the flask with 40 mL of anhydrous acetonitrile. Add acetic anhydride (1.0 eq) to the flask.
-
Ammonia Source : In a separate flask, prepare a solution of ammonia gas bubbled through 20 mL of anhydrous acetonitrile, or use a solution of ammonium chloride (1.1 eq) with a non-nucleophilic base like triethylamine (1.2 eq).
-
Reaction : Add the ammonia solution to the dropping funnel and add it dropwise to the stirred solution of acetic anhydride over 30 minutes at room temperature.
-
Heating : After the addition is complete, heat the mixture to reflux (~82°C) for 1 hour.
-
Purification : Cool the reaction mixture in an ice bath. Acetamide will precipitate as a white solid. Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether to remove any remaining impurities, and dry under vacuum.[12][13] A second crop of crystals can often be obtained by concentrating the mother liquor.[16]
References
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- Elsemongy, M. M., Amira, M. F., & Ahmed, A. M. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 20A, 802-805.
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- The synthesis and applic
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Validation & Comparative
A Senior Application Scientist's Guide to Acetamide Synthesis: A Comparative Analysis
Introduction: The Role of Acetamide in Modern Chemistry
Acetamide (CH₃CONH₂), the simplest amide derived from acetic acid, is a cornerstone compound with far-reaching applications across multiple industries.[1][2] Its high dielectric constant and weak alkalinity make it an excellent solvent for both organic and inorganic substances, a stabilizer in formulations like lacquers and explosives, and a plasticizer for polymers.[1][3] In the pharmaceutical sector, it serves as a critical intermediate in the synthesis of vital medicines and acts as an antidote for certain types of insecticide poisoning.[4] Given its importance, the efficient and reliable synthesis of high-purity acetamide is a frequent challenge for researchers and process chemists.
This guide provides an in-depth comparative analysis of the most common and effective methods for acetamide synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications of each method in terms of yield, scalability, and safety. This document is designed to empower researchers, scientists, and drug development professionals to select and execute the optimal synthesis strategy for their specific needs.
Logical Framework for Synthesis Method Selection
Choosing the right synthesis method depends on several factors, including the desired scale, available starting materials, required purity, and equipment limitations. The following diagram illustrates a decision-making workflow for selecting an appropriate acetamide synthesis protocol.
Sources
A Comparative Guide to the Biological Activity of 2-Chloro-N-phenylethylacetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-chloro-N-phenylethylacetamide scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and the diverse biological activities exhibited by its derivatives.[1] These compounds have demonstrated significant potential across various therapeutic areas, including antifungal, analgesic, herbicidal, and even antidepressant applications.[1][2][3][4] The reactivity of the α-haloacetamide moiety allows for straightforward chemical modification, making this class of molecules an attractive platform for developing novel therapeutic agents and agrochemicals.
This guide provides an in-depth technical comparison of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide and its analogs. We will dissect their synthesis, compare their biological performance with supporting quantitative data, elucidate their mechanisms of action, and provide detailed experimental protocols to facilitate further research and development in this promising field.
Core Synthesis Strategy: The Schotten-Baumann Reaction
The most prevalent and efficient method for synthesizing 2-chloro-N-phenylethylacetamide and its analogs is the Schotten-Baumann reaction.[1] This process involves the acylation of a primary or secondary amine (in this case, a substituted phenethylamine) with an acyl chloride (chloroacetyl chloride). The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-chloro-N-phenylethylacetamide analogs.
Detailed Synthetic Protocol: Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide (1b)[3]
-
Dissolution: Dissolve 2-methylaniline (0.02 mol) in 60 mL of glacial acetic acid. Add a saturated solution of sodium acetate.
-
Acylation: In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture while stirring.
-
Reaction: Continue stirring the mixture for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Recover the crude product by filtration.
-
Washing: Wash the product with a very dilute solution of glacial acetic acid.
-
Recrystallization: Recrystallize the product from a mixture of ethanol and water to yield the purified compound.
Comparative Biological Activities
The true value of the 2-chloro-N-phenylethylacetamide scaffold lies in the breadth of its biological effects. Below, we compare the performance of various analogs across different activities, supported by quantitative data.
Antifungal Activity: A Promising Frontier
Analogs of 2-chloro-N-phenylacetamide have demonstrated potent activity against a wide range of pathogenic fungi, including strains resistant to conventional therapies.[5]
Mechanism of Action: The antifungal effects are multifaceted. Proposed mechanisms include:
-
Ergosterol Binding: Interaction with ergosterol in the fungal plasma membrane, disrupting its integrity.[6][7]
-
Enzyme Inhibition:
-
Cell Wall Damage: Some derivatives induce damage and alterations to fungal hyphae.[9]
Caption: Proposed antifungal mechanisms of action for chloroacetamide analogs.
Comparative Performance Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of various analogs against pathogenic fungi, compared to standard antifungal agents.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Drug | MIC (µg/mL) of Ref. | Source |
| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus (strains) | 32 - 512 | 32 - 512 | Amphotericin B | 1 - 16 | [6][7] |
| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus (strains) | 32 - 512 | 32 - 512 | Voriconazole | 0.5 - 2 | [6][7] |
| 2-chloro-N-phenylacetamide | C. albicans (Fluconazole-resistant) | 128 - 256 | 512 - 1024 | Fluconazole | >64 | [5] |
| 2-chloro-N-phenylacetamide | C. parapsilosis (Fluconazole-resistant) | 128 - 256 | 512 - 1024 | Fluconazole | >64 | [5] |
| 2-chloro-N-phenylacetamide (A1Cl) | C. tropicalis & C. parapsilosis | 16 - 256 | - | Fluconazole | 16 - 512 | [8] |
| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Fusarium spp. (multi-resistant) | 12.5 - 50 | - | Amphotericin B | - | [9] |
Key Insights:
-
Substituted chloroacetamides generally exhibit greater antifungal activity than their unsubstituted counterparts.[6][7]
-
These compounds are effective against fluconazole-resistant Candida species, highlighting their potential to combat drug resistance.[5]
-
In addition to planktonic cells, these analogs show significant antibiofilm activity, inhibiting both the formation and integrity of preformed biofilms.[5][8]
-
Interestingly, combinations with standard drugs like amphotericin B and voriconazole can result in antagonistic effects, suggesting that co-administration may not be beneficial.[6][7]
Herbicidal Activity
The chloroacetamide class is well-established in agriculture. Acetochlor, a prominent member, is used to control weeds in corn and other crops.[4]
Mechanism of Action: The herbicidal mode of action involves the inhibition of very long-chain fatty acid elongases and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway essential for plant growth.[4]
Structure-Activity Relationship (SAR):
-
Studies on 2-(5-isoxazolyloxy)-acetamide derivatives revealed that potent herbicidal activity was associated with compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group.[10]
-
Specifically, N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide showed strong activity against common weeds without harming cotton crops.[10]
Analgesic and Antidepressant Activities
While less explored, the neuroactive potential of this scaffold is significant.
Analgesic Activity:
-
Quantitative data on the parent compound is limited, but studies on 2-chloro-N,N-diphenylacetamide derivatives have shown significant analgesic potential in in vivo models like the hot plate test.[1]
Antidepressant Activity:
-
A series of phenylacetamide derivatives were synthesized and evaluated for antidepressant activity using the tail suspension test (TST) and forced swimming test (FST) in mice.[3]
-
Several synthesized compounds showed moderate to good antidepressant activity, with the most potent analog demonstrating better potential than standard drugs like moclobemide, imipramine, and fluoxetine at a 30 mg/kg dose.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is highly dependent on the substitution pattern of the aryl ring.
-
Ortho-Substitution: Substitutions at the 2-position (ortho) of the phenyl ring are often poorly tolerated. This is likely due to steric hindrance with the adjacent amide oxygen or benzylic hydrogens, forcing the molecule into an unfavorable conformation and reducing potency.[11]
-
Para-Substitution: Halogen substitutions at the 4-position (para) are generally well-tolerated and can significantly increase potency. For example, a 4-chloro substitution on an aryl acetamide triazolopyridazine analog resulted in a ~25-fold increase in potency against Cryptosporidium.[11]
-
Electronic Effects: The electronic properties of substituents also play a role. For meta-substituted halogens, the change in the ring's electronics appears more significant than steric effects in determining activity.[11]
Key Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans) to a concentration of 0.5–2.5 x 10³ cells/mL in RPMI 1640 medium.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no fungus).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aliquot 100 µL from each well showing no growth onto a sterile agar plate. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Protocol 2: Analgesic Activity (Hot Plate Test)[1]
This is a standard in vivo model for evaluating centrally acting analgesics.
-
Acclimatization: Acclimate test animals (e.g., mice) to the laboratory environment.
-
Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the reaction time (e.g., paw licking, jumping). This is the baseline latency.
-
Compound Administration: Administer the test compound or a vehicle control, typically via intraperitoneal (IP) injection.
-
Post-treatment Measurement: At predetermined intervals (e.g., 30, 60, 90 minutes) after administration, place the animals back on the hot plate and measure their reaction times.
-
Data Analysis: An analgesic effect is indicated by a statistically significant increase in reaction time compared to the baseline and the control group.
Conclusion
The 2-chloro-N-phenylethylacetamide scaffold and its analogs represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their straightforward synthesis allows for the creation of diverse chemical libraries amenable to structure-activity relationship studies. The potent antifungal activity, particularly against drug-resistant strains, positions these compounds as strong candidates for the development of new anti-infective agents. Furthermore, their demonstrated herbicidal and emerging neuroactive properties underscore their broad applicability. Future research should focus on optimizing potency and selectivity, elucidating detailed mechanisms of action for different biological targets, and evaluating the pharmacokinetic and toxicological profiles of lead candidates to translate their preclinical promise into tangible applications.
References
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Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3). Retrieved January 14, 2026, from [Link]
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Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 93(suppl 3). Retrieved January 14, 2026, from [Link]
-
Machado, L. D. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84. Retrieved January 14, 2026, from [Link]
-
de Assis, E. F., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(6), 4833-4847. Retrieved January 14, 2026, from [Link]
-
de Oliveira, G. L. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal de Mycologie Médicale, 32(3), 101267. Retrieved January 14, 2026, from [Link]
-
Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. Retrieved January 14, 2026, from [Link]
-
Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 16. Retrieved January 14, 2026, from [Link]
-
Zhang, L., et al. (2012). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. Retrieved January 14, 2026, from [Link]
-
Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Eastman, K. J., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 2915-2924. Retrieved January 14, 2026, from [Link]
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Introduction: The N-Substituted Acetamide Scaffold as a Privileged Motif in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship of N-Substituted Acetamides
The N-substituted acetamide scaffold is a cornerstone in modern drug discovery, recognized as a versatile and privileged structure.[1] Its prevalence across a wide spectrum of therapeutic agents stems from its unique ability to engage in crucial hydrogen bonding interactions and adapt to diverse biological targets, including enzyme active sites and receptor binding pockets.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted acetamides, examining how subtle and significant structural modifications influence their performance as anticonvulsants, antimicrobial agents, and enzyme inhibitors. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind the design and optimization of this important chemical class.
Core Principles of the Acetamide Scaffold: A Structural Overview
The biological activity of N-substituted acetamides is profoundly influenced by the physicochemical properties of the substituents attached to the core structure. The general scaffold offers three primary points for modification: the N-substituent (R1), the alpha-carbon of the acyl group (R2), and the terminal methyl group (R3). The interplay between the electronic, steric, and lipophilic characteristics of these substituents dictates the molecule's overall efficacy, selectivity, and pharmacokinetic profile.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [2] Objective: To quantify the in vitro potency of a test compound against selected bacterial strains.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Validation: The positive control well must show clear turbidity, and the negative control well must remain clear for the assay to be valid.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The N-substituted acetamide scaffold continues to be a highly productive platform in the pursuit of novel therapeutics. The structure-activity relationships explored in this guide underscore a set of recurring principles: the profound influence of N-substituents on target engagement and lipophilicity, the critical role of substitution patterns on aromatic rings, and the potential for stereochemistry to dictate biological effect. By leveraging these insights and employing rigorous, validated experimental protocols, researchers can more effectively navigate the chemical space of N-substituted acetamides to design next-generation agents with enhanced potency, selectivity, and safety profiles.
References
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Salomé, C., Salomé-Grosjean, E., Park, K. D., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(4), 1256–1271. [Link]
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Majce, V., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
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Arora, P. K. (Year not specified). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
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Pekala, J. S., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central. [Link]
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Al-Abdullah, N. H., et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. ResearchGate. [Link]
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Unknown Author. (Year not specified). Synthesis and Biological Activity of Acetamides Containing Pyridazinones. cnki.com.cn. [Link]
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Weaver, D. F., et al. (2004). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. ResearchGate. [Link]
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Al-Abdullah, N. H., et al. (2014). Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin. MDPI. [Link]
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Khan, K. M., et al. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. PubMed. [Link]
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Liu, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4877. [Link]
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Wang, Z., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Acetamide-Substituted Doravirine and Its Prodrugs as Potent HIV-1 NNRTIs. PubMed. [Link]
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Yildirim, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11559–11573. [Link]
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El-Sayed, N. N. E., et al. (2020). Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents. International Journal of Nanomedicine, 15, 3241–3261. [Link]
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Merk, D., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 337-352. [Link]
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Khan, K. M., et al. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Analytical Techniques for Chloroacetamide Herbicides
This guide provides a comprehensive comparison of analytical techniques for the detection and quantification of chloroacetamide herbicides and their metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various methodologies, offering insights into their principles, practical applications, and comparative performance. Our focus is on providing a scientifically robust and experience-driven perspective to aid in the selection of the most appropriate analytical strategy for your specific research needs.
Introduction: The Analytical Imperative for Chloroacetamide Monitoring
Chloroacetamide herbicides are among the most widely used pesticides in modern agriculture due to their high efficacy in weed control.[1] However, their extensive application raises environmental and health concerns due to their potential toxicity and the prevalence of their degradation products in soil and water systems.[1][2] The parent compounds and, notably, their more mobile and persistent ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites are frequently detected in ground and surface water.[3] This necessitates the development and application of sensitive and reliable analytical methods to monitor their presence in various environmental matrices and ensure regulatory compliance and public safety.
This guide will explore and compare the predominant analytical techniques employed for chloroacetamide analysis: liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and immunoassays. We will also briefly touch upon the emerging field of electrochemical sensors.
Chromatographic Techniques: The Gold Standard for Quantification
Chromatographic methods, particularly when coupled with mass spectrometry, represent the gold standard for the selective and sensitive quantification of chloroacetamides and their metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography, especially when paired with tandem mass spectrometry (LC-MS/MS), is the most powerful and widely adopted technique for the analysis of chloroacetamide herbicides and their polar degradates.[3][4]
Principle of Operation: LC separates compounds in a liquid mobile phase based on their physicochemical interactions with a stationary phase packed in a column. The separated analytes are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions, significantly reducing matrix interference and enhancing confidence in analyte identification.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The most common LC mode for chloroacetamide analysis is reversed-phase, typically using a C18 column.[5] This is because the parent herbicides and their metabolites have sufficient hydrophobicity to be retained on the nonpolar stationary phase while being eluted with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[6][7]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is crucial for efficiently separating a range of analytes with varying polarities, from the more polar metabolites to the less polar parent compounds, within a reasonable timeframe.
-
Elevated Column Temperature: Increasing the column temperature, for instance to 65°C, can significantly improve the chromatographic peak shape for some chloroacetamide metabolites that may exhibit stereoisomerism.[5][7]
-
UPLC/UHPLC: The use of Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which utilize smaller particle size columns, can lead to faster analysis times and improved resolution compared to traditional HPLC.[5] For instance, a UPLC-MS/MS method can reduce the runtime to 14 minutes from the 35-60 minutes typical of older HPLC methods.
Caption: Workflow for chloroacetamide analysis by LC-MS/MS.
This protocol is a representative example for the analysis of chloroacetamide ESA and OA metabolites.
1. Sample Preparation (Solid-Phase Extraction - SPE)
- To a 250 mL water sample, add the appropriate internal standards.
- Condition a graphitized carbon SPE cartridge with the appropriate solvents.
- Pass the water sample through the SPE cartridge at a controlled flow rate.
- Wash the cartridge to remove interferences.
- Elute the analytes with a suitable solvent mixture (e.g., 80/20 methanol/water).
- Dry the eluate under a gentle stream of nitrogen and reconstitute in 1 mL of 5 mM ammonium acetate.
2. UPLC-MS/MS Analysis
- Chromatographic System: Waters ACQUITY UPLC or equivalent.
- Column: C18, e.g., 2.1 x 100 mm, 1.7 µm particle size.
- Column Temperature: 65°C.[5]
- Mobile Phase A: Water with 5 mM ammonium acetate.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to separate the analytes of interest.
- Injection Volume: 10-20 µL.
- Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ion mode is typically used for ESA and OA metabolites.[5]
- Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-product ion transitions for each analyte and internal standard. For example, for Alachlor ESA and Acetochlor ESA, a common transition is 314 > 80.[5]
3. Data Analysis
- Integrate the peak areas for each analyte and internal standard.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Quantify the concentration of chloroacetamides in the samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of chloroacetamides, particularly the parent compounds which are more volatile.[2][4]
Principle of Operation: GC separates volatile and thermally stable compounds in the gas phase. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. The separated compounds then enter the mass spectrometer for detection and identification.
Causality Behind Experimental Choices:
-
Derivatization: Many chloroacetamide metabolites are polar and not sufficiently volatile for direct GC analysis.[8] Derivatization, a chemical reaction to convert the analyte into a more volatile and thermally stable derivative, is often necessary.[9] For acidic metabolites, esterification is a common derivatization approach.
-
Large Volume Injection: To achieve low detection limits, large volume injection techniques can be employed to introduce more of the sample extract onto the GC column.[2]
-
Column Selection: A 5% phenyl methylpolysiloxane phase column is a common choice, offering good separation for a wide range of pesticides.[9]
This protocol is a generalized example.
1. Sample Preparation (Liquid-Liquid or Solid-Phase Extraction)
- Extract the water sample with a suitable organic solvent like dichloromethane.
- Alternatively, use a solid-phase extraction cartridge (e.g., C18) to concentrate the analytes.
- Dry the extract over anhydrous sodium sulfate and concentrate to a final volume.
2. Derivatization (if necessary for polar metabolites)
- Add a derivatizing agent (e.g., diazomethane or a silylating agent) to the extract.
- Heat the mixture to complete the reaction.
- Neutralize any excess reagent.
3. GC-MS Analysis
- GC System: Agilent 7890B GC or equivalent.
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute all compounds.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Data Acquisition: Selected Ion Monitoring (SIM) mode to enhance sensitivity by monitoring characteristic ions for each target analyte.
Immunoassays: Rapid Screening Tools
Immunoassays, particularly in the format of lateral flow immunoassays (LFIA), have emerged as valuable tools for the rapid and sensitive screening of chloroacetamide herbicides.[10][11][12]
Principle of Operation: These assays are based on the highly specific binding between an antibody and its target antigen (the chloroacetamide herbicide). In a competitive LFIA format, the sample is mixed with labeled antibodies. This mixture then flows along a membrane strip containing a "test line" with immobilized chloroacetamide-protein conjugate and a "control line." If the sample contains the target herbicide, it will bind to the labeled antibodies, preventing them from binding to the test line. The signal intensity at the test line is therefore inversely proportional to the concentration of the herbicide in the sample.
Caption: Principle of a competitive lateral flow immunoassay.
Advantages:
-
Speed: Results can be obtained in minutes (e.g., 12 minutes).[11][12]
-
Portability: LFIAs are suitable for on-site and in-field testing without the need for extensive laboratory equipment.[13]
-
High Sensitivity: Recent developments using fluorescent nanoparticles and machine learning algorithms have achieved very low limits of detection (LODs), in the range of 0.08 to 0.51 ng/mL for different chloroacetamides.[11][12]
Limitations:
-
Cross-Reactivity: The antibodies may bind to structurally similar compounds, leading to potential false positives.[14]
-
Semi-Quantitative: While quantitative readers are available, LFIAs are primarily screening tools, and positive results often require confirmation by a chromatographic method.
-
Matrix Effects: Complex sample matrices can interfere with the assay's performance.
Electrochemical Sensors: An Emerging Frontier
Electrochemical sensors are a promising area of research for the detection of a wide range of environmental contaminants, including pesticides.[15][16][17]
Principle of Operation: These sensors measure the change in an electrical signal (e.g., current or potential) that occurs when the target analyte interacts with a specifically modified electrode surface. The modification of electrodes with nanomaterials, such as carbon nanotubes or metal nanoparticles, can enhance the sensor's sensitivity and selectivity.[15] While still in development for routine chloroacetamide analysis, electrochemical sensors offer the potential for low-cost, portable, and real-time monitoring.[18]
Comparative Performance of Analytical Techniques
The choice of an analytical technique depends on various factors, including the specific research question, required sensitivity, sample throughput, and available resources.
| Feature | LC-MS/MS | GC-MS | Immunoassay (LFIA) | Electrochemical Sensors |
| Selectivity | Very High | High | Moderate to High | Moderate to High |
| Sensitivity | Very High (ppt to ppb) | High (ppb) | Very High (ppb to ppt) | High (ppb to ppm) |
| Quantification | Excellent | Excellent | Semi-quantitative to Quantitative | Quantitative |
| Analysis Time | 15-30 min per sample | 20-40 min per sample | < 15 min per sample | Seconds to minutes |
| Throughput | High (with autosampler) | Moderate | Very High | High |
| Cost | High (instrumentation) | High (instrumentation) | Low (per test) | Low (per sensor) |
| Expertise | High | High | Low | Moderate |
| Confirmation | Confirmatory | Confirmatory | Screening (requires confirmation) | Screening/Quantitative |
| Analytes | Parents & Metabolites | Parents & Derivatized Metabolites | Mostly Parent Compounds | Specific target analytes |
Conclusion: Selecting the Right Tool for the Job
The analytical landscape for chloroacetamide herbicides is dominated by powerful and reliable chromatographic techniques. LC-MS/MS stands out as the most versatile and sensitive method, capable of simultaneously quantifying both parent compounds and their polar metabolites at trace levels, making it the preferred choice for regulatory monitoring and in-depth environmental studies.[3][7] GC-MS remains a robust and valuable technique, particularly for the analysis of the more volatile parent chloroacetamides.[2]
Immunoassays , with their rapid response times and ease of use, provide an excellent complementary screening tool. They are ideal for high-throughput analysis and field-based applications where a quick indication of contamination is required.[11][13] Positive results from immunoassays should, however, be confirmed by a chromatographic method. Electrochemical sensors represent an exciting future direction, with the potential to revolutionize on-site and real-time environmental monitoring.
References
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SIELC Technologies. Separation of Chloroacetamide on Newcrom R1 HPLC column. [Link]
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ResearchGate. Time-resolved Fluorescent Nanoparticle-based Dual Mode Lateral Flow Immunoassay for Sensitive Analysis of Chloroacetamide Herbicides with Broadened Detection Range. [Link]
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Waters. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]
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MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]
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ACS Publications. Dual-Mode Fluorescent/Intelligent Lateral Flow Immunoassay Based on Machine Learning Algorithm for Ultrasensitive Analysis of Chloroacetamide Herbicides. [Link]
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PubMed. Dual-Mode Fluorescent/Intelligent Lateral Flow Immunoassay Based on Machine Learning Algorithm for Ultrasensitive Analysis of Chloroacetamide Herbicides. [Link]
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PubMed. Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. [Link]
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Figshare. Dual-Mode Fluorescent/Intelligent Lateral Flow Immunoassay Based on Machine Learning Algorithm for Ultrasensitive Analysis of Chloroacetamide Herbicides. [Link]
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Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]
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ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. [Link]
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ACS Publications. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. [Link]
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Oxford Academic. LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats. [Link]
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PubMed Central. A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment. [Link]
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ResearchGate. Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. [Link]
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OSTI.gov. Selective trace analysis of chloroacetamide herbicides in food samples using dummy molecularly imprinted solid phase extraction based on chemometrics and quantum chemistry. [Link]
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Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]
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PubChem. Chloroacetamide. [Link]
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USGS. Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water. [Link]
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MDPI. Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review. [Link]
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ScienceDirect. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. [Link]
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SpringerLink. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide active pharmaceutical ingredient. [Link]
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PubMed Central. Electrochemical Sensors for Chloramphenicol: Advances in Food Safety and Environmental Monitoring. [Link]
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PubMed. Electrochemical Sensors for Chloramphenicol: Advances in Food Safety and Environmental Monitoring. [Link]
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ResearchGate. Electrochemical Sensor Based on CoMgFe-Trimetallic Layered Double Hydroxides for Flubendiamide Detection in Water Samples. [Link]
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Kyung Hee University. Electrochemical environmental sensors based on La-doped zeolitic imidazolate framework-67 functionalized with L-cysteine for simultaneous detection of Cd2+ and Hg2+. [Link]
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A Comparative Guide to Purity Validation of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
Introduction: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel intermediates like 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide, which serve as building blocks in the synthesis of active pharmaceutical ingredients (APIs), rigorous purity validation is paramount. The presence of even trace-level impurities can have unforeseen consequences, potentially altering pharmacological activity, inducing toxicity, or compromising the stability of the final drug product.
This guide provides a comprehensive comparison of the primary analytical methodologies for validating the purity of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection and execution of these techniques, all grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]
Understanding the Analyte and its Potential Impurities
This compound is typically synthesized via the acylation of 2-(2-methylphenyl)ethylamine with chloroacetyl chloride.[3][5] This synthetic route, while efficient, can introduce several potential impurities that a robust analytical method must be able to separate and quantify.
Potential Impurities Include:
-
Starting Materials: Unreacted 2-(2-methylphenyl)ethylamine and residual chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
By-products: Di-acylated products where the secondary amine of the initial product is further acylated, or other side-reaction products.
-
Degradation Products: Hydrolysis of the amide bond or the chloroacetyl group under certain pH and temperature conditions.
A successful purity validation strategy must be specific enough to distinguish the main compound from these and other potential impurities.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for purity determination is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., sensitivity, selectivity, and whether the method is for routine quality control or for the characterization of unknown impurities).
Below is a comparative summary of the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification. | Intrinsic quantitative measurement based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[6] |
| Primary Use | Routine purity assessment, quantification of known impurities, and stability testing. | Identification and quantification of volatile impurities and by-products; structural elucidation of unknown volatile compounds. | Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation.[7][8][9] |
| Selectivity | High, tunable through column chemistry and mobile phase composition. | Very high, based on both chromatographic retention time and mass fragmentation patterns. | Very high, based on unique chemical shifts of different nuclei in the molecule. |
| Sensitivity | High (ng to µg range). | Very high (pg to ng range). | Moderate (µg to mg range). |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
| Destructive? | Yes. | Yes. | No. |
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Testing
HPLC is the most widely used technique for purity analysis in the pharmaceutical industry due to its versatility, robustness, and high-throughput capabilities. For a moderately polar compound like this compound, a reversed-phase HPLC method with UV detection is highly suitable.
Causality in HPLC Method Development
The choice of a C18 stationary phase is based on the non-polar nature of the phenyl and ethyl groups of the analyte, promoting retention via hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound, with the organic modifier (acetonitrile) concentration being a critical parameter to control retention time and resolution from impurities. The addition of a small amount of acid, such as formic or phosphoric acid, helps to ensure sharp peak shapes by suppressing the ionization of any free silanol groups on the stationary phase. UV detection at a wavelength corresponding to an absorbance maximum of the aromatic ring provides good sensitivity.
Representative HPLC-UV Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
Validation of the HPLC Method
The validation of this method would be performed according to ICH Q2(R2) guidelines and would include the following parameters:[1][2][3][4]
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and a placebo. The peak purity should be assessed using a diode array detector.
-
Linearity: Assessed over a range of concentrations (e.g., 0.01 mg/mL to 0.15 mg/mL) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels, with recovery typically expected to be within 98.0-102.0%.
-
Precision:
-
Repeatability: Multiple injections of the same sample, with a relative standard deviation (RSD) of <1.0%.
-
Intermediate Precision: Analysis on different days with different analysts, with an RSD of <2.0%.
-
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
Caption: Workflow for HPLC-UV Purity Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis. For this compound, it provides an orthogonal method to HPLC, offering a higher degree of certainty in impurity identification through its mass fragmentation patterns.
Rationale for GC-MS Analysis
The analyte is sufficiently volatile to be analyzed by GC, although derivatization could be employed to improve peak shape if needed. The primary advantage of GC-MS is the mass spectrometer, which acts as a highly specific detector. Electron ionization (EI) of the molecule will produce a unique fragmentation pattern that can be used to confirm the structure of the main peak and to identify unknown impurities by comparing their spectra to mass spectral libraries.
Representative GC-MS Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Interpretation in GC-MS
The total ion chromatogram (TIC) will show the separation of the components. The mass spectrum of the main peak should be consistent with the structure of this compound. Key fragmentation patterns would likely include the loss of the chloroacetyl group and cleavage at the ethyl bridge. Impurities can be identified by their retention times and unique mass spectra.
Caption: Workflow for GC-MS Impurity Profiling.
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.[7][8][9] It relies on the direct relationship between the integrated NMR signal and the number of protons giving rise to that signal.
Why qNMR is a Self-Validating System
The inherent quantitative nature of NMR makes it a powerful tool for purity assessment. By using a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly. This method is less susceptible to variations in detector response that can affect chromatographic techniques. For this compound, the distinct signals of the aromatic, ethyl, and methyl protons provide multiple opportunities for quantification.
Representative qNMR Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d or DMSO-d6).
-
Certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
Data Processing: Careful phasing and baseline correction are crucial for accurate integration.
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Caption: Logical Framework of qNMR for Absolute Purity.
Conclusion: An Integrated Approach to Purity Validation
No single analytical technique is universally superior; rather, the most robust approach to purity validation of this compound involves the strategic integration of multiple methods.
-
HPLC-UV is the ideal choice for routine quality control, offering high throughput and excellent quantitative performance for known impurities.
-
GC-MS serves as a powerful orthogonal technique, essential for identifying and quantifying volatile impurities and providing definitive structural confirmation of the main component and its by-products.
-
qNMR provides an absolute measure of purity, acting as a primary method to qualify reference standards and to provide an independent verification of purity without reliance on chromatographic response factors.
By employing these techniques in a complementary fashion, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring its suitability for downstream applications and ultimately contributing to the development of safe and effective medicines.
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International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
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BiochemSphere. Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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A Comparative Study of N-Alkyl vs. N-Aryl Acetamides: A Guide for Researchers
For Immediate Publication
[Shanghai, China] – In the landscape of organic chemistry and drug development, acetamides represent a foundational structural motif. The substitution at the nitrogen atom, specifically the comparison between an alkyl and an aryl group, gives rise to two distinct classes of compounds—N-alkyl and N-aryl acetamides—with divergent physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of these two classes, offering experimental insights and data to inform research and development endeavors.
Structural and Electronic Differences
The core distinction between N-alkyl and N-aryl acetamides lies in the nature of the substituent attached to the nitrogen atom. N-alkyl acetamides feature a saturated carbon (sp³ hybridized) bonded to the nitrogen, whereas N-aryl acetamides have an aromatic ring (sp² hybridized carbon) directly attached to the nitrogen.[1] This fundamental difference profoundly influences the electronic environment of the amide bond.
In N-aryl acetamides, the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance. This delocalization reduces the electron density on the nitrogen, making it less basic compared to its N-alkyl counterpart. Conversely, the alkyl group in N-alkyl acetamides is electron-donating through an inductive effect, which increases the electron density on the nitrogen atom.
Synthesis and Reactivity
The synthetic routes to N-alkyl and N-aryl acetamides often differ, reflecting their distinct reactivity profiles.
N-Alkyl Acetamides: A common method for synthesizing N-alkyl amides is the N-alkylation of a primary amide with an alkyl halide.[2][3] This reaction typically requires a strong base to deprotonate the amide, making the nitrogen nucleophilic enough to attack the alkyl halide.[2] Another approach involves the direct coupling of amides with alcohols, which is considered an attractive process as water is the only byproduct.[3]
N-Aryl Acetamides: The synthesis of N-aryl acetamides can be more complex. Classical methods often involve the cross-coupling of amides with aryl halides, which may necessitate the use of transition metal catalysts and harsh reaction conditions.[4] More recent, milder, and metal-free methods have been developed, such as the amination of aryltriazenes with acetonitrile.[4][[“]][6]
The differing nucleophilicity of the nitrogen atom also impacts their reactivity in subsequent chemical transformations. The less nucleophilic nitrogen of N-aryl acetamides can influence their participation in reactions requiring nucleophilic attack.
Comparative Physicochemical Properties
The structural and electronic disparities between N-alkyl and N-aryl acetamides manifest in their physical properties.
| Property | N-Alkyl Acetamides | N-Aryl Acetamides | Rationale |
| Melting Point | Generally lower | Generally higher | The planar aromatic ring in N-aryl acetamides allows for more efficient crystal packing and stronger intermolecular π-π stacking interactions, leading to higher melting points. For example, N-phenylacetamide has a melting point of 112–114 °C.[4] |
| Boiling Point | Variable, depends on alkyl chain length and branching | Generally higher | Increased molecular weight and intermolecular forces in N-aryl acetamides contribute to higher boiling points.[7] |
| Solubility | More soluble in polar protic solvents | Less soluble in polar protic solvents, more soluble in nonpolar solvents | The ability of N-alkyl amides to participate in hydrogen bonding can enhance their solubility in protic solvents.[7] The aromatic ring in N-aryl acetamides increases their lipophilicity. |
| Basicity | More basic | Less basic | The nitrogen lone pair in N-aryl acetamides is delocalized into the aromatic ring, reducing its availability to accept a proton. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[8] |
Table 1: Comparative Physicochemical Properties of N-Alkyl vs. N-Aryl Acetamides
Spectroscopic Characterization
The structural differences are readily observable through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: In N-aryl acetamides, the protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.0 ppm). The N-H proton signal can also be influenced by the electronic nature of the substituent. For N-phenylacetamide, the aromatic protons appear at δ 7.08-7.52 ppm.[4] In N-alkyl acetamides, the protons on the alkyl chain will have characteristic chemical shifts depending on their proximity to the nitrogen atom.
-
¹³C NMR: The carbonyl carbon in N-aryl acetamides is generally more deshielded (appears at a higher chemical shift) compared to N-alkyl acetamides due to the electron-withdrawing nature of the aryl group. The carbons of the aromatic ring will also be evident. For N-phenylacetamide, the carbonyl carbon appears at δ 169.2 ppm.[4]
-
IR Spectroscopy: The C=O stretching frequency in the IR spectrum is a key diagnostic peak. For N-aryl acetamides, this peak is often observed at a slightly higher wavenumber compared to N-alkyl acetamides due to the resonance effect which strengthens the C=O bond.
Biological Activity and Applications
Both N-alkyl and N-aryl acetamides are prevalent scaffolds in biologically active compounds, though their applications often diverge.
N-Alkyl Acetamides: This class of compounds has been investigated for a range of biological activities, including insecticidal and anticonvulsant properties.[9][10] The nature of the alkyl group can significantly influence steric hindrance and lipophilicity, which in turn affects their biological target interactions.[7][11][12]
N-Aryl Acetamides: N-aryl acetamides are a cornerstone in medicinal chemistry, with a broad spectrum of reported biological activities. These include:
-
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potential of N-aryl acetamides as antibacterial and antifungal agents.[13][14][15] The presence of certain substituents on the aryl ring can enhance this activity.[15]
-
Antimalarial Activity: Aryl amino acetamides have been identified as potent antimalarial agents that target the lipid-transfer protein PfSTART1 in Plasmodium falciparum.[16][17]
-
Anticancer Activity: Some aryl acetamidine derivatives have shown antiglioma activity by selectively inhibiting inducible nitric oxide synthase (iNOS).[18]
The rigid structure and potential for diverse substitution on the aromatic ring make N-aryl acetamides a versatile template for drug design.
Experimental Protocols
Protocol 1: General Synthesis of an N-Aryl Acetamide
This protocol is a general representation based on modern synthetic methods.[4][6]
-
Reaction Setup: To a solution of an appropriate aryltriazene (1.0 mmol) in acetonitrile (5 mL), add a Brønsted acidic ionic liquid (BAIL) as a promoter.
-
Reaction Conditions: Stir the mixture at ambient temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Comparative Solubility Test
-
Sample Preparation: Prepare saturated solutions of an N-alkyl acetamide and an N-aryl acetamide in both a polar solvent (e.g., water or ethanol) and a nonpolar solvent (e.g., hexane or toluene) at a controlled temperature.
-
Equilibration: Agitate the solutions for a set period to ensure equilibrium is reached.
-
Quantification: Carefully decant a known volume of the supernatant from each solution and evaporate the solvent.
-
Analysis: Weigh the remaining solid to determine the solubility of each compound in the respective solvents.
Visualization of Key Concepts
Caption: Key property differences between N-alkyl and N-aryl acetamides.
Caption: Workflow for the comparative study of acetamides.
Conclusion
The choice between an N-alkyl and an N-aryl substituent on an acetamide core has profound implications for the molecule's properties and potential applications. N-aryl acetamides, with their rigid, planar structure and tunable electronic properties, offer a versatile platform for the development of therapeutic agents, particularly in the fields of infectious diseases and oncology. N-alkyl acetamides, while perhaps less explored in drug discovery, present opportunities where properties like higher basicity and different solubility profiles are desirable. A thorough understanding of the fundamental differences outlined in this guide is crucial for researchers and drug development professionals seeking to leverage the rich chemistry of acetamides.
References
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- Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Consensus.
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- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing.
- Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
- Synthesis and Biological Activity of Acetamides Containing Pyridazinones. Journal of the Korean Chemical Society.
- A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. Benchchem.
- Synthesis of N-(Aryl)-2-(phenylselanyl)acetamides and their antimicrobial activities.
- Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and c
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- The synthesis and applic
- Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH.
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A Comparative In Vitro Efficacy Analysis of Chloroacetamide Derivatives as Potential Antimicrobial Agents
This guide provides an in-depth comparative analysis of the in vitro efficacy of chloroacetamide derivatives, a class of compounds demonstrating significant potential as antimicrobial agents. Due to the limited publicly available data on 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide, this guide will focus on a well-studied representative, 2-chloro-N-phenylacetamide , to illustrate the evaluation process and comparative efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial therapies.
Introduction: The Rising Profile of Chloroacetamides in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial and antifungal activities. Chloroacetamide derivatives have emerged as a promising class of compounds, characterized by a reactive chloroacetyl group that can engage with biological targets.[1] The versatility of the chloroacetamide backbone allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.
Numerous studies have highlighted the broad-spectrum antimicrobial potential of chloroacetamides. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][3][4][5] The presence of the chlorine atom on the alpha-carbon is often crucial for their biological activity, enhancing their ability to interact with target molecules.[6][7] This guide will delve into the in vitro assays used to characterize the efficacy of these compounds, using 2-chloro-N-phenylacetamide as a case study, and compare its performance against established antimicrobial agents.
Unraveling the Mechanism of Action: A Multifaceted Approach
The antimicrobial activity of chloroacetamide derivatives is believed to stem from their ability to act as alkylating agents, targeting nucleophilic residues in essential biomolecules. While the precise mechanism can vary between different derivatives and target organisms, a key proposed pathway involves the inhibition of critical enzymes necessary for microbial survival.
A plausible mechanism of action, particularly for their antifungal properties, involves interaction with the fungal cell membrane. Evidence suggests that some chloroacetamides can bind to ergosterol, a vital component of the fungal plasma membrane, leading to membrane disruption and cell death.[8] Another potential target is the inhibition of DNA synthesis through the disruption of enzymes like thymidylate synthase.[8] In bacteria, a likely target is the penicillin-binding protein (PBP), an enzyme crucial for maintaining the integrity of the bacterial cell wall.[7] Inhibition of PBP leads to cell lysis and bacterial death.[7]
Caption: Putative mechanisms of action for chloroacetamide derivatives.
Comparative In Vitro Efficacy: A Data-Driven Assessment
The in vitro efficacy of antimicrobial compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MFC/MBC is the lowest concentration that results in microbial death.
The following table summarizes the in vitro antifungal activity of 2-chloro-N-phenylacetamide (A1Cl) against various strains of Aspergillus flavus, a common fungal pathogen. For comparison, data for the standard antifungal agents Amphotericin B and Voriconazole are also included.
| Microorganism | Compound | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Aspergillus flavus (Strain 1) | 2-chloro-N-phenylacetamide | 16 - 256 | 32 - 512 | [8] |
| Aspergillus flavus (Strain 2) | 2-chloro-N-phenylacetamide | 16 - 256 | 32 - 512 | [8] |
| Aspergillus flavus (Multiple Strains) | Amphotericin B | 1 - 16 | 2 - 32 | [8] |
| Aspergillus flavus (Multiple Strains) | Voriconazole | 0.5 - 2 | 2 | [8] |
Note: The range in MIC and MFC values for 2-chloro-N-phenylacetamide reflects testing against multiple strains of A. flavus.
These data indicate that while 2-chloro-N-phenylacetamide demonstrates antifungal activity, its potency is lower than that of the established antifungal drugs Amphotericin B and Voriconazole against Aspergillus flavus. However, its novel mechanism of action could be advantageous in overcoming existing resistance mechanisms.
Experimental Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing
The following protocols are standard methodologies for determining the MIC and MFC of a compound against fungal pathogens, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., 2-chloro-N-phenylacetamide)
-
Standard antifungal agents (e.g., Amphotericin B, Voriconazole)
-
Fungal isolate (e.g., Aspergillus flavus)
-
RPMI-1640 medium, double-concentrated
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the fungal isolate in sterile saline. Adjust the suspension to a concentration of approximately 0.5–4 x 10⁴ CFU/mL using a spectrophotometer.
-
Plate Preparation:
-
Add 100 µL of double-concentrated RPMI-1640 medium to each well of a 96-well plate.
-
In the first well of a row, add 100 µL of the test compound at a high starting concentration (e.g., 1024 µg/mL).
-
-
Serial Dilution: Perform a 2-fold serial dilution of the test compound across the row by transferring 100 µL from the first well to the second, and so on.
-
Inoculation: Add 10 µL of the prepared fungal inoculum to each well.
-
Controls: Include a positive control (fungal inoculum in RPMI without any compound) and a negative control (RPMI medium only).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 35°C) for 48-72 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed after the MIC determination to ascertain whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).
Materials:
-
MIC plate from the previous assay
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile inoculating loop or pipette tips
Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot the aliquot onto a labeled SDA plate.
-
Incubate the SDA plates at 35°C for 48-72 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the SDA plate.
Caption: Workflow for MIC and MFC determination.
Conclusion and Future Directions
The in vitro assays detailed in this guide provide a robust framework for evaluating the antimicrobial efficacy of novel compounds like 2-chloro-N-phenylacetamide and its derivatives. While the representative compound shows moderate antifungal activity, the broader class of chloroacetamides remains a fertile ground for the discovery of new antimicrobial agents. Future research should focus on synthesizing and screening a wider array of derivatives to identify candidates with improved potency and a favorable safety profile. Furthermore, elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation chloroacetamide-based antimicrobials.
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Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate. [Link]
-
Gao, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. National Institutes of Health. [Link]
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Machado, M. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Taylor & Francis Online. [Link]
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Cordeiro, R. A., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. National Institutes of Health. [Link]
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Gessner, G., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
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Gao, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. [Link]
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Gao, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. [Link]
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Machado, M. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. ResearchGate. [Link]
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Cordeiro, R. A., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. ResearchGate. [Link]
-
Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. PubMed Central. [Link]
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Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. [Link]
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Gao, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PubMed. [Link]
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Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Institutes of Health. [Link]
-
Böger, P. (2025). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
-
Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]
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A Senior Application Scientist's Guide to Differentiating Acetamide Isomers Using Spectroscopy
In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the spectroscopic data for two common isomers with the formula C₂H₅NO: Acetamide and its structural isomer, N-methylformamide. As a senior application scientist, my objective is to not only present the data but to explain the underlying principles that make spectroscopic techniques indispensable for unambiguous isomer differentiation.
The Isomers: A Subtle but Critical Difference
At first glance, Acetamide (an ethanamide) and N-methylformamide are simple molecules. Both possess a molecular weight of 59.07 g/mol [1][2][3][4]. However, the placement of the methyl group fundamentally alters their chemical environment and, consequently, their interaction with electromagnetic radiation.
-
Acetamide: A primary amide with a methyl group attached to the carbonyl carbon (CH₃CONH₂).
-
N-methylformamide: A secondary amide with a methyl group attached to the nitrogen atom (HCONHCH₃).
This structural variance is the key to their differentiation using the powerful analytical techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Overall Analytical Workflow
A multi-technique approach is crucial for the confident elucidation of isomeric structures. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system.
Caption: General workflow for isomeric differentiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups based on their characteristic vibrational frequencies.[5][6][7] The primary differentiator between our two isomers lies in the N-H bonds.
Causality Behind the Spectra:
-
Acetamide (Primary Amide): The -NH₂ group gives rise to two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[8][9]
-
N-methylformamide (Secondary Amide): The single N-H bond results in only one stretching band in this region.[8][10] This is an unambiguous diagnostic feature.
Additionally, the C=O (Amide I) and N-H bend (Amide II) bands provide secondary confirmation. While the C=O stretches appear in a similar region (1680-1630 cm⁻¹) for all amides due to conjugation, the N-H bend is a key feature.[8][11]
Comparative IR Data
| Vibrational Mode | Acetamide (Primary Amide) | N-methylformamide (Secondary Amide) | Rationale for Difference |
| N-H Stretch | Two peaks: ~3350 & ~3180 cm⁻¹ | One peak: ~3300 cm⁻¹ | Primary amides have asymmetric and symmetric stretches of the NH₂ group; secondary amides have only one N-H bond.[8] |
| C=O Stretch (Amide I) | ~1670 cm⁻¹ | ~1680 cm⁻¹ | Both fall within the typical amide range.[8][11] Minor shifts are due to different electronic environments. |
| N-H Bend (Amide II) | ~1600-1620 cm⁻¹ | ~1550 cm⁻¹ | This band arises from the interaction of N-H bending and C-N stretching. Its position is characteristic of the amide type.[10] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a common technique requiring minimal sample preparation.[12]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of ambient air, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid (acetamide) or liquid (N-methylformamide) sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan. The instrument directs an infrared beam into the crystal, where it reflects and interacts with the sample at the surface.[12]
-
Data Processing: The resulting interferogram is converted to a spectrum (absorbance vs. wavenumber) via a Fourier Transform.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectroscopy
Causality Behind the Spectra: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms (like O and N) "deshield" nearby protons, causing them to resonate at a higher frequency (further downfield). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal.
-
Acetamide: We expect two signals: one for the methyl (CH₃) protons and one for the amide (NH₂) protons. The CH₃ protons are adjacent to a carbonyl group, while the NH₂ protons are broad due to quadrupole broadening and exchange with trace water.
-
N-methylformamide: This isomer presents a more complex spectrum due to restricted rotation around the C-N amide bond, often leading to the presence of both cis and trans rotamers.[13] This results in two sets of signals. We expect a signal for the formyl proton (H-C=O), the N-H proton, and the N-methyl (N-CH₃) protons. The formyl and N-methyl protons will appear as doublets due to coupling with the N-H proton.
Comparative ¹H NMR Data
| Compound | Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Acetamide | -CH ₃ | ~2.0 | Singlet | 3H | Adjacent to C=O, no neighboring protons. |
| -NH ₂ | ~6.5 - 7.5 | Broad Singlet | 2H | Amide protons, often broad. | |
| N-methylformamide | -N-CH ₃ | ~2.8 (trans), ~2.9 (cis) | Doublet | 3H | Coupled to the N-H proton. |
| (cis/trans isomers) | N-H | ~7.6 (trans), ~7.2 (cis) | Broad Singlet/Quartet | 1H | Coupled to both formyl and methyl protons. |
| H -C=O | ~8.0 (trans), ~8.2 (cis) | Doublet | 1H | Formyl proton, coupled to N-H. |
Note: Chemical shifts can vary based on solvent and concentration.
¹³C NMR Spectroscopy
Causality Behind the Spectra: Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbonyl carbons are highly deshielded and appear far downfield.
-
Acetamide: Two signals are expected: one for the methyl carbon and one for the carbonyl carbon.[14]
-
N-methylformamide: Two signals are expected: one for the N-methyl carbon and one for the formyl carbon.[15][16]
Comparative ¹³C NMR Data
| Compound | Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
| Acetamide | C H₃ | ~23 | Aliphatic carbon adjacent to a carbonyl. |
| C =O | ~177 | Highly deshielded carbonyl carbon. | |
| N-methylformamide | N-C H₃ | ~26 (trans), ~31 (cis) | Aliphatic carbon attached to nitrogen. |
| C =O | ~163 (trans), ~166 (cis) | Deshielded formyl carbon. |
Experimental Protocol: Acquiring NMR Spectra
Caption: Standard workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR (higher for ¹³C) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[17][18]
-
Instrument Setup: Insert the tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field and "shim" to optimize field homogeneity for better resolution.[18]
-
Acquisition: Set the appropriate parameters (pulse sequence, number of scans) and acquire the Free Induction Decay (FID) signal.[19]
-
Processing: The FID is converted into a frequency-domain spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and calibrated using a reference standard like Tetramethylsilane (TMS) set to 0 ppm.[17]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization.
Causality Behind the Spectra: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation known as the molecular ion (M⁺•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The pattern of fragmentation is a molecular fingerprint.
-
Molecular Ion (M⁺•): Both isomers have the same molecular formula (C₂H₅NO), which contains one nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Both acetamide and N-methylformamide show a molecular ion peak at a mass-to-charge ratio (m/z) of 59.[2][4]
-
Fragmentation: The key to differentiation is how the molecular ions break apart. The most stable carbocations and neutral radical losses will dictate the major fragment peaks observed.
-
Acetamide: A characteristic fragmentation for primary amides is the α-cleavage (cleavage of the bond adjacent to the carbonyl group) to lose a methyl radical (•CH₃), resulting in a base peak at m/z 44, corresponding to the [CONH₂]⁺ ion.[20]
-
N-methylformamide: The most likely fragmentation is cleavage of the C-N bond, losing a formyl radical (•CHO) to give an ion at m/z 30 ([CH₃NH]⁺) or cleavage of the N-CH₃ bond to lose a methyl radical (•CH₃) to give an ion at m/z 44 ([HCONH]⁺). However, the most prominent fragmentation is often the loss of a hydrogen atom to form a stable iminium cation at m/z 58.
-
Comparative Mass Spectrometry Data
| m/z Value | Acetamide | N-methylformamide | Fragment Identity / Rationale |
| 59 | M⁺• (High abundance) | M⁺• (High abundance) | Molecular Ion [C₂H₅NO]⁺• |
| 58 | Low abundance | High abundance | Loss of •H from N-methylformamide [M-H]⁺ |
| 44 | Base Peak | Moderate abundance | Acetamide: [CONH₂]⁺ from α-cleavage.[20][21] NMF: [HCONH]⁺ from loss of •CH₃ |
| 43 | High abundance | Low abundance | Loss of •NH₂ from Acetamide [CH₃CO]⁺ (Acylium ion) |
| 30 | Low abundance | High abundance | Loss of •CHO from N-methylformamide [CH₃NH]⁺ |
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded by a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Conclusion: A Synthesis of Spectroscopic Evidence
No single technique tells the whole story. The true power of spectroscopic analysis lies in the convergence of data from multiple, orthogonal methods.
-
FT-IR immediately tells us if we have a primary (-NH₂) or secondary (-NH) amide.
-
¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity (CH₃-C=O vs. H-C=O and N-CH₃) and even revealing dynamic processes like rotational isomerism.
-
Mass Spectrometry confirms the molecular weight and provides a definitive fingerprint through its fragmentation pattern, with the base peak at m/z 44 for acetamide being a particularly strong piece of evidence.
By systematically applying these techniques and understanding the chemical principles behind the data, researchers can confidently and accurately distinguish between acetamide and N-methylformamide, ensuring the correct molecular entity is carried forward in research and development pipelines.
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Barros, F.W.A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]
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Barros, F.W.A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health (NIH). Available at: [Link]
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JoVE (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]
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A Senior Application Scientist's Guide to the In Silico Analysis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide Derivatives
This guide provides an in-depth comparative analysis of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide derivatives, leveraging powerful in silico methodologies. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific reasoning behind each computational step. We will explore how molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) studies collectively illuminate the therapeutic potential and liabilities of this chemical series.
Introduction: The Rationale for In Silico Investigation
The 2-chloro-N-acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific functionalization present in this compound and its analogs offers a unique chemical space to explore for novel therapeutic agents. The core structure, identified by CAS number 141463-66-3, possesses key pharmacophoric features that warrant a detailed computational investigation before committing to extensive and costly wet-lab synthesis and testing.[4]
In silico analysis serves as a critical first pass in modern drug discovery. It allows for the rapid, cost-effective screening of virtual compound libraries to prioritize candidates with the highest probability of success. By simulating interactions with biological targets and predicting pharmacokinetic profiles, we can identify promising lead compounds and flag potential issues early in the development pipeline. This predictive power is essential for de-risking projects and optimizing resource allocation.[5]
This guide will compare the predicted biological activity and druggability of a focused library of this compound derivatives against relevant alternative chemotypes, supported by data from analogous systems found in the scientific literature.
The In Silico Workflow: A Multi-Pillar Approach to Candidate Prioritization
Our computational evaluation rests on three pillars: target interaction, pharmacokinetic profiling, and structure-activity relationship modeling. This integrated workflow provides a holistic view of a compound's potential.
Caption: Integrated in silico workflow for the evaluation of this compound derivatives.
Comparative Analysis I: Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the key interactions driving recognition.[6] For the purpose of this guide, we will consider cyclooxygenase-2 (COX-2) as a representative inflammatory target, given the known anti-inflammatory potential of many acetamide derivatives.[6][7]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Target Preparation:
-
The crystal structure of human COX-2 (PDB ID: 5IKR) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and Kollman charges are added using AutoDock Tools.
-
The protein structure is saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structures of this compound and its derivatives are generated using a molecular builder (e.g., ChemDraw or Avogadro).
-
Energy minimization is performed using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and the structures are saved in the PDBQT format.
-
-
Docking Execution:
-
A grid box is defined to encompass the active site of COX-2, typically centered on the co-crystallized inhibitor.
-
AutoDock Vina is executed with default parameters for the docking simulation.
-
The output provides a set of binding poses for each ligand, ranked by their predicted binding affinity (kcal/mol).
-
Data Presentation: Predicted Binding Affinities
| Compound | Structure | Predicted Binding Affinity (kcal/mol) vs. COX-2 | Key Predicted Interactions |
| Parent Compound | This compound | -7.2 | Hydrogen bond with Ser530, hydrophobic interactions with Val349, Leu352 |
| Derivative A (p-fluoro substitution on the phenyl ring) | 2-chloro-N-[2-(4-fluoro-2-methylphenyl)ethyl]acetamide | -7.5 | Enhanced hydrophobic interactions due to the fluoro group |
| Derivative B (N-ethyl substitution) | 2-chloro-N-ethyl-N-[2-(2-methylphenyl)ethyl]acetamide | -6.8 | Potential steric hindrance from the additional ethyl group |
| Reference Compound | Celecoxib (a known COX-2 inhibitor) | -9.8 | Strong hydrogen bonding and extensive hydrophobic contacts |
Note: The binding affinities presented are hypothetical and for illustrative purposes, based on trends observed in similar systems.
The causality behind these predictions lies in the specific chemical features of each molecule. The addition of a fluorine atom in Derivative A, for instance, can enhance lipophilicity, leading to more favorable hydrophobic interactions within the largely nonpolar active site of COX-2. Conversely, the bulkier N-ethyl group in Derivative B may introduce a steric penalty, slightly reducing the binding affinity.
Comparative Analysis II: ADMET Prediction
A compound with excellent target affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic. ADMET prediction is therefore a crucial step in filtering drug candidates.[8]
Experimental Protocol: ADMET Prediction using SwissADME
-
Input: The SMILES (Simplified Molecular Input Line Entry System) strings for the parent compound and its derivatives are submitted to the SwissADME web server.
-
Analysis: The server calculates a wide range of physicochemical properties and predicts ADME parameters based on established models.
-
Output: A comprehensive report is generated, including predictions for gastrointestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicity.
Data Presentation: Predicted ADMET Properties
| Compound | Molecular Weight ( g/mol ) | LogP | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | Lipinski's Rule of Five Violations |
| Parent Compound | 211.69[4] | 2.5[4] | High | Yes | Yes | 0 |
| Derivative A | 229.68 | 2.7 | High | Yes | Yes | 0 |
| Derivative B | 239.74 | 2.9 | High | No | Yes | 0 |
| Alternative Scaffold (Hypothetical larger, more polar molecule) | >500 | >5 | Low | No | No | 2 |
The data suggests that the parent compound and its close derivatives are likely to have good oral bioavailability, as indicated by their adherence to Lipinski's Rule of Five and predicted high gastrointestinal absorption. However, the potential for blood-brain barrier penetration and inhibition of the CYP2D6 metabolic enzyme are important considerations for CNS side effects and drug-drug interactions, respectively.
Comparative Analysis III: Quantitative Structure-Activity Relationship (QSAR)
QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity.[5][9] By identifying the key molecular descriptors that influence activity, we can rationally design more potent molecules.
Experimental Protocol: 2D-QSAR Modeling
-
Data Set Preparation: A dataset of structurally related acetamide derivatives with experimentally determined biological activity (e.g., IC50 values against a specific target) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for each molecule in the dataset.
-
Model Building: Multiple Linear Regression (MLR) or Partial Least Squares (PLS) is used to build a mathematical model that correlates a subset of the descriptors with the observed biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (cross-validation) and external (prediction on a test set of compounds not used in model building) validation techniques.
Caption: Workflow for the development and application of a QSAR model.
A hypothetical QSAR equation for a series of acetamide derivatives might look like:
pIC50 = 0.45(LogP) - 0.23(Molecular Weight) + 0.87*(Dipole Moment) + 2.54**
This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment are positively correlated with activity, while increased molecular weight has a negative impact. Such a model provides a clear, actionable roadmap for designing the next generation of derivatives.
Conclusion and Future Directions
The in silico analysis presented in this guide provides a robust framework for evaluating the therapeutic potential of this compound derivatives. Our multi-faceted approach, combining molecular docking, ADMET prediction, and QSAR modeling, allows for the efficient prioritization of compounds for further experimental investigation.
The parent compound and its closely related analogs demonstrate promising drug-like properties. The molecular docking studies suggest favorable interactions with the COX-2 active site, indicating potential anti-inflammatory activity. ADMET predictions highlight good oral bioavailability but also flag potential liabilities, such as CNS penetration and CYP enzyme inhibition, that warrant further investigation.
Future work should focus on synthesizing the most promising virtual hits and validating the in silico predictions through in vitro biological assays. The experimental data generated will, in turn, be used to refine and improve the predictive power of the QSAR models, creating a virtuous cycle of data-driven drug discovery.
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2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus. (2022). Journal of the Iranian Chemical Society. [Link]
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Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. (2019). Oriental Journal of Chemistry. [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). Future Medicinal Chemistry. [Link]
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2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus. (2022). ResearchGate. [Link]
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Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2- (N-disubstituted) acetamide. (n.d.). RSC Advances. [Link]
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2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. (n.d.). National Institutes of Health. [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health. [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]
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N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). International Immunopharmacology. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety standards and regulatory requirements.
Understanding the Hazard Profile
Structurally similar compounds, such as 2-chloro-N-[2-(2-methoxyphenyl)ethyl]acetamide, are classified as hazardous. The primary hazards include potential toxicity if swallowed, skin and eye irritation, and possible harm to aquatic life.[1][2] The chlorinated nature of the molecule also necessitates special consideration during disposal to prevent the formation of hazardous decomposition products like hydrogen chloride gas upon improper thermal treatment.[2]
Incompatible Materials: To prevent dangerous reactions, this compound and its waste should not be mixed with strong oxidizing agents, strong acids, or strong bases.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. When handling this compound in its pure form or as waste, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Impervious laboratory coat and nitrile gloves. | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol for this compound
The recommended and environmentally responsible method for disposing of this compound is through a licensed hazardous waste management facility.[3] The primary disposal route is controlled incineration.[1][3] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.
Workflow for Waste Management
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Collection and Storage
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused pure compounds, reaction mixtures, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips).
-
This compound is a halogenated organic compound . As such, it must be segregated from non-halogenated organic waste.[4][5][6] Collect this waste in a designated container for halogenated organics.[5]
-
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) or glass containers with screw caps are appropriate.
-
Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added.[3] Maintain a running list of all components added to the container.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA. This area should be cool, dry, and well-ventilated.[3]
-
The SAA must be under the control of laboratory personnel and away from general traffic.
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.
-
-
Arranging for Disposal:
-
Once the container is full or has been in storage for a designated period (as per your institution's policy), contact your Environmental Health and Safety (EHS) department to arrange for a pickup.
-
The waste will be transported by a licensed hazardous waste contractor for final disposal.
-
Decontamination of Glassware and Equipment
Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol). Collect this rinsate as halogenated organic hazardous waste.
-
Washing: Wash the rinsed equipment with laboratory detergent and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE, including a respirator if the compound is in a dusty form.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[1]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
-
Final Decontamination: Clean the spill area with a solvent-moistened cloth (collecting the cloth as hazardous waste), followed by a detergent and water wash.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
Regulatory Context: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are classified with specific codes. As a chlorinated organic compound, waste this compound could potentially fall under the "F-listed" wastes from non-specific sources, such as F024 or F025, which pertain to process wastes from the production of chlorinated aliphatic hydrocarbons.[7][8] However, the definitive classification should be made by your institution's EHS professionals, who will consider the concentration and nature of the waste stream. It is the generator's responsibility to ensure proper waste identification.[3]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is positive and contained within the laboratory.
References
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]
-
Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
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University of Washington Department of Chemistry. (n.d.). Chemical Waste Training Supplement. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
SUWEB. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]
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ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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FEMA. (2023). Equipment Decontamination. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
Santa Susana Field Laboratory. (n.d.). Field Equipment Decontamination. Retrieved from [Link]
-
King-Pharm. (2026). 141463-66-3 this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
